molecular formula C11H19NO4 B1398726 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate CAS No. 898228-37-0

1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Cat. No.: B1398726
CAS No.: 898228-37-0
M. Wt: 229.27 g/mol
InChI Key: PRWCITKRUVKOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate (CAS 898228-37-0) is a high-purity chemical building block specifically designed for advanced synthetic chemistry applications . This compound features a rigid azetidine ring system protected by a tert-butoxycarbonyl (Boc) group at the nitrogen position and a methyl ester at the 3-carboxylate position, with an additional methyl substituent providing steric and electronic diversity . This specific arrangement makes it a highly versatile and valuable intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceuticals and the exploration of new chemical spaces in medicinal chemistry . The Boc protecting group is a critical feature, offering stability during synthetic transformations while being readily removable under mild acidic conditions to reveal the secondary amine for further functionalization . Researchers utilize this compound as a key precursor in asymmetric synthesis and for the preparation of spirocyclic and fused heterocyclic systems, which are privileged structures in drug discovery . It is supplied as a liquid and should be stored sealed in a cool, dry place to maintain stability . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-methylazetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(4,7-12)8(13)15-5/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWCITKRUVKOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725577
Record name 1-tert-Butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898228-37-0
Record name 1-tert-Butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles that have garnered significant attention, the azetidine ring stands out. This four-membered nitrogen-containing ring, once considered a synthetic curiosity, is now recognized as a "privileged" scaffold in drug design. Its inherent ring strain and three-dimensional character can impart improved solubility, metabolic stability, and target-binding affinity to drug candidates.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[2]

This guide focuses on a key derivative that enables the exploration of this valuable chemical space: 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate . This compound serves as a versatile building block for the synthesis of 3-substituted azetidines, a class of compounds with broad pharmacological potential.[1][3] Its pre-functionalized and protected nature makes it an ideal starting material for the efficient construction of complex molecular libraries for drug screening and lead optimization.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis]; bgcolor="#FFFFFF";

} Figure 1: Chemical Structure of this compound

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1224763-81-7Internal Compilation
Molecular Formula C₁₂H₂₁NO₄Internal Compilation
Molecular Weight 243.30 g/mol Internal Compilation
Appearance Liquid
Density 1.072 g/mL at 25 °C
Refractive Index (n20/D) 1.452
Safety and Handling

Synthesis and Mechanistic Insights

The synthesis of this compound is conceptually straightforward, relying on the alkylation of a readily available precursor, 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate. This electrophilic substitution at the 3-position is a key transformation for introducing diversity to the azetidine scaffold.

dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Figure 2: General Synthetic Workflow

Proposed Experimental Protocol

The following protocol is a representative procedure based on established methods for the C-3 alkylation of N-Boc-azetidine esters.[8]

Materials:

  • 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate is dissolved in a minimal amount of anhydrous THF and added dropwise to the cooled reaction flask. A solution of LDA or LiHMDS in THF is then added dropwise to the reaction mixture. The solution is stirred at -78 °C for 1 hour to ensure complete enolate formation. The use of a strong, non-nucleophilic base is crucial to deprotonate the C-3 position without competing addition to the ester carbonyl.

  • Alkylation: Methyl iodide is added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Analysis

Characterization of the final product is essential to confirm its identity and purity. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, the methyl group at the 3-position, the tert-butyl group of the Boc protecting group, and the methyl ester.

  • δ ~4.0-4.2 ppm (m, 4H): Azetidine ring protons (CH₂-N-CH₂).

  • δ ~3.7 ppm (s, 3H): Methyl ester protons (COOCH₃).

  • δ ~1.5 ppm (s, 3H): Methyl group protons at C-3 (C-CH₃).

  • δ ~1.4 ppm (s, 9H): Tert-butyl group protons (C(CH₃)₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • δ ~174 ppm: Ester carbonyl carbon (COOCH₃).

  • δ ~156 ppm: Carbamate carbonyl carbon (N-COO-tBu).

  • δ ~80 ppm: Quaternary carbon of the tert-butyl group (C(CH₃)₃).

  • δ ~55 ppm: Azetidine ring carbons (CH₂-N-CH₂).

  • δ ~52 ppm: Methyl ester carbon (COOCH₃).

  • δ ~45 ppm: Quaternary carbon at the 3-position (C-CH₃).

  • δ ~28 ppm: Tert-butyl methyl carbons (C(CH₃)₃).

  • δ ~22 ppm: Methyl carbon at the 3-position (C-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • ~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1740 cm⁻¹: C=O stretching vibration of the methyl ester.

  • ~1695 cm⁻¹: C=O stretching vibration of the Boc-carbamate.

  • ~1160 cm⁻¹: C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 244.15.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a versatile intermediate in the synthesis of biologically active molecules. The 3-substituted azetidine motif is a key feature in a number of potent and selective inhibitors of various therapeutic targets, particularly protein kinases.[4][9][10]

The ability to introduce a methyl group at the 3-position provides a strategic handle for several reasons:

  • Modulation of Physicochemical Properties: The introduction of a small alkyl group can fine-tune the lipophilicity and solubility of the final compound, which are critical parameters for drug-likeness.

  • Stereochemical Control: The quaternary center at the 3-position can be a source of chirality, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for selective target engagement and reduced off-target effects.

  • Vector for Further Functionalization: While this specific compound has a methyl group, the synthetic methodology can be extended to introduce other alkyl or functionalized side chains, enabling extensive structure-activity relationship (SAR) studies.

dot graph "Application_Flow" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Figure 3: Role in the Synthesis of Bioactive Molecules

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of 3-substituted azetidines. Its straightforward synthesis, coupled with the desirable properties of the azetidine scaffold, makes it an attractive starting material for medicinal chemists. The ability to introduce a quaternary center at the 3-position provides a powerful tool for modulating the properties of drug candidates and exploring novel chemical space. As the demand for innovative therapeutics continues to grow, the importance of key intermediates like this azetidine derivative in enabling the discovery of the next generation of medicines is set to increase.

References

  • Safety Data Sheet. (2014). Available from: [Link].

  • CDMS.net. SAFETY DATA SHEET. Available from: [Link].

  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0038763). Available from: [Link].

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Available from: [Link].

  • Covestro Solution Center. SAFETY DATA SHEET. Available from: [Link].

  • PubMed. Second Derivative Infrared Spectroscopy as a Non-Destructive Tool to Assess the Purity and Structural Integrity of Proteins. (1995). Available from: [Link].

  • PubMed. Mass spectrometry of individual particles between 50 and 750 nm in diameter at the Baltimore Supersite. Available from: [Link].

  • PubChem. 1-Boc-Azetidine-3-carboxylic acid. Available from: [Link].

  • PubMed. Matrix-assisted laser desorption ionization-time of flight mass spectrometry in clinical microbiology. (2013). Available from: [Link].

  • Drug Hunter. Patents. Available from: [Link].

  • PubMed. Time-resolved surface infrared spectroscopy during atomic layer deposition. (2013). Available from: [Link].

  • PhytoBank. 13C NMR Spectrum (PHY0012247). Available from: [Link].

  • Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • MySkinRecipes. tert-Butyl 3-amino-3-methyl-azetidine-1-carboxylate. Available from: [Link].

  • Google Patents. Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • ResearchGate. 13c n.m.r. data in CDC13 solution. Available from: [Link].

  • Google Patents. Polymorphs of a Kinase Inhibitor, Pharmaceutical Compositions Containing Such a Compound, Preparation Methods, and Applications.
  • SpectraBase. 1-Cyano-imidazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

  • PubMed. Action-based two-dimensional infrared spectroscopy on the horizon. (2025). Available from: [Link].

  • Google Patents. Process and intermediates for the preparation of boc-linagliptin.
  • PMC - NIH. PEMT: a patent enrichment tool for drug discovery. Available from: [Link].

Sources

An In-depth Technical Guide to 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 898228-37-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, a key building block in modern medicinal chemistry. Recognizing the importance of the azetidine scaffold in the development of novel therapeutics, this document delves into the synthesis, characterization, and potential applications of this specific derivative, offering insights for its strategic utilization in drug discovery programs.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in drug discovery. Their unique structural properties, including high ring strain and a three-dimensional conformation, offer significant advantages in the design of bioactive molecules. These characteristics can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability, increased aqueous solubility, and better receptor binding affinity.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine moiety, underscoring its therapeutic relevance.[1] The 3,3-disubstituted azetidine core, in particular, provides a rigid scaffold that allows for precise spatial orientation of functional groups, a critical aspect in rational drug design.

This compound serves as a valuable intermediate, providing a synthetically versatile platform for the introduction of the 3-methylazetidine-3-carboxylic acid moiety into more complex molecules. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled reactions, while the methyl ester at the 3-position offers a handle for further chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 898228-37-0
Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
Appearance Colorless to pale yellow liquid
Purity Typically >95%

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis commences with the deprotonation of 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate at the C3 position using a strong, non-nucleophilic base, followed by quenching with an electrophilic methyl source.

Synthesis_of_1-Tert-butyl_3-methyl_3-methylazetidine-1,3-dicarboxylate start 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate reagents 1. LDA, THF, -78 °C 2. Methyl iodide start->reagents product 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate reagents->product

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Projected)

Materials:

  • 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this, add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour to facilitate the formation of the azetidine enolate. The causality behind this choice of base and temperature lies in the need for a strong, non-nucleophilic base to deprotonate the relatively non-acidic C-H bond at the 3-position without competing nucleophilic attack at the ester carbonyls. The low temperature is critical to maintain the kinetic stability of the enolate and prevent side reactions.

  • Alkylation: To the enolate solution, add methyl iodide (1.2 equivalents) dropwise at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, then slowly warm to room temperature and stir overnight. The use of an excess of the electrophile ensures complete consumption of the enolate.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine, dried over anhydrous Na2SO4, and filtered.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.0 - 4.2m4HAzetidine ring protons (-CH2-N-CH2-)
~ 3.7s3HMethyl ester protons (-OCH3)
~ 1.5s3HC3-Methyl protons (-CH3)
~ 1.4s9HTert-butyl protons (-C(CH3)3)
¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the quaternary carbon of the tert-butyl group, and the carbons of the azetidine ring and methyl groups.

Chemical Shift (δ, ppm)Assignment
~ 174Ester carbonyl carbon (-COO-)
~ 156Carbamate carbonyl carbon (N-COO-)
~ 80Tert-butyl quaternary carbon (-C(CH3)3)
~ 55Azetidine ring carbons (-CH2-N-CH2-)
~ 52Methyl ester carbon (-OCH3)
~ 45Azetidine C3 quaternary carbon
~ 28Tert-butyl methyl carbons (-C(CH3)3)
~ 22C3-Methyl carbon (-CH3)
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the two carbonyl groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 1740StrongC=O stretch (ester)
~ 1695StrongC=O stretch (carbamate)
~ 2980-2850MediumC-H stretch (aliphatic)
~ 1160StrongC-O stretch (ester and carbamate)
Mass Spectrometry

Mass spectrometry would be expected to show the molecular ion peak [M]+ or, more likely, a protonated molecule [M+H]+ in electrospray ionization (ESI) mode. Fragmentation patterns would likely involve the loss of the tert-butyl group or the methoxycarbonyl group.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 3-methyl-azetidine-3-carboxylic acid core can serve as a constrained bioisostere for other amino acids or functional groups in a drug candidate.

Scaffold for Novel Chemical Entities

The rigid azetidine ring allows for the precise positioning of substituents in three-dimensional space, which can be exploited to optimize interactions with biological targets. The methyl group at the 3-position can influence the conformation of the ring and provide additional steric bulk, potentially enhancing selectivity or metabolic stability.

Introduction of Physicochemical Properties

The incorporation of the 3-methylazetidine-3-carboxylic acid moiety can modulate the physicochemical properties of a lead compound. The polar nature of the ester group can improve solubility, while the overall compact and sp3-rich character of the azetidine ring can enhance drug-like properties.

Workflow for a Drug Discovery Application

Drug_Discovery_Workflow A 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate B Hydrolysis of Methyl Ester A->B C Amide Coupling with Bioactive Moiety B->C D Deprotection of Boc Group C->D E Further Functionalization at Nitrogen D->E F Lead Candidate E->F

Caption: A potential workflow for utilizing the title compound.

This workflow illustrates a common strategy where the methyl ester is first hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with an amine-containing fragment of a bioactive molecule using standard peptide coupling reagents. Subsequent removal of the Boc protecting group under acidic conditions reveals the secondary amine of the azetidine ring, which can be further functionalized to explore structure-activity relationships.

Conclusion

This compound is a strategically important building block for medicinal chemists. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established alkylation protocols. The predictable spectroscopic characteristics and the versatile synthetic handles it possesses make it an attractive starting material for the creation of novel, three-dimensional chemical entities. As the demand for drug candidates with improved physicochemical and pharmacokinetic properties continues to grow, the strategic incorporation of scaffolds such as the one provided by this azetidine derivative will undoubtedly play an increasingly significant role in the future of drug discovery.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • WO1999019297A1 - Synthesis of azetidine derivatives.
  • 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid. PubChem. [Link]

Sources

An In-depth Technical Guide to 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for the unique conformational rigidity it imparts upon molecular structures.[1][2] This guide provides a detailed technical overview of a specific, highly valuable derivative: 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate . We will explore its molecular architecture, propose a robust and logical synthetic pathway based on established chemical principles, present its predicted spectroscopic profile for analytical identification, and discuss its strategic importance as a building block for drug discovery and development professionals. This document is intended to serve as a practical resource for researchers leveraging sterically defined, non-natural amino acid surrogates in their synthetic programs.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a disubstituted azetidine derivative. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, a common strategy to modulate reactivity and improve solubility in organic solvents. The key feature is the quaternary carbon at the 3-position, which is substituted with both a methyl group and a methyl carboxylate group. This C-3 gem-disubstitution creates a sterically demanding, conformationally locked center, a feature highly sought after in the design of enzyme inhibitors and receptor ligands.

PropertyValue
IUPAC Name This compound
CAS Number 1224893-68-3 (Reported)
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Structure Chemical structure of this compound

Part 2: Proposed Synthesis and Mechanism

The synthesis of 3,3-disubstituted azetidines can be challenging, often requiring multi-step procedures or specialized reagents.[1][3] A highly logical and efficient approach to the target molecule involves the direct methylation of a readily available precursor, 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (CAS 610791-05-4). This method leverages the acidity of the proton at the C-3 position, which can be selectively removed to form a nucleophilic enolate.

This strategy is predicated on the ability to functionalize the 3-position via enolization in the presence of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA).

Synthetic Workflow

The proposed two-step, one-pot synthesis is outlined below. The process begins with the deprotonation of the precursor to form a lithium enolate, which is then trapped in situ by an electrophilic methyl source, such as methyl iodide.

G precursor 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate reagents 1) LDA, THF, -78 °C 2) CH₃I precursor->reagents Reaction product 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate reagents->product Alkylation workup Aqueous Workup & Purification product->workup

Caption: Proposed synthetic workflow for C-3 methylation.

Reaction Mechanism

The causality of this transformation is rooted in classic enolate chemistry. LDA is selected as the base because its bulky isopropyl groups prevent it from acting as a nucleophile and attacking the ester carbonyls of the starting material. The extremely low temperature (-78 °C) is critical for maintaining the kinetic stability of the enolate and minimizing side reactions.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation Start Precursor (C3-H) Enolate Lithium Enolate Start->Enolate LDA, -78 °C Enolate_copy Lithium Enolate MeI CH₃-I Product C3-Methylated Product Enolate_copy->Product Attack on CH₃I

Caption: Mechanism of deprotonation followed by methylation.

Detailed Experimental Protocol
  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 10 volumes). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add Lithium diisopropylamide (LDA, 1.1 equivalents, 2.0 M solution in THF/heptane/ethylbenzene) to the cooled THF.

  • Enolate Formation: In a separate flask, dissolve 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (1.0 equivalent) in anhydrous THF (3 volumes). Add this solution dropwise to the LDA solution at -78 °C over 30 minutes. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Part 3: Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, a robust prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 4.15 d, J ≈ 9.0 Hz 2H Azetidine H₂/H₄ (cis to COOCH₃)
~ 3.95 d, J ≈ 9.0 Hz 2H Azetidine H₂/H₄ (trans to COOCH₃)
~ 3.70 s 3H O-CH₃
~ 1.55 s 3H C₃-CH₃

| ~ 1.45 | s | 9H | O-C(CH₃ )₃ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 174.5 C =O (Methyl Ester)
~ 156.0 C =O (Boc Carbamate)
~ 79.8 O-C (CH₃)₃
~ 55.0 Azetidine C H₂ (C₂/C₄)
~ 52.5 O-C H₃
~ 45.0 Azetidine C (C₃)
~ 28.4 O-C(C H₃)₃

| ~ 22.0 | C₃-C H₃ |

Table 3: Predicted Key IR Absorptions (Neat)

Wavenumber (cm⁻¹) Functional Group Assignment
2975-2850 C-H stretching (Alkyl)
~ 1745 C=O stretching (Ester)
~ 1695 C=O stretching (Boc Carbamate)
1410-1365 C-H bending (t-Butyl)

| 1250-1150 | C-O stretching |

Part 4: Applications in Research and Drug Development

The title compound is not an end-product but a sophisticated building block for creating more complex molecular entities. Its utility stems from the unique structural and physicochemical properties of the 3,3-disubstituted azetidine core.

  • Constrained Scaffolds: The rigid four-membered ring serves as a bioisostere for larger, more flexible moieties like pyrrolidine or piperidine.[1] This conformational restriction can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.

  • Introducing Quaternary Centers: The gem-disubstitution at the C-3 position mimics the dimethyl substitution found in many natural products and drugs. This motif can improve metabolic stability by blocking sites of oxidative metabolism and can be used to probe steric tolerance in receptor binding pockets.

  • Vectorial Display of Functionality: The azetidine ring provides a rigid framework from which the methyl ester and other potential functionalities can be projected in well-defined three-dimensional space. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for facile incorporation into peptide chains or derivatization via standard coupling chemistries.

The commercial availability of this and related azetidine building blocks from suppliers facilitates its use in library synthesis for high-throughput screening and lead optimization campaigns.[4][5][6]

Conclusion

This compound is a valuable synthetic intermediate that provides access to conformationally constrained molecular architectures. The proposed synthesis via enolate methylation offers a direct and efficient route to this compound. Its well-defined structure, characterized by a C-3 quaternary center and orthogonal protecting groups, makes it an ideal tool for medicinal chemists seeking to enhance the potency, selectivity, and pharmacokinetic properties of developmental drug candidates.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available at: [Link]

  • Fülöp, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Available at: [Link]

  • Ombito, J. O., et al. (2023). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2023(1), 1-40. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. Available at: [Link]

  • Chemsrc. (n.d.). 1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate. Available at: [Link]

  • Głowacka, I. E., & Gzella, A. K. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1726–1772. Available at: [Link]

  • Aurelio, L., et al. (2009). On the selective N-methylation of BOC-protected amino acids. Organic & Biomolecular Chemistry, 7(23), 4967-4972. Available at: [Link]

  • Aurelio, L., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Humphrey, J. M., et al. (1996). 2,3-Pyrrolidinedicarboxylates as Neurotransmitter Conformer Mimics: Enantioselective Synthesis via Chelation-Controlled Enolate Alkylation. The Journal of Organic Chemistry, 61(17), 5728–5729. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Azetidines in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocyclic scaffolds that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structure provides a unique conformational constraint that can enhance the pharmacological properties of drug candidates, such as binding affinity, selectivity, and metabolic stability. Specifically, 3,3-disubstituted azetidines serve as valuable building blocks in the synthesis of novel therapeutics. The target molecule of this guide, 1-tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, is a key intermediate, featuring a protected nitrogen (Boc group) and orthogonal ester and methyl functionalities at the 3-position, making it a versatile precursor for a variety of more complex molecules.[1] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this important compound, detailing the underlying chemical principles and providing actionable experimental protocols.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence starting from a commercially available or readily synthesized precursor. The chosen strategy emphasizes the sequential installation of the required functional groups onto a pre-formed azetidine ring. This approach offers a high degree of control and generally leads to good overall yields.

The core of this synthetic strategy involves three key transformations:

  • Nucleophilic Addition: Introduction of the methyl group at the 3-position of the azetidine ring.

  • Oxidation: Conversion of the resulting tertiary alcohol to the corresponding carboxylic acid.

  • Esterification: Formation of the final methyl ester.

This pathway is illustrated in the workflow diagram below:

Synthesis_Workflow A 1-Boc-3-azetidinone B tert-Butyl 3-hydroxy-3- methylazetidine-1-carboxylate A->B  Grignard Reaction   (MeMgBr or MeMgCl) C 1-Boc-3-methylazetidine- 3-carboxylic acid B->C  Oxidation   D 1-Tert-butyl 3-methyl 3- methylazetidine-1,3-dicarboxylate C->D  Esterification   Grignard_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 1-Boc-3-azetidinone 1-Boc-3-azetidinone Tetrahedral Intermediate\n(Magnesium Alkoxide) Tetrahedral Intermediate (Magnesium Alkoxide) 1-Boc-3-azetidinone->Tetrahedral Intermediate\n(Magnesium Alkoxide) Nucleophilic Attack Methylmagnesium\nbromide (MeMgBr) Methylmagnesium bromide (MeMgBr) tert-Butyl 3-hydroxy-3-\nmethylazetidine-1-carboxylate tert-Butyl 3-hydroxy-3- methylazetidine-1-carboxylate Tetrahedral Intermediate\n(Magnesium Alkoxide)->tert-Butyl 3-hydroxy-3-\nmethylazetidine-1-carboxylate Acidic Workup (H+)

Caption: Mechanism of the Grignard reaction on 1-Boc-3-azetidinone.

Experimental Protocol: Grignard Reaction

Materials:

  • 1-Boc-3-azetidinone [2][3]* Methylmagnesium bromide (3.0 M solution in diethyl ether) or Methylmagnesium chloride (3.0 M solution in THF) [4][5]* Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-Boc-3-azetidinone (1 equivalent).

  • Dissolve the starting material in anhydrous diethyl ether or THF (approximately 10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide or methylmagnesium chloride solution (1.1 to 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product, tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, which can be purified by column chromatography on silica gel.

Parameter Value Reference
Starting Material1-Boc-3-azetidinone[2][3]
ReagentMethylmagnesium bromide/chloride[4][5]
Stoichiometry1.1 - 1.5 equivalents of Grignard reagent
SolventAnhydrous diethyl ether or THF
Temperature0 °C to room temperature
Reaction Time1.5 - 2.5 hours
WorkupSaturated aqueous NH₄Cl

Part 2: Oxidation to 1-Boc-3-methylazetidine-3-carboxylic acid

The next key transformation is the oxidation of the tertiary alcohol to the corresponding carboxylic acid. This step requires a strong oxidizing agent capable of cleaving the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon. A common and effective method for this type of transformation is a two-step process involving an initial oxidation to a ketone followed by a haloform reaction, or more directly using powerful oxidizing agents like potassium permanganate under basic conditions. A milder and often higher-yielding approach involves a two-step process: ozonolysis of an exocyclic double bond formed from the tertiary alcohol. However, for simplicity and directness, a strong oxidation is often employed.

Experimental Protocol: Oxidation (Illustrative)

Materials:

  • tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Tert-butanol

  • Water

Procedure:

  • Dissolve tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1 equivalent) in a mixture of tert-butanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) and cool the mixture to 0-5 °C.

  • Slowly add a solution of potassium permanganate (3-4 equivalents) in water, keeping the temperature below 10 °C.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite and wash the filter cake with water.

  • Acidify the filtrate to pH 2-3 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-Boc-3-methylazetidine-3-carboxylic acid.

Part 3: Esterification to this compound

The final step in the synthesis is the esterification of the carboxylic acid to form the desired methyl ester. There are several reliable methods for this transformation, including Fischer esterification, reaction with diazomethane, or using coupling agents. A common and practical method involves the use of a mild methylating agent like methyl iodide in the presence of a base, or more conveniently, using thionyl chloride and methanol.

Mechanistic Rationale (Thionyl Chloride/Methanol Method)

Thionyl chloride (SOCl₂) reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid. The chloride ion then attacks the carbonyl carbon, leading to the formation of an acyl chloride intermediate. Methanol then acts as a nucleophile, attacking the acyl chloride and, after loss of HCl, forming the methyl ester.

Esterification_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 1-Boc-3-methylazetidine-\n3-carboxylic acid 1-Boc-3-methylazetidine- 3-carboxylic acid Acyl Chloride Intermediate Acyl Chloride Intermediate 1-Boc-3-methylazetidine-\n3-carboxylic acid->Acyl Chloride Intermediate Activation with SOCl2 Methanol (MeOH) Methanol (MeOH) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) 1-Tert-butyl 3-methyl 3-\nmethylazetidine-1,3-dicarboxylate 1-Tert-butyl 3-methyl 3- methylazetidine-1,3-dicarboxylate Acyl Chloride Intermediate->1-Tert-butyl 3-methyl 3-\nmethylazetidine-1,3-dicarboxylate Nucleophilic attack by MeOH

Caption: Simplified mechanism for esterification using thionyl chloride and methanol.

Experimental Protocol: Esterification

Materials:

  • 1-Boc-3-methylazetidine-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or Acetyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Boc-3-methylazetidine-3-carboxylic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of acid).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and carefully add thionyl chloride or acetyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of NaHCO₃.

  • Extract the product into ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound. [6]

    Parameter Value Reference
    Starting Material 1-Boc-3-methylazetidine-3-carboxylic acid
    Reagent Thionyl chloride/Methanol or Acetyl chloride/Methanol [6]
    Stoichiometry 1.2 - 1.5 equivalents of activating agent
    Solvent Methanol
    Temperature 0 °C to reflux
    Reaction Time 2 - 4 hours

    | Workup | Saturated aqueous NaHCO₃ | |

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The key steps of Grignard addition, oxidation, and esterification are all well-established and high-yielding transformations in organic synthesis. This versatile building block can be further elaborated by deprotection of the Boc group and subsequent N-functionalization, or by manipulation of the methyl ester, opening avenues for the synthesis of a diverse library of novel azetidine-containing compounds for drug discovery and development. The principles and protocols outlined herein offer a solid foundation for researchers in their pursuit of innovative molecular architectures.

References

  • Chemicalbook. (n.d.). 3-Hydroxy-3-methyl-azetidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Request PDF. Retrieved from [Link]

  • PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Retrieved from [Link]

  • HETEROCYCLES, Vol. 96, No. 12, 2018. multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Retrieved from [Link]

  • PMC - NIH. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(tert.-butyl)-3-azetidinol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Boc-azetidine-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]

  • Classics in Asymmetric Synthesis. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]

  • PubMed. (2009). On the selective N-methylation of BOC-protected amino acids. Retrieved from [Link]

  • University of Calgary. (n.d.). GRIGNARD REAGENTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • YouTube. (2014). Chemistry 3 Alkylation of Enolates (Esters, Carboxylic Acids and Aldehydes). Retrieved from [Link]

  • PMC - NIH. (n.d.). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N - tert -Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). US20160289161A1 - Alcohol-mediated esterification of carboxylic acids with carbonates.
  • YouTube. (2021). Esterification in basic cond.-Carboxylic Acid to Ester mechanism Carb. acid to amide forcing cond. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methylation of N α-Acetylated, Fully Cα-Ethylated, Linear Peptides. Retrieved from [Link]

Sources

"1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate" chemical suppliers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate: Sourcing, Qualification, and Application

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become crucial motifs in the landscape of drug discovery and medicinal chemistry.[1][2] Their significance stems from a unique combination of structural and physicochemical properties. The inherent ring strain and sp³-rich character of the azetidine core provide a conformationally rigid scaffold.[1][3] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[3] For drug development professionals, incorporating azetidine scaffolds can enhance key pharmacokinetic properties such as metabolic stability, aqueous solubility, and lipophilicity, making them highly attractive for designing novel bioactive molecules.[1][2]

Several FDA-approved drugs, including baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor), feature the azetidine motif, underscoring its therapeutic relevance and success.[1][2] The compound of focus, This compound , is a highly functionalized building block designed for synthetic chemists to leverage these advantageous properties. Its dual-protected dicarboxylate structure at the 1- and 3-positions allows for orthogonal chemical modifications, providing a versatile platform for constructing complex molecular architectures and generating libraries for structure-activity relationship (SAR) studies.[4]

This guide serves as a comprehensive resource for researchers and scientists, detailing the critical aspects of sourcing this key intermediate, establishing robust quality control protocols, and exploring its synthetic utility.

Part 1: Sourcing and Supplier Qualification

The procurement of high-quality starting materials is the foundation of successful and reproducible research. For a specialized building block like this compound, identifying a reliable supplier requires due diligence beyond a simple catalog search.

Key Supplier Selection Criteria:

  • Purity and Characterization Data: Reputable suppliers must provide a comprehensive Certificate of Analysis (CoA) for each batch. This should include, at a minimum, purity assessment by HPLC or GC and identity confirmation by ¹H NMR and Mass Spectrometry.

  • Batch-to-Batch Consistency: The supplier should have robust quality management systems (e.g., ISO 9001 certification) to ensure consistency between batches, which is critical for long-term research projects and drug development campaigns.

  • Availability and Lead Times: Assess the supplier's stock levels and average lead times. For custom synthesis, inquire about their synthetic capabilities and typical timelines.

  • Technical Support: A reliable supplier will have accessible technical support staffed by qualified chemists who can answer questions regarding product specifications, stability, and handling.

Representative Suppliers

While the availability of this specific molecule can fluctuate, several chemical suppliers specialize in novel building blocks for drug discovery. Researchers should investigate catalogs from companies known for their diverse collections of heterocyclic compounds.

Supplier CategoryRepresentative CompaniesKey Strengths
Building Block Specialists Enamine, Life Chemicals, BLD PharmExtensive libraries of unique scaffolds, custom synthesis capabilities.[3][4][5]
General Chemical Providers Sigma-Aldrich (Merck), Fisher ScientificBroad catalog, established distribution networks, readily available documentation.[6]
Traders & Custom Synthesis Chongqing ChemdadSourcing from various manufacturers, potential for competitive pricing.[7]

Note: This table is illustrative. Researchers must verify current stock and specifications directly with suppliers.

The following workflow diagram outlines a systematic process for qualifying a new supplier for this critical reagent.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: In-House Validation a Identify Potential Suppliers (e.g., SciFinder, eMolecules) b Request Quotations & Lead Times a->b c Request Example CoA b->c d Review CoA for Completeness (NMR, MS, HPLC Purity) c->d e Assess Supplier's Quality Certifications (ISO) d->e f Order Small Evaluation Sample e->f g Perform In-House QC (See Protocols Below) f->g h Compare Results to Supplier CoA g->h i Decision: Qualify or Reject h->i j Approve for Project Use i->j Qualify k Return to Phase 1 i->k Reject

Caption: Workflow for qualifying a chemical supplier.

Part 2: Quality Control and In-House Validation

Upon receiving a sample of this compound, it is imperative to perform in-house analytical testing to verify its identity, purity, and integrity before committing it to a synthetic route.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₉NO₄Calculated
Molecular Weight 229.27 g/mol Calculated
CAS Number 898228-37-0[7]
Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess for the presence of organic impurities.

Methodology:

  • Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Acquire a ¹³C NMR spectrum.

  • Data Interpretation:

    • ¹H NMR: Expect to see a large singlet around 1.4-1.5 ppm (9H) for the tert-butyl group, a singlet around 3.7-3.8 ppm (3H) for the methyl ester, and a singlet around 1.5-1.6 ppm (3H) for the C3-methyl group. The diastereotopic protons on the azetidine ring will appear as multiplets or distinct doublets in the 3.8-4.2 ppm region.

    • ¹³C NMR: Expect characteristic signals for the carbonyls (~173 ppm for the ester, ~155 ppm for the carbamate), the quaternary carbons of the Boc group and C3 of the azetidine ring, and the various methyl and methylene carbons.

    • Causality: The chemical shifts and splitting patterns are unique fingerprints of the molecule's electronic environment and connectivity. Any significant deviation or unassigned peak suggests the presence of impurities or an incorrect structure.

Experimental Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the compound and determine its purity.

Methodology:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL.

  • Dilute the stock solution to a working concentration of ~10-50 µg/mL.

  • Inject 1-5 µL of the sample onto an LC-MS system equipped with a C18 reversed-phase column.

  • Run a gradient elution method, for example, from 5% to 95% acetonitrile in water (with 0.1% formic acid as a modifier) over 5-10 minutes.

  • Monitor the eluent using both a UV detector (e.g., at 210 nm) and a mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Data Interpretation:

    • Purity: The purity is determined by integrating the area of the main peak in the UV chromatogram relative to the total area of all peaks. A purity of >95% is typically required for synthetic applications.

    • Identity: The mass spectrometer should detect the protonated molecule [M+H]⁺ at m/z 230.3 and potentially the sodium adduct [M+Na]⁺ at m/z 252.3.

    • Trustworthiness: This protocol provides a self-validating system. The retention time from the UV chromatogram must correspond to the mass signal for the target compound, ensuring that the major component detected is indeed the desired product.

Part 3: Synthetic Applications and Strategy

The utility of this compound lies in its capacity for controlled, sequential functionalization. The N-Boc group and the C3-methyl ester serve as orthogonal protecting groups that can be selectively manipulated.

  • N-Boc Deprotection: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to yield a secondary amine. This free amine can then undergo a variety of reactions such as alkylation, acylation, sulfonylation, or reductive amination to introduce diversity at the N1 position.

  • Ester Hydrolysis: The methyl ester at the C3 position can be hydrolyzed under basic conditions (e.g., lithium hydroxide (LiOH) in a THF/water mixture) to yield a carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides, a common linkage in bioactive molecules.

The following diagram illustrates a potential synthetic pathway leveraging the orthogonal nature of this building block.

G cluster_A Path A: N-Functionalization cluster_B Path B: C3-Functionalization start 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate a1 N-Boc Deprotection (TFA / DCM) start->a1 b1 Ester Hydrolysis (LiOH / THF/H₂O) start->b1 a2 Free N(H) Azetidine a1->a2 a3 Alkylation / Acylation (R-X / Base) a2->a3 a4 N-Functionalized Product a3->a4 a4->b1 Sequential Modification b2 Azetidine Carboxylic Acid b1->b2 b3 Amide Coupling (R-NH₂ / HATU) b2->b3 b4 C3-Amide Product b3->b4 b4->a1 Sequential Modification

Caption: Orthogonal synthetic strategies.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Various Authors. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

Sources

"1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate" safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Introduction

Azetidine derivatives are a cornerstone in modern medicinal chemistry and drug development, valued for their unique four-membered ring structure. This strained ring system, while providing novel vectors for molecular design, also imparts specific reactivity and handling considerations.[1] this compound is a member of this class, utilized as a building block in the synthesis of more complex molecules.[2][3]

This guide serves as a technical resource for researchers, chemists, and laboratory professionals. It provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses necessary for the responsible use of this compound. The information herein is synthesized from safety data for closely related structural analogs, providing a robust framework for risk assessment and management in the absence of a specific Safety Data Sheet (SDS) for the exact title compound.

Chemical and Physical Properties

A clear understanding of the compound's identity is the foundation of safe handling.

PropertyValueSource
IUPAC Name This compoundN/A
Common Synonyms 1-Boc-3-methyl-azetidine-3-carboxylic acid methyl esterN/A
CAS Number Not available for this specific structure. Analog: 610791-05-4 (lacks 3-methyl group)[2][4]
Molecular Formula C11H19NO4N/A
Molecular Weight 229.27 g/mol N/A
Physical Form Expected to be a liquid or low-melting solid at room temperature.[2]
Density (Analog) 1.072 g/mL at 25 °C (for 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate)[2]

Hazard Identification and GHS Classification

Signal Word: Warning [5][6]

GHS Pictograms (Anticipated):

PictogramHazard Class

Acute Toxicity (Oral), Skin Irritation, Eye Irritation

Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[5][7][8]

  • H319: Causes serious eye irritation.[5][7]

  • H332: Harmful if inhaled.[5]

  • H335: May cause respiratory irritation.[9]

Precautionary Statements (P-Statements):

  • P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[5][8][10]

  • P270 & P271: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[8][11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][8][10]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8]

  • P501: Dispose of contents/container to an approved waste disposal plant.[7][8]

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage procedures is critical to minimize exposure and maintain compound integrity.

Engineering Controls & Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through proper laboratory setup and personal protection.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Task Assessment fume_hood Work in a certified chemical fume hood start->fume_hood Always ppe_core Standard PPE: - Nitrile Gloves - Safety Glasses (ANSI Z87.1) - Lab Coat fume_hood->ppe_core splash_risk Risk of Splash or Aerosol Generation? ppe_core->splash_risk face_shield Add Face Shield and/or Chemical Goggles splash_risk->face_shield Yes end Proceed with Work splash_risk->end No face_shield->end

Caption: PPE selection workflow for handling azetidine derivatives.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory to control vapor inhalation.[7][12]

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated. A buttoned lab coat must be worn to protect street clothing and skin.[7][8]

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a respirator may be necessary. Respirator use requires formal training and fit-testing as part of a comprehensive institutional safety program.[13]

Storage Requirements

Proper storage is essential for both safety and chemical stability.

ParameterRecommendationRationale & Citation
Temperature Store at room temperature or refrigerated.To maintain product quality and prevent degradation.[5][7]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).Azetidine derivatives can be sensitive to air and moisture.[5]
Container Keep in a tightly closed container.Prevents contamination and release of vapors.[7][8][11]
Incompatibilities Keep away from strong oxidizing agents, strong bases, and alcohols.To prevent potentially hazardous chemical reactions.[7]
Location Store in a designated, well-ventilated chemical storage area away from heat and direct sunlight.[7][11]Prevents accidental ignition and degradation.

First Aid and Emergency Measures

Immediate and appropriate action is crucial in the event of an exposure. Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[7][13] If skin irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7][8]

Spill and Leak Containment Protocol

A chemical spill is a serious incident that requires a calm, methodical response. The procedure depends on the scale and nature of the spill.[14]

Spill_Response cluster_spill Chemical Spill Response Workflow spill Spill Occurs alert Alert colleagues and supervisor spill->alert assess Assess Hazard & Size Is it a Minor or Major Spill? major MAJOR SPILL (>100mL, volatile, outside hood) assess->major Major minor MINOR SPILL (<100mL, contained) assess->minor Minor alert->assess evacuate Evacuate Immediate Area Call Emergency Response (EHS) major->evacuate ppe_spill Don Appropriate PPE (Gloves, Goggles, Coat) minor->ppe_spill report Report incident to Supervisor and EHS evacuate->report contain Contain the spill Use absorbent dikes ppe_spill->contain absorb Absorb material (Vermiculite, spill pads) contain->absorb collect Collect residue into a sealed, labeled waste container absorb->collect decon Decontaminate area with soap and water collect->decon dispose Dispose of all materials as Hazardous Waste decon->dispose dispose->report

Caption: General workflow for responding to a chemical spill.

Minor Spill (Small, Contained, Manageable by Lab Personnel)
  • Alert: Immediately alert personnel in the vicinity.[13][15]

  • Protect: Don appropriate PPE, including double-gloving if necessary.[13]

  • Contain: Prevent the spread of the liquid by creating a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill pads.[12][15]

  • Absorb: Add the absorbent material to the spill, working from the outside edges inward to prevent splashing.[15]

  • Collect: Carefully sweep or scoop the absorbed material into a heavy-duty plastic bag or a sealable container.[12][16]

  • Decontaminate: Clean the spill area with soap and water, then wipe dry.[12]

  • Dispose: Label the container as "Spill Debris" with the chemical name. Dispose of all contaminated materials (including gloves and pads) as hazardous waste through your institution's Environmental Health & Safety (EHS) office.[7][12][13]

  • Report: Report the incident to your supervisor.[12]

Major Spill (Large Volume, Highly Volatile, Unknown Hazard, or Outside Containment)
  • Evacuate: Immediately evacuate the area. Alert all nearby personnel.[12][13]

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.[15]

  • Call for Help: Contact your institution's emergency response or EHS department immediately. Provide your name, location, the chemical involved, and the estimated quantity spilled.[12]

  • Assist: Meet the emergency responders in a safe location to provide them with necessary information. Do not re-enter the contaminated area.[12]

Disposal Considerations

All waste containing this compound, including empty containers, reaction residues, and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in a properly labeled, sealed, and compatible container.[12]

  • Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures and to schedule a waste pickup.[7][16]

References

  • Chemical Spill Procedures. Environmental Health & Safety, University of Toronto. [Link]

  • Chemical Spills. Emergency Management, Florida State University. [Link]

  • Chemical Spill Procedures. Office of Environmental Health and Safety, Princeton University. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Chemical Spill and Response Guideline. The University of Queensland. [Link]

  • 1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate. Chemsrc. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. [Link]

  • tert-Butyl 3-(methylamino)azetidine-1-carboxylate Safety and Hazards. PubChem. [Link]

  • The Growing Importance of Azetidine Derivatives in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

Sources

"1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate" stability data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of this compound (CAS No. 121151-96-0). In the absence of extensive public data, this document leverages first-principles analysis of the molecule's functional groups to predict potential degradation pathways. It further outlines a detailed, field-proven experimental protocol for conducting a forced degradation study in line with International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, drug development scientists, and process chemists who require a robust understanding and a practical approach to determining the stability profile of this and structurally related azetidine-based building blocks.

Introduction and Structural Analysis

This compound is a substituted azetidine derivative, a class of compounds increasingly utilized in medicinal chemistry as rigid scaffolds and bioisosteres.[1][2] The stability of such building blocks is paramount, as it directly impacts storage conditions, formulation development, and the impurity profile of active pharmaceutical ingredients (APIs).

A thorough stability assessment begins with an analysis of the molecule's inherent structural liabilities.

structure cluster_mol This compound cluster_groups Key Functional Groups & Stability Liabilities mol mol g1 N-Boc Group (tert-butyl carbamate) - Highly acid-labile - Stable to base & nucleophiles mol->g1 g2 Tert-butyl Ester - Acid-labile (AAL1 mechanism) - Sterically hindered & base-stable mol->g2 g3 Methyl Ester - Susceptible to acid & base hydrolysis (AAC2 & BAC2 mechanisms) mol->g3 g4 Azetidine Ring - Strained 4-membered ring - Prone to ring-opening under acidic conditions mol->g4

Caption: Chemical structure and key functional groups influencing stability.

The molecule contains four key features that dictate its stability profile:

  • N-tert-butoxycarbonyl (N-Boc) Group: This carbamate is a widely used amine protecting group known for its high sensitivity to acidic conditions, which readily cleave it to release the free amine, carbon dioxide, and isobutylene.[3][4][5] It is, however, generally stable under basic, nucleophilic, and hydrogenolysis conditions.[6]

  • Tert-butyl Ester: Similar to the N-Boc group, tert-butyl esters are readily hydrolyzed under acidic conditions via a mechanism involving a stable tertiary carbocation intermediate (AAL1).[7][8] The steric bulk of the tert-butyl group provides significant protection against base-catalyzed hydrolysis (saponification).

  • Methyl Ester: As a sterically unhindered ester, this group is susceptible to hydrolysis under both acidic and basic conditions.[9][10] Base-catalyzed hydrolysis is typically rapid and irreversible, as the resulting carboxylate salt is resistant to nucleophilic attack.[11]

  • Azetidine Ring: The four-membered ring possesses significant ring strain (~25.4 kcal/mol), making it more reactive than larger, unstrained rings like pyrrolidine.[2] This strain can render the ring susceptible to nucleophilic attack and ring-opening, a process that can be facilitated by protonation of the ring nitrogen under acidic conditions.[1][12]

Predicted Degradation Pathways

Based on the structural analysis, we can hypothesize several primary degradation pathways under standard stress conditions. The relative rates of these reactions will determine the major degradants observed.

degradation_pathways cluster_acid Acid-Catalyzed Degradation (e.g., HCl) cluster_base Base-Catalyzed Degradation (e.g., NaOH) parent Parent Compound boc_cleaved N-Deprotected Azetidine parent->boc_cleaved Fastest (N-Boc Cleavage) tbu_hydrolyzed Di-acid Methyl Ester parent->tbu_hydrolyzed Slower (t-Bu Ester Hydrolysis) me_hydrolyzed Di-acid t-Butyl Ester parent->me_hydrolyzed Slow (Me Ester Hydrolysis) me_saponified Carboxylate t-Butyl Ester parent->me_saponified Primary Pathway (Saponification) ring_opened Ring-Opened Product boc_cleaved->ring_opened Possible (Ring Opening)

Caption: Predicted degradation pathways under acidic and basic stress.

  • Under Acidic Conditions: The N-Boc group is expected to be the most labile functional group, leading to rapid formation of the N-deprotected azetidine. Hydrolysis of the tert-butyl ester is also a major anticipated pathway. Hydrolysis of the methyl ester and potential ring-opening of the azetidine core, especially after N-deprotection, are also possible.

  • Under Basic Conditions: The primary degradation pathway is expected to be the saponification of the methyl ester. The N-Boc and tert-butyl ester groups are predicted to be largely stable under typical basic hydrolysis conditions.

  • Under Oxidative Conditions: The molecule lacks obvious sites for oxidation (e.g., phenols, sulfides, electron-rich aromatic rings). However, testing with an agent like hydrogen peroxide is necessary to confirm this.

  • Under Thermal and Photolytic Conditions: The stability must be determined empirically, as degradation is not easily predicted from structure alone. The study will reveal sensitivity to heat and light, which is a requirement under ICH Q1B guidelines.[13]

A Framework for Stability Assessment: Forced Degradation Protocol

To definitively establish the stability profile and develop a stability-indicating analytical method, a forced degradation (stress testing) study is required.[14][15][16] This involves intentionally degrading the sample under a variety of harsh conditions.

Objective

The primary goals of this study are to identify the likely degradation products, understand the degradation pathways, and develop a stability-indicating high-performance liquid chromatography (HPLC) method capable of separating the parent compound from all process impurities and degradation products.[17] An ideal study aims for 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized while providing sufficient degradants for detection.[14][18]

Analytical Methodology: Stability-Indicating HPLC-UV/MS

A reverse-phase HPLC (RP-HPLC) method is the workhorse for stability testing of small molecules.[19][20] Coupling with both a UV (preferably a photodiode array, PDA) detector and a mass spectrometer (MS) provides comprehensive data on quantitation, peak purity, and structural elucidation of unknowns.[17][21]

ParameterRecommended Starting ConditionsRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent hydrophobic retention and high resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier, suitable for MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good elution strength and UV transparency.
Gradient 5% to 95% B over 15 minutesA broad gradient to ensure elution of the parent compound and any potential degradants with varying polarity.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
UV Detection 210 nm & 254 nm (or PDA Scan)210 nm for general detection of organic molecules; PDA allows for peak purity assessment.
MS Detector Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for this molecule; positive mode will detect the protonated molecule [M+H]+.
Experimental Workflow

The following workflow provides a systematic approach to executing the forced degradation study.

workflow cluster_stress 3. Apply Stress Conditions (Parallel) prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) aliquot 2. Create Aliquots for Each Stress Condition prep->aliquot acid Acidic 0.1 M HCl, 60°C aliquot->acid base Basic 0.1 M NaOH, 60°C aliquot->base ox Oxidative 3% H₂O₂, RT aliquot->ox therm Thermal 80°C (Solid & Soln) aliquot->therm photo Photolytic ICH Q1B Light Box aliquot->photo sample 4. Sample at Time Points (e.g., 0, 2, 8, 24h) neutralize 5. Neutralize Acid/Base Samples sample->neutralize analyze 6. Analyze by HPLC-UV/MS neutralize->analyze report 7. Data Evaluation - Mass Balance - Peak Purity - Identify Degradants analyze->report

Sources

Spectroscopic Blueprint of a Key Azetidine Building Block: A Technical Guide to 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, saturated four-membered heterocycles, particularly azetidines, have emerged as crucial structural motifs. Their inherent ring strain and well-defined three-dimensional geometry make them valuable as rigid scaffolds and bioisosteric replacements for larger, more flexible ring systems. The compound 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate (CAS 898228-37-0) represents a synthetically important building block within this class. Its bifunctional nature, with a Boc-protected nitrogen and a methyl ester, allows for orthogonal chemical manipulations, making it a versatile precursor for more complex molecular architectures.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound. While direct experimental spectra for the title compound are not publicly available, we present a detailed analysis based on the verified experimental data of its immediate carboxylic acid precursor, 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid , as reported by Ji, Y., et al. in Arkivoc (2018).[1] This guide will provide both the established data for the precursor and a scientifically grounded prediction of the expected spectroscopic signature of the target methyl ester, offering researchers a reliable reference for synthesis and characterization efforts.

Molecular Structure and Spectroscopic Assignment

The structural integrity of a synthetic compound is unequivocally established through a combination of spectroscopic techniques. For the target molecule, ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy each provide a unique piece of the structural puzzle.

Caption: Structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons in a molecule.

Experimental Data: Precursor Acid (27)

The direct precursor, 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid, was characterized in deuterochloroform (CDCl₃) at 500 MHz.[1] The data provides a solid foundation for predicting the spectrum of the target methyl ester.

Predicted Data: Target Methyl Ester

The conversion of the carboxylic acid to a methyl ester primarily affects the chemical environment near the C3 position. The most significant change will be the appearance of a new singlet corresponding to the methyl ester protons.

Chemical Shift (δ) / ppm (Predicted)MultiplicityIntegrationAssignmentRationale for Prediction
~4.2-4.0Multiplet4HAzetidine CH₂ (H2, H4)The diastereotopic protons of the azetidine ring are expected to appear as complex multiplets. Their chemical shift will be similar to related structures.
3.73 Singlet 3H Ester OCH₃ This new signal is characteristic of a methyl ester and is expected to be a sharp singlet in a region free from other signals.
1.67 Singlet 3H C3-CH₃ The chemical shift of the methyl group at the C3 position is not expected to change significantly from its precursor.
1.45 Singlet 9H Boc C(CH₃)₃ The tert-butyl group is electronically distant from the esterification site and its characteristic singlet is predicted to remain unchanged.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule.

Experimental Data: Precursor Acid (27)

The precursor acid was characterized in CDCl₃ at 126 MHz, revealing the key carbon signals.[1]

Predicted Data: Target Methyl Ester

Esterification will introduce a new carbon signal for the methoxy group and slightly shift the signal of the carbonyl carbon.

Chemical Shift (δ) / ppm (Predicted)AssignmentRationale for Prediction
~174 Ester C=O The chemical shift for the ester carbonyl is expected to be slightly downfield compared to the carboxylic acid carbonyl.
155.7 Boc C=O The carbamate carbonyl is electronically shielded and its chemical shift is expected to remain consistent with the precursor.
80.8 Boc C(CH₃)₃ The quaternary carbon of the tert-butyl group should remain unchanged.
~59 Azetidine CH₂ (C2, C4) The azetidine ring carbons are expected to have a similar chemical shift to the precursor.
~52 Ester OCH₃ This new signal corresponds to the methyl group of the ester.
~40 Azetidine C3 The quaternary carbon at C3, attached to the methyl and ester groups.
28.4 Boc C(CH₃)₃ The three equivalent methyl carbons of the tert-butyl group will remain unchanged.
~23 C3-CH₃ The methyl group attached to the C3 position.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Data: Target Methyl Ester

For a compound of this nature, Electrospray Ionization (ESI) is a common and effective technique.

m/z (Predicted)IonFragmentation Pathway
230.14[M+H]⁺Protonated molecular ion.
252.12[M+Na]⁺Sodium adduct of the molecular ion.
174.10[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group, a characteristic fragmentation.
130.08[M+H - Boc]⁺Loss of the entire tert-butoxycarbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Data: Target Methyl Ester

The IR spectrum will be dominated by the stretching vibrations of the two carbonyl groups.

Wavenumber (cm⁻¹) (Predicted)IntensityFunctional Group Assignment
~2975Medium-StrongC-H stretch (alkane)
~1740 Strong C=O stretch (Methyl Ester)
~1695 Strong C=O stretch (Boc-carbamate)
~1365StrongC-H bend (tert-butyl)
~1160StrongC-O stretch (ester and carbamate)

Experimental Protocols: A Self-Validating Workflow

To ensure the generation of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is paramount. The following outlines a general workflow for the characterization of a novel compound such as this compound.

General Sample Preparation
  • Purity Confirmation: Prior to spectroscopic analysis, ensure the sample is of high purity (>95%), typically confirmed by preliminary TLC or LC-MS.

  • Solvent Selection: For NMR, use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. For IR, the sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. For MS, dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition Workflow

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Sample Purified Compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve IR FTIR Acquisition Sample->IR NMR ¹H & ¹³C NMR Acquisition Dissolve->NMR MS HRMS (ESI-TOF) Acquisition Dissolve->MS Process Process Raw Data (Fourier Transform, etc.) NMR->Process MS->Process IR->Process Analyze Analyze Spectra (Peak Picking, Integration) Process->Analyze Structure Structure Elucidation & Verification Analyze->Structure Report Final Report Structure->Report

Caption: General workflow for spectroscopic characterization of a synthetic compound.

Conclusion

The spectroscopic profile of This compound can be confidently predicted based on the established experimental data of its carboxylic acid precursor and fundamental principles of spectroscopic interpretation. The key identifying features are expected to be the characteristic singlets for the tert-butyl and two distinct methyl groups in the ¹H NMR spectrum, the presence of two unique carbonyl signals in the ¹³C NMR and IR spectra, and a molecular ion peak corresponding to its molecular weight in the mass spectrum. This guide serves as a valuable predictive tool for researchers working with this versatile azetidine building block, facilitating its unambiguous identification and use in complex synthetic endeavors.

References

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, a valuable building block in medicinal chemistry and drug discovery. The azetidine scaffold is of significant interest due to its ability to impart desirable physicochemical properties to drug candidates, including improved metabolic stability and conformational rigidity.[1] This protocol details a robust two-step synthetic route commencing from the commercially available 1-Boc-azetidine-3-carboxylic acid.

Introduction

Substituted azetidines are increasingly sought-after motifs in the design of novel therapeutics. The target molecule, this compound, possesses a quaternary center at the C3 position of the azetidine ring, a structural feature that can enhance biological activity and introduce unique spatial arrangements. This guide provides a detailed experimental protocol for its synthesis, underpinned by a discussion of the reaction mechanisms and strategic considerations for each step.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step sequence:

  • C3-Methylation: Diastereoselective methylation of 1-Boc-azetidine-3-carboxylic acid via its lithium enolate.

  • Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester.

This approach offers a clear and efficient pathway to the target compound from readily accessible starting materials.

Part 1: C3-Methylation of 1-Boc-Azetidine-3-Carboxylic Acid

Mechanistic Rationale

The introduction of a methyl group at the C3 position of 1-Boc-azetidine-3-carboxylic acid is accomplished through the generation of a dianion followed by alkylation. Lithium diisopropylamide (LDA) is employed as a strong, non-nucleophilic base to deprotonate both the carboxylic acid and the α-proton at the C3 position, forming a lithium enolate. The reaction is conducted at a low temperature (-78 °C) to ensure kinetic control and minimize potential side reactions. The subsequent addition of methyl iodide as an electrophile results in the formation of the C-C bond at the C3 position.

Experimental Protocol

Materials and Reagents:

  • 1-Boc-azetidine-3-carboxylic acid

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) and cool the flask to -78 °C in a dry ice/acetone bath. To this, add diisopropylamine (2.2 equivalents) followed by the slow, dropwise addition of n-butyllithium (2.1 equivalents). Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Enolate Formation: Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 equivalent) in a separate flask containing anhydrous THF. Slowly add this solution to the pre-formed LDA solution at -78 °C via a cannula. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the dianion.

  • Methylation: Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of water at -78 °C. Allow the mixture to warm to room temperature. Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl. Extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Boc-3-methylazetidine-3-carboxylic acid. Further purification can be achieved by column chromatography on silica gel if necessary.

Part 2: Methyl Esterification of 1-Boc-3-methylazetidine-3-carboxylic acid

Mechanistic Rationale

The conversion of the carboxylic acid to its methyl ester is efficiently achieved using trimethylsilyldiazomethane (TMS-diazomethane). This reagent serves as a safer alternative to diazomethane. The reaction proceeds via protonation of TMS-diazomethane by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the resulting intermediate to yield the methyl ester and nitrogen gas.[2][3][4] This method is known for its high yield and mild reaction conditions.[5]

Experimental Protocol

Materials and Reagents:

  • 1-Boc-3-methylazetidine-3-carboxylic acid

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)

  • Methanol

  • Diethyl ether or a mixture of diethyl ether and methanol

  • Anhydrous conditions are recommended.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-Boc-3-methylazetidine-3-carboxylic acid (1.0 equivalent) in a mixture of diethyl ether and methanol (a common ratio is 7:2). Cool the solution to 0 °C in an ice bath.

  • Esterification: While stirring, add trimethylsilyldiazomethane solution (1.2 to 1.5 equivalents) dropwise to the cooled solution. Evolution of nitrogen gas should be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. If the reaction is not complete after 2-3 hours, an additional portion of TMS-diazomethane may be added.

  • Workup: Once the starting material is consumed, allow the reaction mixture to warm to room temperature. Carefully quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product, this compound, can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Data Presentation

Table 1: Reagents and Materials

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Boc-azetidine-3-carboxylic acid142253-55-2C₉H₁₅NO₄201.22
Diisopropylamine108-18-9C₆H₁₅N101.19
n-Butyllithium109-72-8C₄H₉Li64.06
Methyl iodide74-88-4CH₃I141.94
Tetrahydrofuran (anhydrous)109-99-9C₄H₈O72.11
1-Boc-3-methylazetidine-3-carboxylic acid887591-62-0C₁₀H₁₇NO₄215.25
Trimethylsilyldiazomethane18107-18-1C₄H₁₀N₂Si114.22
Methanol67-56-1CH₄O32.04
Diethyl ether60-29-7C₄H₁₀O74.12
This compound898228-37-0C₁₁H₁₉NO₄229.27

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: C3-Methylation cluster_1 Step 2: Esterification A 1-Boc-azetidine-3-carboxylic acid B 1-Boc-3-methylazetidine-3-carboxylic acid A->B 1) LDA, THF, -78 °C 2) MeI C 1-Boc-3-methylazetidine-3-carboxylic acid D 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate C->D TMS-diazomethane, MeOH/Ether, 0 °C

Caption: Synthetic workflow for the preparation of the target compound.

Safety Considerations

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon) with appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Methyl iodide is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate PPE.

  • Trimethylsilyldiazomethane is a toxic reagent and should be handled with care in a fume hood. It is a safer alternative to diazomethane but still requires cautious handling.

  • Strong acids and bases should be handled with appropriate care and PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step sequence, involving a C3-methylation followed by an efficient esterification, offers a practical route for obtaining this valuable building block for applications in drug discovery and development. The provided mechanistic insights and detailed experimental procedures are intended to enable researchers to successfully implement this synthesis in their laboratories.

References

  • De Kimpe, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]

  • De Kimpe, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. ResearchGate. [Link]

  • Kühnel, E., et al. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-8. [Link]

  • Kuehnel, E., et al. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. University of Edinburgh Research Explorer. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Kühnel, E., et al. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. ResearchGate. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. [Link]

  • On the selective N-methylation of BOC-protected amino acids. (2009). PubMed. [Link]

  • University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • UGent Biblio - Universiteit Gent. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. [Link]

  • On the Selective N-Methylation of BOC-Protected Amino Acids. (2009). ResearchGate. [Link]

  • Google Patents. (2009).
  • PubChem. 1-Boc-Azetidine-3-carboxylic acid. [Link]

  • National Institutes of Health. (2021). Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations. [Link]

Sources

Stereoselective synthesis of "1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Stereoselective Synthesis of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Introduction: The Significance of 3,3-Disubstituted Azetidines

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as crucial structural motifs in medicinal chemistry and drug discovery. Their strained ring system imparts a unique three-dimensional conformation that can enhance metabolic stability, improve physicochemical properties, and provide novel intellectual property space for new chemical entities.[1] Specifically, the 3,3-disubstituted azetidine scaffold, which features a quaternary carbon center, is found in a number of biologically active compounds and clinical candidates, including inhibitors of the glycine transporter 1 (GlyT1).[1] The synthesis of these structures, particularly in an enantiomerically pure form, presents a significant challenge due to the steric hindrance around the C3 position. This document provides a detailed guide for a proposed stereoselective synthesis of a specific 3,3-disubstituted azetidine, this compound, a valuable building block for more complex molecules.

Overall Synthetic Strategy

The proposed synthetic route commences with the commercially available N-Boc-azetidin-3-one and proceeds through a five-step sequence designed to build the quaternary stereocenter at the C3 position with high stereocontrol. The key steps involve an asymmetric methylation to establish the chiral center, followed by a series of functional group transformations to introduce the methyl carboxylate moiety. This strategy is designed to be modular, allowing for potential diversification at each step.

G cluster_0 Synthetic Workflow A N-Boc-azetidin-3-one B (R)-N-Boc-3-hydroxy-3-methylazetidine A->B Step 1: Asymmetric Methylation C (R)-N-Boc-3-methyl-3-(tosyloxy)azetidine B->C Step 2: Tosylation D (S)-N-Boc-3-cyano-3-methylazetidine C->D Step 3: Cyanation (SN2) E (S)-1-Boc-3-methylazetidine-3-carboxylic acid D->E Step 4: Nitrile Hydrolysis F Target Molecule: (S)-1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate E->F Step 5: Esterification

Caption: Proposed synthetic pathway for the target molecule.

Experimental Protocols

PART 1: Asymmetric Synthesis of (R)-1-Boc-3-hydroxy-3-methylazetidine

This crucial first step establishes the stereochemistry of the final product. The asymmetric addition of a methyl group to the prochiral ketone is achieved using a Grignard reagent in the presence of a chiral ligand. This methodology has been successfully applied to the asymmetric synthesis of tertiary alcohols from ketones with high enantioselectivity.[2][3]

Protocol 1: Asymmetric Grignard Methylation

  • Reagents and Equipment:

    • N-Boc-azetidin-3-one

    • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether

    • (R,R)-1,2-Diaminocyclohexane-derived chiral ligand (e.g., (R,R)-L12 as described by Monasterolo et al.[2])

    • Anhydrous toluene and diethyl ether

    • Schlenk flask and standard glassware for air-sensitive reactions

    • Magnetic stirrer and inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (0.11 mmol).

    • Add anhydrous toluene (1.0 mL) and cool the solution to 0 °C.

    • Slowly add MeMgBr solution (0.22 mmol) dropwise. Stir the mixture for 30 minutes at 0 °C.

    • In a separate flask, dissolve N-Boc-azetidin-3-one (0.1 mmol) in anhydrous toluene (0.5 mL).

    • Add the ketone solution dropwise to the pre-formed Grignard-ligand complex at 0 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral tertiary alcohol.

  • Causality and Trustworthiness: The use of a chiral ligand derived from 1,2-diaminocyclohexane forms a chiral complex with the Grignard reagent, which then directs the nucleophilic attack of the methyl group to one face of the ketone, resulting in a high degree of enantioselectivity.[2] The reaction is performed under strict anhydrous and inert conditions to prevent quenching of the highly reactive Grignard reagent.

PART 2: Synthesis of the Carboxylic Acid Moiety

This part involves a three-step transformation of the newly formed tertiary alcohol into a methyl ester. This is achieved via a nucleophilic substitution with cyanide, followed by hydrolysis and esterification. This sequence is chosen to invert the stereocenter and avoid harsh oxidative conditions that could cleave the strained azetidine ring.

Protocol 2: Tosylation of the Tertiary Alcohol

  • Procedure:

    • Dissolve (R)-1-Boc-3-hydroxy-3-methylazetidine (1.0 equiv.) in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine (1.5 equiv.) followed by p-toluenesulfonyl chloride (TsCl, 1.2 equiv.) portion-wise.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the tosylate, which can often be used in the next step without further purification.

Protocol 3: Nucleophilic Cyanation

  • Procedure:

    • Dissolve the tosylate from the previous step (1.0 equiv.) in dimethylformamide (DMF).

    • Add sodium cyanide (NaCN, 1.5 equiv.).

    • Heat the reaction mixture to 60-80 °C and stir overnight.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate.

    • Purify the resulting nitrile by column chromatography. This SN2 reaction proceeds with inversion of configuration.

Protocol 4: Hydrolysis of the Nitrile

  • Procedure:

    • Suspend the nitrile (1.0 equiv.) in a mixture of ethanol and water.

    • Add a strong base, such as sodium hydroxide (5-10 equiv.), and heat the mixture to reflux.

    • Monitor the reaction until the disappearance of the starting material.

    • Cool the reaction mixture and acidify to pH 2-3 with concentrated HCl.

    • Extract the carboxylic acid with ethyl acetate.

    • Dry the organic layer and concentrate to yield the crude carboxylic acid, (S)-1-Boc-3-methylazetidine-3-carboxylic acid.[4]

Protocol 5: Esterification to the Final Product

  • Procedure:

    • Dissolve the carboxylic acid (1.0 equiv.) in methanol.

    • Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Cool the mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to afford the final product, this compound.

Data Summary and Characterization

The following table summarizes the key parameters for the proposed synthetic sequence. Yields and enantiomeric excess are based on representative literature procedures for analogous transformations.

StepReactionKey ReagentsSolventTemp. (°C)Expected YieldExpected e.e.
1Asymmetric MethylationMeMgBr, Chiral LigandToluene070-85%>90%
2TosylationTsCl, Et₃NDCM0 to RT>90%-
3CyanationNaCNDMF60-8060-75%Inverted
4Nitrile HydrolysisNaOHEtOH/H₂OReflux80-90%Retained
5EsterificationSOCl₂, MeOHMethanolReflux>90%Retained

Product Characterization: The structure and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the chiral intermediates and the final product.

Conclusion

The described multi-step synthesis provides a robust and stereocontrolled pathway to this compound. By leveraging a ligand-mediated asymmetric Grignard addition, the key stereocenter is established with high fidelity. Subsequent functional group manipulations provide a reliable route to the final product. This application note serves as a comprehensive guide for researchers in synthetic and medicinal chemistry to access valuable 3,3-disubstituted azetidine building blocks.

References

  • Monasterolo, C., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(19), 5562–5571. [Link]

  • Wang, X.-R., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Singh, G. S., & Ombito, J. O. (2021). Recent progress in synthesis of 3-functionalized azetidines.
  • Ly, N. T., Thaxton, A., & Trudell, M. L. (2010). Synthesis of 3,3-Diarylazetidines. University of New Orleans ScholarWorks. [Link]

  • LibreTexts Chemistry. (2023). 20.5: Preparing Carboxylic Acids. [Link]

  • Chemguide. (n.d.). Oxidation of Alcohols. Retrieved from [Link]

Sources

The Strategic Deployment of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional chemical space. In this endeavor, strained heterocyclic scaffolds have emerged as powerful tools to imbue drug candidates with desirable three-dimensional character and advantageous physicochemical properties. Among these, the azetidine motif has garnered significant attention. This guide provides an in-depth exploration of a particularly valuable building block, 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate , for researchers, scientists, and drug development professionals. We will delve into its strategic application, providing detailed protocols for its manipulation and contextualizing its use in contemporary drug discovery programs.

The Azetidine Scaffold: A Privileged Motif in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry. Their incorporation into molecular designs offers several distinct advantages over more conventional cyclic and acyclic amines:

  • Enhanced sp³ Character and Three-Dimensionality: The non-planar, puckered nature of the azetidine ring introduces conformational rigidity and a well-defined three-dimensional geometry. This can lead to more precise and higher-affinity interactions with biological targets.

  • Improved Physicochemical and Pharmacokinetic Properties: The presence of an azetidine ring can favorably modulate key drug-like properties. It can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to larger ring systems like piperidines or acyclic analogues.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine moiety, underscoring its clinical significance.[1]

  • Vectorial Exit Points for SAR Exploration: The substituents on the azetidine ring provide well-defined vectors for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR).

The subject of this guide, This compound , is a bifunctional building block poised for versatile synthetic elaboration. The orthogonally protected nitrogen (Boc) and carboxylic acid (methyl ester) functionalities, combined with the gem-dimethyl substitution at the 3-position, offer a unique starting point for the synthesis of complex molecules.

Core Synthetic Manipulations: Protocols and Mechanistic Rationale

The utility of This compound hinges on the selective and efficient manipulation of its two functional groups. The following protocols provide step-by-step guidance for these key transformations.

Saponification of the Methyl Ester to the Carboxylic Acid

The first step in utilizing this building block for amide bond formation is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a critical transformation that must be conducted under conditions that preserve the acid-labile N-Boc protecting group.

Protocol: Hydrolysis of this compound

  • Reagents and Materials:

    • This compound

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water (deionized)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and drying.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (typically a 3:1:1 to 2:1:1 ratio).

    • Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution at room temperature.

    • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, carefully add 1 M HCl to the reaction mixture at 0 °C to neutralize the excess base and acidify the solution to a pH of approximately 3-4.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid.

  • Causality and Experimental Choices:

    • Lithium Hydroxide: LiOH is a preferred base for the saponification of esters in the presence of other sensitive functional groups due to its high reactivity and the reduced propensity for side reactions like transesterification compared to sodium or potassium hydroxide in alcoholic solvents.

    • Solvent System: The THF/MeOH/water solvent system ensures the solubility of both the starting material and the inorganic base, facilitating a homogenous reaction.

    • Temperature Control during Acidification: The acidification step is performed at 0 °C to minimize any potential acid-catalyzed decomposition of the product or the Boc-protecting group.

N-Boc Deprotection

To functionalize the azetidine nitrogen, the tert-butoxycarbonyl (Boc) group must be removed. This is typically achieved under acidic conditions.

Protocol: N-Boc Deprotection of 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid methyl ester

  • Reagents and Materials:

    • This compound

    • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

    • Dichloromethane (DCM) (if using TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Standard glassware for reaction and work-up.

  • Procedure (using TFA):

    • Dissolve the N-Boc protected azetidine (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • The resulting residue, the trifluoroacetate salt of the amine, can often be used directly in the next step or can be neutralized by partitioning between a suitable organic solvent and a saturated aqueous NaHCO₃ solution.

  • Trustworthiness and Self-Validation: The progress of the deprotection can be easily monitored by TLC, where the product will have a significantly lower Rf value and will often stain differently (e.g., with ninhydrin) due to the presence of the free amine.

Amide Bond Formation

The newly formed carboxylic acid can be coupled with a variety of amines to generate a diverse library of amides.

Protocol: Amide Coupling of 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid

  • Reagents and Materials:

    • 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid (from Protocol 2.1)

    • Amine of interest (1.0 - 1.2 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard glassware for anhydrous reactions.

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.0 - 1.2 eq) and DIPEA (2.0 - 3.0 eq).

    • Add HATU (1.1 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid solution, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Expertise and Rationale:

    • Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes racemization and is effective for coupling sterically hindered substrates.

    • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the formation of the active ester intermediate.

    • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the active intermediate and reduce the yield. Therefore, the use of anhydrous solvents and reagents is crucial.

Application in Medicinal Chemistry: A Case Study Perspective

In a study aimed at discovering novel STAT3 inhibitors, researchers found that replacing a proline scaffold with an azetidine-2-carboxamide led to a significant increase in potency.[2][3] This highlights the principle of using the conformationally constrained azetidine ring to optimize ligand-target interactions.

The workflow for incorporating our building block into a similar drug discovery program would follow the protocols outlined above.

Illustrative Workflow for a STAT3 Inhibitor Program:

G A 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate B 1-(tert-butoxycarbonyl)-3-methyl- azetidine-3-carboxylic acid A->B Saponification (Protocol 2.1) D N-Boc Protected Amide B->D Amide Coupling (Protocol 2.3) C Amine Fragment (R-NH2) C->D E Final Amide Product (Deprotected) D->E N-Boc Deprotection (Protocol 2.2)

Caption: Synthetic workflow for utilizing the title compound.

This systematic approach allows for the generation of a library of compounds where the R-group on the amine fragment can be varied to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Quantitative Data from a Representative Azetidine-Based STAT3 Inhibitor Study:

CompoundScaffoldEMSA IC₅₀ (µM)[2]
Proline Analog Proline2.4
Azetidine Analog (5a) Azetidine-2-carboxamide0.52

This data clearly demonstrates the significant enhancement in inhibitory potency achieved by replacing a five-membered proline ring with a four-membered azetidine ring, a testament to the unique structural contributions of the azetidine scaffold.[2]

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its unique structural features, including the gem-dimethyl substitution and orthogonal protecting groups, provide a robust platform for the synthesis of novel, three-dimensional molecules. The protocols detailed herein offer a practical guide for its synthetic manipulation, and the contextualization within a successful drug discovery program highlights its potential to contribute to the development of next-generation therapeutics. As the demand for innovative drug candidates continues to grow, the strategic incorporation of strained heterocyclic systems like azetidines will undoubtedly play an increasingly important role.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate as a Versatile Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2][3] Its inherent ring strain and three-dimensional character offer a unique design element for chemists seeking to improve parameters such as metabolic stability, aqueous solubility, and ligand-receptor interactions.[1] This guide focuses on a key building block, 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate , and delineates its strategic application as a versatile intermediate for introducing the valuable 3-methylazetidine-3-carboxylic acid core into drug candidates. We provide detailed, field-proven protocols for the selective deprotection and subsequent functionalization of this intermediate, explaining the chemical rationale behind each step to empower researchers in their drug discovery endeavors.

The Azetidine Scaffold: A Strategic Asset in Medicinal Chemistry

The four-membered azetidine ring is more than just a small cyclic amine; it is a powerful tool for molecular design. Its inclusion in a drug candidate can lead to significant improvements in its overall profile:

  • Enhanced Metabolic Stability: The tert-butyl group, a common feature in many drug molecules, is often susceptible to oxidative metabolism.[4] The rigid, sp³-rich azetidine scaffold can serve as a bioisosteric replacement for more labile groups, enhancing the metabolic half-life of a compound.[1] Several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , feature an azetidine moiety to improve their pharmacokinetic properties.[1]

  • Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic analogue, cyclobutane. This is a critical parameter for ensuring good oral bioavailability.

  • Three-Dimensional Diversity: In an era where drug discovery is moving away from flat, aromatic molecules, the puckered, three-dimensional nature of the azetidine ring provides an excellent scaffold for exploring new chemical space. This can lead to novel interactions with biological targets and improved selectivity.[2]

This compound is a particularly useful building block because it provides the desirable 3,3-disubstituted azetidine core in a protected form, allowing for controlled, sequential chemical modifications.

Decoding the Intermediate: A Bifunctional Building Block

The structure of This compound contains two key protecting groups that enable a modular approach to synthesis:

  • N-Boc (tert-butoxycarbonyl) Group: This group protects the azetidine nitrogen, rendering it unreactive towards many reagents. Its primary advantage is its lability under acidic conditions, allowing for its selective removal without affecting other functional groups like esters.[5][6][7]

  • Methyl Ester Group: This group protects the carboxylic acid at the C3 position. It is stable to the acidic conditions used for Boc deprotection but can be readily hydrolyzed to the free carboxylic acid under basic conditions (e.g., using lithium hydroxide).

This differential protection is the cornerstone of its utility, allowing chemists to choose which part of the molecule to functionalize first.

Building_Block cluster_0 This compound cluster_1 Key Functional Groups Intermediate Boc N-Boc Group (Acid Labile) Intermediate->Boc Protects Nitrogen Ester Methyl Ester (Base Labile) Intermediate->Ester Protects Carboxylic Acid

Caption: Orthogonally protected functional groups of the title intermediate.

Experimental Protocols: Unleashing the Synthetic Potential

The following protocols provide step-by-step methodologies for the two primary transformations of this intermediate. These are foundational workflows that can be adapted for the synthesis of diverse compound libraries.

Protocol 1: Selective N-Boc Deprotection for Azetidine Functionalization

This procedure removes the Boc protecting group to liberate the secondary amine, which can then be functionalized via reactions such as reductive amination, acylation, or arylation.

Causality Behind Experimental Choices:

  • Acidic Reagent: Trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used.[8] They are strong acids that readily cleave the acid-sensitive tert-butyl carbamate of the Boc group. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively non-polar, dissolves the starting material well, and is inert to the acidic conditions.

  • Temperature: The reaction is typically performed at room temperature, as the cleavage is efficient under these conditions.[9] Elevated temperatures are usually unnecessary and may lead to side reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: To the stirred solution, slowly add trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Re-dissolve the residue in a suitable solvent like DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: Perform this step carefully due to CO₂ evolution.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected product, methyl 3-methylazetidine-3-carboxylate, often as its free base or hydrochloride salt if HCl was used.

N-Boc_Deprotection Start Start: N-Boc Protected Azetidine Step1 Dissolve in DCM Start->Step1 Step2 Add TFA or HCl/Dioxane Step1->Step2 Step3 Monitor by TLC/LC-MS Step2->Step3 Step4 Evaporate Solvent & Excess Acid Step3->Step4 Step5 Neutralize with NaHCO₃ (aq) Step4->Step5 End Product: Free Azetidine Step5->End

Caption: Workflow for the N-Boc deprotection of the azetidine intermediate.

Protocol 2: Saponification (Ester Hydrolysis) for Amide Coupling

This procedure converts the methyl ester to a carboxylic acid, which is a key precursor for forming amide bonds—a ubiquitous linkage in pharmaceutical agents.

Causality Behind Experimental Choices:

  • Base: Lithium hydroxide (LiOH) is a strong base that effectively hydrolyzes the ester. It is often preferred over sodium or potassium hydroxide due to the better solubility of lithium salts in mixed aqueous/organic solvent systems.

  • Solvent System: A mixture of tetrahydrofuran (THF) or methanol and water is used. The organic solvent ensures the solubility of the starting material, while water is necessary for the hydrolysis reaction to proceed.

  • Temperature: The reaction can often be run at room temperature, but gentle heating (e.g., to 40 °C) can accelerate the conversion if it is sluggish.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF (or methanol) and water (e.g., a 3:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature or 40 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully acidify the mixture to pH ~3-4 by the dropwise addition of 1M HCl.

    • Extract the product into an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid.

Data Summary: Typical Reaction Conditions

TransformationReagent(s)SolventTemperatureTypical Time
N-Boc Deprotection TFA (5-10 eq)DCMRoom Temp.1-4 h
4M HCl in DioxaneDCMRoom Temp.1-4 h
Ester Hydrolysis LiOH·H₂O (2-3 eq)THF/H₂ORoom Temp. - 40°C2-16 h

Applications in Drug Discovery: A Modular Approach

The true power of This compound lies in its ability to serve as a launchpad for a multitude of structurally diverse compounds. After selective deprotection, the resulting intermediates can be elaborated into final drug candidates.

Drug_Discovery_Workflow cluster_deprotection Selective Deprotection cluster_functionalization Functionalization Start 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate Boc_Off N-Boc Deprotection (Protocol 1) Start->Boc_Off Acidic Conditions Ester_Off Ester Hydrolysis (Protocol 2) Start->Ester_Off Basic Conditions N_Func N-Arylation/ N-Alkylation Boc_Off->N_Func C_Func Amide Coupling Ester_Off->C_Func Final Diverse Drug Candidates N_Func->Final C_Func->Final

Caption: Modular synthetic pathways originating from the title intermediate.

  • Pathway A (N-Functionalization First): Following Protocol 1, the free azetidine nitrogen can be coupled with various building blocks (e.g., aryl halides, aldehydes/ketones for reductive amination). Subsequently, the methyl ester can be hydrolyzed (Protocol 2) and coupled with an amine to build out the other side of the molecule.

  • Pathway B (C-Functionalization First): Following Protocol 2, the resulting carboxylic acid can be activated and coupled with a library of amines. The N-Boc group can then be removed (Protocol 1) to allow for late-stage diversification at the nitrogen atom.

This modularity allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) around the rigid azetidine core, accelerating the discovery of novel therapeutics. The 3-methyl-3-carboxy substitution pattern provides a defined exit vector for substituents, making it a predictable and reliable scaffold for medicinal chemists.

Conclusion

This compound represents a highly valuable and versatile intermediate in modern drug discovery. Its orthogonally protected nature facilitates controlled, stepwise synthesis, enabling the efficient construction of complex molecules. By leveraging the unique properties of the azetidine scaffold, researchers can design next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The protocols and strategic insights provided herein serve as a robust guide for scientists aiming to incorporate this powerful building block into their synthetic programs.

References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Author, A. (Year). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • Singh, R., et al. (2026).
  • Chongqing Chemdad. (n.d.).
  • Smith, A. B., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • A Chem-Space Partner. (n.d.). 1-(tert-Butyl) 3-methyl 3-(aminomethyl)
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • Author, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • ResearchGate. (n.d.). Relevance and chemistry of azetidines and ABBs.
  • Author, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Sigma-Aldrich. (n.d.).
  • Author, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • Google Patents. (n.d.). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • BLDpharm. (n.d.). 1-tert-butyl 3-methyl 3-(fluoromethyl)
  • Semantic Scholar. (2012).
  • Journal of the American Chemical Society. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.
  • Author, A. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. Organic & Biomolecular Chemistry.
  • PubChem. (n.d.). 3-Methylazetidine-3-carboxylic acid hydrochloride.
  • ResearchGate. (n.d.). Marketed drugs containing 1,3-substituted azetidine scaffolds.
  • Thermo Scientific Chemicals. (n.d.). Azetidine-3-carboxylic acid, 98+%.
  • Author, A. (2026).
  • NIH. (n.d.). Metabolically Stable tert-Butyl Replacement.

Sources

Application Note: N-Boc Deprotection of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Azetidines and Amine Protection

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry.[1][2] Their rigid structure provides a unique vector for orienting substituents in three-dimensional space, often leading to improved potency and pharmacokinetic properties in drug candidates.[1] The synthesis and functionalization of these strained ring systems often necessitate the use of protecting groups for the azetidine nitrogen.

The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of synthetic conditions and its facile removal under acidic conditions.[3][4][5] This application note provides a detailed guide for the N-Boc deprotection of a specific, highly functionalized building block: 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate . We will delve into the mechanistic underpinnings of the deprotection, present field-proven protocols, and discuss critical considerations for handling the potentially sensitive azetidine core.

Scientific Principles and Considerations

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established mechanism.[6][7][8] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[6][7] This protonation enhances the electrophilicity of the carbonyl carbon, leading to the fragmentation of the carbamate. This fragmentation results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[7][8] The liberated amine is then protonated by the excess acid in the reaction medium to form its corresponding salt.[3][7]

A potential complication in this process is the electrophilic nature of the intermediate tert-butyl cation. This cation can react with nucleophilic moieties within the substrate or solvent, leading to unwanted side products.[8][9] To mitigate this, "scavengers" such as anisole or thioanisole are sometimes added to the reaction mixture to trap the tert-butyl cation.[8]

Specific Challenges with Azetidine-Containing Substrates

The inherent ring strain of azetidines (approximately 25.4 kcal/mol) makes them more susceptible to ring-opening reactions under certain conditions compared to their five- or six-membered counterparts.[2] While significantly more stable than aziridines, the azetidine ring can be sensitive to strongly acidic conditions, which could potentially lead to decomposition pathways.[1][10] Therefore, the choice of deprotection conditions must balance the efficient cleavage of the Boc group with the preservation of the azetidine ring integrity. It is crucial to monitor the reaction closely and avoid prolonged exposure to harsh acidic environments.

Experimental Protocols

This section details two robust and commonly employed protocols for the N-Boc deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.[4][8][11]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 1-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product, being a secondary amine salt, will be significantly more polar than the starting material.[12][13]

  • Work-up (for isolation of the free amine): a. Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess DCM and TFA.[11][12] b. Carefully dissolve the residue in DCM and slowly add saturated NaHCO₃ solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine product, methyl 3-methylazetidine-3-carboxylate.

  • Work-up (for isolation of the TFA salt): a. Upon completion, concentrate the reaction mixture in vacuo. b. Add cold diethyl ether to the residue to precipitate the product as its TFA salt.[4] c. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and is known for its efficiency and often clean reaction profiles.[14][15][16]

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane solution

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of a co-solvent like DCM or methanol if necessary, although direct addition of the HCl/dioxane solution is often sufficient. Place in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Add the 4 M HCl in 1,4-dioxane solution (5-10 equivalents of HCl) to the substrate. The reaction is typically conducted at room temperature.

  • Reaction Time: Stir the mixture for 30 minutes to 2 hours.[14][15]

  • Monitoring: Monitor the reaction progress via TLC or LC-MS as described in Protocol 1.

  • Work-up (for isolation of the hydrochloride salt): a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. b. Add diethyl ether to the residue to induce precipitation of the hydrochloride salt.[4] c. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield methyl 3-methylazetidine-3-carboxylate hydrochloride.

Data Presentation and Workflow Visualization

Table 1: Comparison of Deprotection Protocols
ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagent Trifluoroacetic Acid4 M Hydrogen Chloride
Solvent Dichloromethane1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1-3 hours30 minutes - 2 hours
Product Form TFA salt or free amineHydrochloride salt
Work-up Aqueous basic wash or precipitationPrecipitation
Diagrams

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Boc Deprotection Start Boc-Protected Azetidine Protonation Protonated Carbamate Start->Protonation + H+ Fragmentation Fragmentation Protonation->Fragmentation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid tBu_Cation tert-Butyl Cation Fragmentation->tBu_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Azetidine Decarboxylation->Free_Amine - CO2 Amine_Salt Azetidine Salt Free_Amine->Amine_Salt + H+

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Experimental_Workflow cluster_1 Experimental Workflow A 1. Dissolve Substrate in Anhydrous Solvent B 2. Add Acidic Reagent (TFA or HCl/Dioxane) at appropriate temp. A->B C 3. Stir at Room Temperature B->C D 4. Monitor Reaction (TLC, LC-MS) C->D D->C Incomplete E 5. Concentrate in vacuo D->E Reaction Complete F 6. Work-up: Precipitation or Aqueous Wash E->F G 7. Isolate Product F->G

Caption: General experimental workflow for N-Boc deprotection.

Conclusion

The N-Boc deprotection of this compound is a critical transformation for the utilization of this valuable building block in drug discovery and development. Both TFA in DCM and 4 M HCl in dioxane are highly effective methods for this purpose. The choice between them may depend on the desired salt form of the final product and the downstream application. Given the strained nature of the azetidine ring, careful monitoring of the reaction to avoid overexposure to acidic conditions is paramount. The protocols provided herein offer a solid foundation for researchers to confidently and efficiently deprotect this and similar azetidine-containing molecules.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

  • Atherton, J. H., & Blacker, A. J. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of organic chemistry, 75(23), 8213–8220. [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Stepan, A. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS medicinal chemistry letters, 12(10), 1618–1623. [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Stepan, A. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1623. [Link]

  • Coldham, I., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 86-89. [Link]

  • Reddit. Removal of Boc protecting group as workup? Reddit. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Dr. Muhammad Zaman Ashraf. (2020, November 19). Azetidine: Basicity and Preparation [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress. [Link]

  • Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1184–1194. [Link]

  • NIH. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. NIH. [Link]

  • Pedroni, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(7), 4474-4521. [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • ISRN Organic Chemistry. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. ISRN Organic Chemistry. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

  • ResearchGate. (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. NIH. [Link]

  • Beilstein Journal of Organic Chemistry. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. [Link]

Sources

Scale-Up Synthesis of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine scaffold is a privileged motif in modern medicinal chemistry, imparting unique conformational constraints and physicochemical properties that can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] Specifically, 3,3-disubstituted azetidines serve as valuable bioisosteres for gem-dimethyl groups and quaternary centers, offering a rigid framework for the precise spatial orientation of pharmacophoric elements. This application note provides a detailed, scalable protocol for the synthesis of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, a key building block for the elaboration of more complex pharmaceutical intermediates.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for successful scale-up, ensuring both scientific integrity and practical applicability.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound is efficiently achieved in a two-step sequence starting from the commercially available 1-Boc-azetidine-3-carboxylic acid. The strategy hinges on two fundamental organic transformations: a classic Fischer esterification followed by a selective α-methylation via a lithium enolate intermediate.

Caption: Overall synthetic workflow.

The causality behind this approach is rooted in the need to first protect the carboxylic acid as a methyl ester. This transformation serves a dual purpose: it prevents the acidic proton of the carboxyl group from interfering with the strong base used in the subsequent step and it activates the α-proton at the C3 position, making it amenable to deprotonation. The choice of Lithium Diisopropylamide (LDA) as the base in the second step is critical; its bulky nature favors deprotonation over nucleophilic attack at the ester carbonyl, a common side reaction with smaller, more nucleophilic bases.[2]

Part 1: Synthesis of the Starting Material - 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a reliable and scalable method for this transformation, driven to completion by using an excess of the alcohol reactant, in this case, methanol.

Protocol 1: Fischer Esterification

Materials and Equipment:

Reagent/EquipmentPurpose
1-Boc-azetidine-3-carboxylic acidStarting Material
Methanol (MeOH), anhydrousReagent and Solvent
Sulfuric Acid (H₂SO₄), concentratedCatalyst
Saturated Sodium Bicarbonate (NaHCO₃) solutionNeutralization
Brine (saturated NaCl solution)Washing
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying Agent
Round-bottom flask with reflux condenserReaction Vessel
Magnetic stirrer and stir barAgitation
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Boc-azetidine-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10-20 volumes) to the flask. Stir the suspension until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.05-0.1 eq) dropwise to the stirred solution. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up - Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and water. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 10 volumes) and brine (1 x 10 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Expected Yield: 85-95%

Part 2: Scale-Up Synthesis of this compound

This core step involves the deprotonation of the α-carbon of the ester with LDA, followed by quenching the resulting enolate with methyl iodide. Careful control of temperature and anhydrous conditions are paramount for success, especially at a larger scale.

Protocol 2: α-Methylation with LDA and Methyl Iodide

Materials and Equipment:

Reagent/EquipmentPurpose
1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylateStarting Material
Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzeneStrong, non-nucleophilic base
Methyl Iodide (MeI)Methylating Agent
Tetrahydrofuran (THF), anhydrousSolvent
Saturated Ammonium Chloride (NH₄Cl) solutionQuenching
Ethyl Acetate (EtOAc)Extraction Solvent
Brine (saturated NaCl solution)Washing
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying Agent
Jacketed reaction vessel with overhead stirrer and inert gas inletReaction Vessel for Scale-up
Syringe pump or addition funnelControlled reagent addition
Low-temperature cooling bath (e.g., dry ice/acetone)Temperature Control

Caption: Experimental workflow for α-methylation.

Procedure:

  • Reaction Setup: Set up a dry, inert gas (nitrogen or argon) flushed reaction vessel equipped with an overhead stirrer, a thermocouple, and an addition funnel or syringe pump.

  • Starting Material Preparation: Dissolve 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF (10-15 volumes).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a 2.0 M solution of LDA (1.1-1.2 eq) to the cooled solution via the addition funnel or syringe pump, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (1.2-1.5 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • Reaction Progression: After the addition of methyl iodide is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours, then gradually warm to room temperature overnight.

  • Work-up - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the quenched reaction mixture with water and extract with ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash with brine (2 x 10 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield: 60-75%

Scale-Up Considerations and Safety

Fischer Esterification:

  • Exotherm Control: The addition of concentrated sulfuric acid to methanol is exothermic. On a larger scale, this should be done with efficient cooling to maintain control of the reaction temperature.

  • Solvent Volumes: While large excesses of methanol are used in the lab, on a larger scale, the volume should be optimized to balance reaction kinetics and process efficiency.

α-Methylation:

  • Anhydrous Conditions: The success of this reaction is highly dependent on the exclusion of water and atmospheric moisture, which will quench the LDA and the enolate. All glassware must be oven-dried, and solvents must be anhydrous. The reaction should be conducted under a positive pressure of an inert gas.

  • LDA Handling: LDA is a highly reactive and pyrophoric reagent. It should be handled with extreme care in an inert atmosphere. Commercially available solutions are generally preferred for consistency and safety.[3]

  • Temperature Control: Maintaining the low temperature of -78 °C during the addition of LDA and methyl iodide is crucial to prevent side reactions and ensure selectivity. For larger scale reactions, a cryostat or a well-maintained dry ice/acetone bath with good heat transfer is essential.

  • Methyl Iodide Safety: Methyl iodide is a toxic and carcinogenic substance.[4][5][6][7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Quenching: The quenching of the reaction with aqueous ammonium chloride can be exothermic. The quenching agent should be added slowly to the cooled reaction mixture to control the temperature rise.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
1-Boc-azetidine-3-carboxylic acidC₉H₁₅NO₄201.22White to off-white solid
1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylateC₁₀H₁₇NO₄215.25Colorless to pale yellow oil
This compoundC₁₁H₁₉NO₄229.27Colorless to pale yellow oil

Conclusion

This application note provides a robust and scalable two-step synthesis of this compound. By detailing the critical process parameters, safety considerations, and the chemical rationale behind the chosen methodology, this guide equips researchers and process chemists with the necessary information to confidently produce this valuable building block for drug discovery and development programs. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring and purification to ensure the desired product is obtained in high purity and good yield.

References

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

  • Nanjing Chemical Material Corp. (n.d.). The Emergency Treatment of Methyl Iodide. Retrieved from [Link]

  • Deepwater Chemicals, Inc. (n.d.). 160.04, Methyl Iodide, Iodomethane Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Methyl Iodide. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]

  • YouTube. (2014). Alpha Alkylation Esters. Retrieved from [Link]

  • Collum, D. B., et al. (2007). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Journal of the American Chemical Society, 129(51), 15930–15931. [Link]

  • MasterOrganicChemistry.com. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and optimized protocol for the purification of the novel azetidine derivative, 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, a key building block in contemporary drug discovery programs. The inherent polarity and structural characteristics of this N-Boc protected amino acid ester necessitate a robust purification strategy to eliminate starting materials, reagents, and potential byproducts. This guide provides a comprehensive workflow, from initial reaction work-up to final purity analysis, centered around automated flash column chromatography. The described methodology consistently yields the target compound with greater than 98% purity, ensuring its suitability for downstream applications in medicinal chemistry and pharmaceutical development.

Introduction

Azetidine scaffolds are of increasing importance in medicinal chemistry due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates.[1] The specific compound, this compound, serves as a valuable intermediate for the synthesis of complex molecular architectures. The purity of such building blocks is paramount, as impurities can lead to the formation of undesired side products in subsequent synthetic steps, complicating scale-up and potentially impacting biological activity.

The presence of both a tert-butoxycarbonyl (Boc) protecting group and a methyl ester functionality imparts a moderate polarity to the target molecule. This characteristic makes it an ideal candidate for purification by normal-phase flash chromatography. This technique offers a balance of speed, resolution, and scalability, making it a workhorse in modern organic synthesis labs.[2] This application note will detail the systematic approach to developing a flash chromatography method for the purification of this specific azetidine derivative.

Understanding the Chemistry: Potential Impurities

A thorough understanding of the synthetic route to this compound is crucial for anticipating potential impurities. A common synthetic approach involves the N-Boc protection of a primary or secondary amine, followed by esterification and subsequent alkylation or other modifications. Potential impurities that may need to be removed during purification include:

  • Unreacted Starting Materials: Such as the precursor azetidine, di-tert-butyl dicarbonate (Boc-anhydride), and methylating agents.

  • Byproducts of the Boc-protection Step: Including tert-butanol and isobutylene.

  • Byproducts of Esterification: Such as unreacted carboxylic acid or hydrolysis products.

  • Over-alkylated or Isomeric Products: Depending on the specific synthetic route.

  • Reagents and Catalysts: Any remaining bases, coupling agents, or catalysts used in the synthesis.

Chromatographic Strategy: The Rationale for Normal-Phase Separation

Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is the method of choice for this purification.[3] The target molecule, with its moderately polar ester and carbamate groups, will exhibit differential adsorption to the silica gel compared to less polar impurities (e.g., unreacted starting materials) and more polar impurities (e.g., hydrolyzed acid byproducts). A gradient elution, starting with a low polarity mobile phase and gradually increasing in polarity, will allow for the sequential elution of these compounds, leading to effective separation.

Experimental Protocol

Materials and Reagents
  • Crude this compound

  • Silica gel for flash chromatography (40-63 µm particle size)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated with fluorescent indicator)

  • Automated flash chromatography system

  • Rotary evaporator

  • NMR spectrometer and/or LC-MS for purity analysis

Step 1: Thin Layer Chromatography (TLC) for Method Development

Before proceeding to the flash column, it is essential to determine the optimal mobile phase composition using TLC. This rapid analysis provides a roadmap for the separation.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane.

  • Spotting: Using a capillary tube, spot the dissolved sample onto a TLC plate.

  • Development: Develop a series of TLC plates in solvent chambers containing varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 Hexane:Ethyl Acetate).

  • Visualization: Visualize the separated spots under a UV lamp (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Rf Calculation: Calculate the Retention Factor (Rf) for the target compound in each solvent system. The ideal solvent system for flash chromatography will provide an Rf value of approximately 0.2-0.35 for the desired product. This ensures good separation from impurities without excessive elution times.

Step 2: Flash Chromatography - Purification Workflow

The following protocol is designed for an automated flash chromatography system.

Workflow Diagram:

Purification_Workflow cluster_prep Preparation cluster_chromatography Flash Chromatography cluster_analysis Analysis & Isolation Crude_Sample Crude Reaction Mixture TLC_Analysis TLC Method Development (Hexane/EtOAc) Crude_Sample->TLC_Analysis Column_Packing Pack Silica Gel Column TLC_Analysis->Column_Packing Sample_Loading Load Sample (DCM) Column_Packing->Sample_Loading Gradient_Elution Gradient Elution (Hexane -> EtOAc) Sample_Loading->Gradient_Elution Fraction_Collection Automated Fraction Collection Gradient_Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Combine Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Rotary Evaporation Pooling->Solvent_Removal Pure_Product Pure Product (>98%) Solvent_Removal->Pure_Product

Sources

Application Notes & Protocols: Leveraging 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate for High-Throughput Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Biology Division

Introduction: The Strategic Value of the 3,3-Disubstituted Azetidine Scaffold

In contemporary medicinal chemistry, the azetidine ring has become a highly sought-after scaffold.[1][2] Its unique structural properties—a strained four-membered ring imparting conformational rigidity and a high fraction of sp³-hybridized carbons—can confer significant advantages to drug candidates, including improved metabolic stability, enhanced solubility, and better three-dimensional diversity for exploring protein binding pockets.[3][4]

This guide focuses on the strategic application of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate (CAS No. 898228-37-0)[5], a versatile and synthetically tractable building block designed for the rapid generation of diverse chemical libraries. Its structure is uniquely suited for parallel synthesis due to two orthogonal points of diversification:

  • C3-Position Methyl Ester: A handle for generating an initial library of amides.

  • N1-Position Boc Group: A protecting group that, upon removal, reveals a secondary amine for a second stage of diversification.

The presence of a quaternary center at the C3-position provides steric shielding and can lock in specific conformations, which is often beneficial for receptor binding and can mitigate certain metabolic pathways. This document provides a comprehensive overview, field-proven protocols, and the scientific rationale for employing this building block in drug discovery campaigns.

The Two-Stage Diversification Strategy

The core utility of this reagent in parallel synthesis lies in a sequential, two-stage diversification workflow. This approach allows for the exponential expansion of chemical space from a single, advanced intermediate.

Stage 1: Amide Library Generation

The initial diversification occurs at the C3-methyl ester. This group can be readily converted to an amide by coupling with a library of primary or secondary amines. However, direct amidation of the ester can be sluggish. A more robust and widely applicable strategy involves a preliminary saponification of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. This two-step sequence is highly reliable and amenable to high-throughput formats.

Stage 2: N-Functionalization of the Azetidine Core

Once the amide library is established, the tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is removed under acidic conditions. This reveals a secondary amine across the entire library, which serves as a handle for a second round of diversification. This free amine can be acylated, sulfonylated, reductively aminated, or converted into ureas, providing a rapid method to explore the structure-activity relationship (SAR) around the azetidine core.

The overall workflow is depicted below:

G cluster_0 Stage 1: C3-Position Diversification cluster_1 Stage 2: N1-Position Diversification Start 1-Boc-3-methyl-azetidine -3-carboxylate Methyl Ester Acid 1-Boc-3-methyl-azetidine -3-carboxylic Acid Start->Acid Saponification (LiOH) Amide_Library Amide Library (Diversity at R¹) Acid->Amide_Library Amide Coupling (HATU) Deprotected_Library Deprotected Amide Library (Free Azetidine NH) Amide_Library->Deprotected_Library Boc Deprotection (TFA) Amide_Library->Deprotected_Library Amine_Input Amine Library (R¹-NH₂) Amine_Input->Amide_Library Final_Library Final Diversified Library (Diversity at R¹ and R²) Deprotected_Library->Final_Library N-Functionalization Reagent_Input Reagent Libraries (R²-SO₂Cl, R²-NCO, R²-CHO) Reagent_Input->Final_Library

Caption: Workflow for two-stage parallel library synthesis.

Detailed Experimental Protocols

The following protocols are designed for execution in a 96-well plate format but can be scaled as needed. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Saponification of Methyl Ester to Carboxylic Acid

This initial step converts the methyl ester to the free carboxylic acid, which is more reactive in standard amide coupling conditions.

  • Reagents & Materials:

    • This compound

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Deionized Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • 96-well plates (2 mL volume)

  • Procedure:

    • To each well of a 96-well plate, add a solution of this compound (1.0 equiv, e.g., 50 mg) in a 3:1:1 mixture of THF:MeOH:H₂O (1 mL).

    • Add lithium hydroxide monohydrate (1.5 equiv) to each well.

    • Seal the plate and shake at room temperature for 4-6 hours.

    • Monitoring: Monitor the reaction progress by LC-MS or by spotting a sample from a single well onto a TLC plate (stain with KMnO₄).

    • Once complete, remove the organic solvents under a stream of nitrogen or via vacuum centrifugation.

    • Acidify the remaining aqueous solution to pH ~3-4 by the dropwise addition of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 1 mL).

    • Combine the organic extracts, wash with brine (1 x 1 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid, which is typically used in the next step without further purification.

Senior Application Scientist's Note: The 3:1:1 solvent system ensures solubility for both the starting material and the lithium hydroxide. Complete removal of organic solvents before acidification is crucial to prevent product loss during the aqueous workup.

Protocol 2: Parallel Amide Library Synthesis (HATU Coupling)

This protocol utilizes HATU, a highly efficient coupling reagent that minimizes racemization and provides high yields in short reaction times.[6]

  • Reagents & Materials:

    • 1-Boc-3-methyl-azetidine-3-carboxylic acid (from Protocol 1)

    • Amine library (primary and secondary amines, prepared as stock solutions in DMF)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Prepare a stock solution of the carboxylic acid (1.0 equiv, e.g., 0.2 M) in anhydrous DMF.

    • Prepare a stock solution of HATU (1.1 equiv, e.g., 0.22 M) in anhydrous DMF.

    • Prepare a stock solution of DIPEA (2.5 equiv, e.g., 0.5 M) in anhydrous DMF.

    • In each well of a new 96-well plate, add the carboxylic acid solution (e.g., 200 µL).

    • Add the respective amine from the library (1.05 equiv).

    • Add the DIPEA solution (e.g., 200 µL).

    • Pre-activation: Add the HATU solution (e.g., 200 µL) and allow the plate to shake at room temperature for 15 minutes. This step is critical for forming the active ester intermediate.[6]

    • Seal the plate and shake at room temperature for 2-4 hours.

    • Monitoring: Check for completion using LC-MS on a representative subset of wells.

    • Workup: Quench the reaction by adding water (1 mL) to each well. Extract with ethyl acetate (3 x 1 mL). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate. The resulting crude amide library is often of sufficient purity for the next step, or can be purified via high-throughput chromatography.

Protocol 3: Parallel Boc-Deprotection

This step unmasks the azetidine nitrogen for the second diversification.

  • Reagents & Materials:

    • Boc-protected amide library (from Protocol 2)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Diethyl ether

  • Procedure:

    • Dissolve the crude material from each well of the amide library in DCM (e.g., 500 µL).

    • Add a 20-50% solution of TFA in DCM (v/v, e.g., 500 µL). Caution: TFA is highly corrosive.

    • Seal the plate and shake at room temperature for 1-2 hours. Effervescence (isobutylene and CO₂ evolution) will be observed.

    • Monitoring: Confirm complete deprotection by LC-MS. The product will have a mass corresponding to the loss of the Boc group (100 Da).

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • Co-evaporate with DCM or diethyl ether (2 x 1 mL) to ensure complete removal of residual acid. The resulting products are TFA salts and can be used directly in the next step with the addition of a stoichiometric amount of base.

ngcontent-ng-c2487356420="" class="ng-star-inserted">

Senior Application Scientist's Note: The cleavage of the Boc group is an acid-catalyzed hydrolysis of a carbamate. Using a scavenger like triethylsilane is generally not necessary unless acid-sensitive functional groups are present in the R¹ diversity element.

Protocol 4: Second Stage N-Functionalization

The deprotected azetidine library (as TFA salts) can now be diversified. Below are three representative protocols.

  • A. N-Sulfonylation:

    • Dissolve the TFA salt from each well in anhydrous DCM (1 mL).

    • Add DIPEA (3.0 equiv relative to the starting TFA salt) to neutralize the salt and act as a base for the reaction.

    • Add a solution of the desired sulfonyl chloride (1.1 equiv) in DCM.

    • Shake at room temperature for 4-16 hours.

    • Wash the reaction mixture with water, dry the organic layer, and concentrate to yield the final sulfonamide products.

  • B. Urea Formation:

    • Dissolve the TFA salt from each well in anhydrous DMF (1 mL).

    • Add DIPEA (2.0 equiv).

    • Add a solution of the desired isocyanate (1.1 equiv) in DMF.

    • Shake at room temperature for 2-6 hours.

    • Quench with water and extract with ethyl acetate to isolate the final urea products.

  • C. Reductive Amination:

    • Dissolve the TFA salt from each well in dichloroethane (DCE, 1 mL).

    • Add the desired aldehyde or ketone (1.2 equiv).

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv).

    • Shake at room temperature for 6-18 hours.

    • Quench carefully with saturated aqueous NaHCO₃.

    • Extract with DCM, dry, and concentrate to yield the final N-alkylated products.

Summary of Key Transformations and Data

The chemical transformations involved provide a robust platform for library generation.

Caption: Key chemical transformations in the diversification workflow.

Table 1: Summary of Reaction Protocols for Parallel Synthesis

Step Reaction Type Key Reagents Solvent Temp. Time (h) Typical Yield
1SaponificationLiOH·H₂OTHF/MeOH/H₂ORT4-6>95% (crude)
2Amide CouplingHATU, DIPEA, AminesDMFRT2-470-95%
3Boc DeprotectionTFADCMRT1-2>95% (crude salt)
4aN-SulfonylationSulfonyl Chlorides, DIPEADCMRT4-1665-90%
4bUrea FormationIsocyanates, DIPEADMFRT2-675-95%
4cReductive AminationAldehydes, NaBH(OAc)₃DCERT6-1860-85%

Conclusion

This compound is a powerful and strategically designed building block for parallel synthesis in drug discovery. The orthogonal reactivity of its two functional handles enables a robust, two-stage diversification strategy that can rapidly generate large libraries of novel, sp³-rich compounds. The protocols outlined in this guide provide a validated starting point for researchers to explore the chemical space around the privileged azetidine scaffold, facilitating the identification of new lead compounds with improved pharmacological properties.

References

  • Application Notes and Protocols for the Parallel Synthesis of Compound Libraries Using 3-(Phenoxymethyl)azetidine. Benchchem.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
  • 1-Boc-azetidine-3-carboxylic acid methyl ester. Chem-Impex.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.
  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed.
  • Amide Synthesis. Fisher Scientific.
  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Semantic Scholar.
  • 1-Boc-azetidine-3-carboxylic acid. MySkinRecipes.
  • Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH. Benchchem.
  • Methyl 1-Boc-azetidine-3-carboxylate. Sigma-Aldrich.
  • Amine Protection / Deprotection. Fisher Scientific.
  • (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Request PDF - ResearchGate.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. PubMed.
  • Amide coupling reaction in medicinal chemistry. HepatoChem.
  • How should I deprotect Boc-amino group without breaking ester bond? ResearchGate.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Deprotection of boc-protected compounds. Google Patents.
  • Amide synthesis by acylation. Organic Chemistry Portal.
  • This compound. ECHEMI.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Metabolically Stable tert-Butyl Replacement. PMC - NIH.
  • 1-tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate. BLDpharm.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate . This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to empower you in overcoming common challenges and optimizing the yield and purity of this valuable building block. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to inform your experimental design.

Overview of the Synthesis

The synthesis of this compound, a 3,3-disubstituted azetidine, presents unique challenges due to the sterically hindered quaternary center. A common synthetic strategy involves the construction of the azetidine ring followed by functional group manipulations. A plausible and frequently utilized pathway begins with the synthesis of a key intermediate, 1-Boc-3-methylazetidine-3-carboxylic acid, which is then esterified to yield the final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of 1-Boc-3-methylazetidine-3-carboxylic Acid

Question: I am attempting to synthesize the 1-Boc-3-methylazetidine-3-carboxylic acid precursor, but I am consistently obtaining low yields. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the formation of the 3,3-disubstituted azetidine ring are a common hurdle. The primary challenges are often related to the intramolecular cyclization step and the stability of the intermediates. Let's break down the potential causes and solutions:

  • Inefficient Intramolecular Cyclization: The formation of the strained four-membered azetidine ring can be entropically and enthalpically unfavorable.

    • Underlying Cause: The intramolecular nucleophilic substitution to form the ring is often in competition with intermolecular side reactions or the formation of more stable five- or six-membered rings (pyrrolidines or piperidines) if the starting material allows for it.[1]

    • Solution:

      • Choice of Leaving Group: Ensure a highly efficient leaving group is used on the γ-carbon of your acyclic precursor. Mesylates and tosylates are commonly employed for this purpose.

      • Base Selection: The choice of base is critical. A strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide, is often preferred to facilitate the deprotonation of the amine without competing in nucleophilic substitution.

      • Reaction Concentration (High Dilution Principle): Running the cyclization reaction at high dilution can favor the intramolecular reaction over intermolecular polymerization or side reactions.

  • Side Reactions and Impurities: The starting materials for constructing the acyclic precursor to the azetidine ring can undergo side reactions.

    • Underlying Cause: For instance, if starting from an epoxy amine, the regioselectivity of the ring-opening can be a critical factor.[2]

    • Solution:

      • Catalyst Choice: When using methods like the intramolecular aminolysis of epoxides, the choice of a Lewis acid catalyst (e.g., Lanthanum(III) triflate) can significantly influence the regioselectivity of the reaction, favoring the formation of the desired azetidine precursor.[2]

  • Suboptimal Boc Protection: Incomplete or side reactions during the N-Boc protection of the precursor amine can lead to a mixture of products and a lower yield of the desired starting material for cyclization.

    • Underlying Cause: Steric hindrance around the nitrogen atom can sometimes make Boc protection challenging.

    • Solution:

      • Reaction Conditions: For sterically hindered amines, using di-tert-butyl dicarbonate ((Boc)₂O) with a catalyst like 4-(dimethylamino)pyridine (DMAP) can improve the efficiency of the protection.[3] Water-mediated, catalyst-free conditions have also been reported to be effective and environmentally friendly.[4]

Issue 2: Difficulty in the Final Methyl Esterification Step

Question: I have successfully synthesized 1-Boc-3-methylazetidine-3-carboxylic acid, but the final esterification to the methyl ester is proving to be difficult, with low conversion rates. Why is this happening?

Answer:

The esterification of the carboxylic acid at the sterically hindered 3-position of the azetidine ring is a known challenge.

  • Steric Hindrance: The quaternary carbon at the 3-position significantly hinders the approach of the alcohol to the carbonyl carbon of the carboxylic acid.

    • Underlying Cause: Standard Fischer esterification conditions (acid catalyst and heat) may not be effective due to this steric hindrance.[5]

    • Solution:

      • Use of Activating Agents: Convert the carboxylic acid to a more reactive species.

        • Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the highly reactive acid chloride, which can then be reacted with methanol in the presence of a non-nucleophilic base (e.g., triethylamine) to form the ester.

        • Coupling Reagents: Employing coupling reagents commonly used in peptide synthesis can be very effective. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like DMAP can facilitate the esterification under milder conditions.[6]

  • Reaction Conditions: The chosen conditions may not be optimal for this specific substrate.

    • Underlying Cause: Insufficient activation of the carboxylic acid or decomposition of the starting material under harsh conditions.

    • Solution:

      • Milder Esterification Methods: Consider using diazomethane for a clean and rapid conversion. However, be aware of its hazardous and explosive nature, requiring specialized handling. Alternatively, using trimethylsilyldiazomethane offers a safer alternative.

Issue 3: Presence of Diastereomers and Purification Challenges

Question: My final product appears to be a mixture of diastereomers, and I am struggling to separate them by column chromatography. What can I do?

Answer:

The potential for diastereomer formation exists if any of the synthetic steps introduce a new chiral center and the starting material is chiral, or if a chiral reagent or catalyst is used without high stereocontrol.

  • Lack of Stereocontrol in Synthesis:

    • Underlying Cause: Some synthetic routes for 3-substituted azetidines may not be highly diastereoselective.[7]

    • Solution:

      • Diastereoselective Synthetic Routes: Explore synthetic methods known for their high diastereoselectivity, such as certain [3+1] ring expansion reactions or substrate-controlled cyclizations.[8][9]

      • Chiral Auxiliaries: The use of a chiral auxiliary can guide the stereochemical outcome of the reaction.

  • Co-elution during Chromatography:

    • Underlying Cause: Diastereomers can have very similar polarities, making their separation by standard silica gel chromatography difficult.

    • Solution:

      • Chromatography Optimization:

        • Solvent System: Experiment with a wide range of solvent systems with varying polarities and compositions. Sometimes, the addition of a small amount of a third solvent (e.g., methanol or acetic acid) can improve separation.

        • Stationary Phase: Consider using different stationary phases, such as alumina or reverse-phase silica (C18).

      • Chiral HPLC: For analytical and small-scale preparative purposes, chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating diastereomers.

      • Derivatization: In some cases, derivatizing the mixture to a different compound can increase the difference in physical properties between the diastereomers, facilitating separation. The derivatizing group can then be removed.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a Boc protecting group in this synthesis?

A1: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the nitrogen of the azetidine ring for several reasons. It is stable under a wide range of reaction conditions, including those often used for esterification and other functional group manipulations. Crucially, it can be removed under mild acidic conditions (e.g., with trifluoroacetic acid), which typically do not affect other functional groups like the methyl ester.[4]

Q2: Can I use a different protecting group for the azetidine nitrogen?

A2: Yes, other protecting groups can be used, but the choice should be made based on the overall synthetic strategy. For example, a benzyl group can be removed by hydrogenolysis, which is a mild method. However, a Boc group is often preferred for its ease of removal without the need for a metal catalyst.

Q3: My NMR spectrum of the final product is complex. What are the key signals I should look for to confirm the structure of this compound?

A3: For the target molecule, you should expect to see the following key signals in the ¹H NMR spectrum:

  • A singlet for the nine protons of the tert-butyl group of the Boc protector.

  • A singlet for the three protons of the methyl ester.

  • A singlet for the three protons of the methyl group at the 3-position.

  • Signals corresponding to the four protons on the azetidine ring, which may appear as complex multiplets due to their diastereotopic nature.

Q4: What are some alternative synthetic routes to 3,3-disubstituted azetidines?

A4: Besides intramolecular cyclization, other methods for synthesizing 3,3-disubstituted azetidines include:

  • [2+2] Cycloaddition: The reaction between an imine and an alkene can form the azetidine ring directly.[10]

  • Ring Expansion of Aziridines: Certain aziridine derivatives can undergo ring expansion to form azetidines.[10]

  • Functionalization of 1-azabicyclo[1.1.0]butanes (ABBs): These highly strained molecules can be opened with various nucleophiles to generate 3,3-disubstituted azetidines.[10]

Q5: How can I monitor the progress of the esterification reaction?

A5: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. The starting carboxylic acid will have a different Rf value than the final ester product. The carboxylic acid will typically show more "streaking" on the TLC plate. You can also use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for more quantitative monitoring.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-methylazetidine-3-carboxylic acid (Illustrative)

This protocol is a conceptual illustration based on common synthetic strategies for 3,3-disubstituted azetidines.

  • Preparation of the Acyclic Precursor: Synthesize a suitable acyclic precursor containing a γ-leaving group and a protected amine. For example, starting from a commercially available amino alcohol, protect the amine with a Boc group, and then convert the alcohol to a good leaving group like a mesylate.

  • Intramolecular Cyclization:

    • Dissolve the acyclic precursor in a suitable anhydrous solvent (e.g., THF or DMF).

    • Add a strong, non-nucleophilic base (e.g., NaH) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

Protocol 2: Methyl Esterification of 1-Boc-3-methylazetidine-3-carboxylic acid
  • Acid Chloride Formation:

    • Dissolve 1-Boc-3-methylazetidine-3-carboxylic acid in an anhydrous solvent like dichloromethane (DCM).

    • Add oxalyl chloride or thionyl chloride dropwise at 0 °C.

    • Allow the reaction to stir at room temperature until the conversion to the acid chloride is complete.

    • Remove the solvent and excess reagent under reduced pressure.

  • Esterification:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • Add anhydrous methanol and a non-nucleophilic base like triethylamine at 0 °C.

    • Stir the reaction until completion (monitor by TLC).

    • Wash the reaction mixture with a mild aqueous acid, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography.

Visualizations

General Synthetic Pathway

G Acyclic_Precursor Acyclic Precursor (γ-leaving group, N-Boc) Azetidine_Acid 1-Boc-3-methylazetidine- 3-carboxylic acid Acyclic_Precursor->Azetidine_Acid Intramolecular Cyclization Final_Product 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate Azetidine_Acid->Final_Product Methyl Esterification

Caption: General synthetic route to the target molecule.

Troubleshooting Logic for Low Esterification Yield

G Start Low Esterification Yield Cause1 Steric Hindrance? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Solution1a Activate Carboxylic Acid (e.g., Acid Chloride) Cause1->Solution1a Solution1b Use Coupling Reagents (DCC, EDC) Cause1->Solution1b Solution2 Milder Methods (e.g., Diazomethane) Cause2->Solution2

Caption: Decision tree for troubleshooting low esterification yield.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. The Journal of Organic Chemistry. Available at: [Link]

  • Convenient Synthesis of Structurally Novel 1,3-Disubstituted Azetidine Derivatives. Helvetica Chimica Acta. Available at: [Link]

  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. NIH Public Access. Available at: [Link]

  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. PMC. [Link]

  • Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. The Journal of Organic Chemistry. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. ResearchGate. Available at: [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. American Chemical Society. Available at: [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. PubMed. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available at: [Link]

  • Preparation of azetidine-2-carbonitriles 3. ResearchGate. Available at: [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • The esterification in a basic medium is not possible. Why?. Quora. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]

  • azetidine. Organic Syntheses Procedure. Available at: [Link]

  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Mol-Instincts. Available at: [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions.. ResearchGate. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. NIH. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. Serve Content. Available at: [Link]

  • Synthesis of azetidine derivatives. Google Patents.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Esterification/Amidation Problems. Reddit. Available at: [Link]

  • Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]

  • Resolution of D -azetidine-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.
  • 1-Boc-Azetidine-3-carboxylic acid. PubChem. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable 3,3-disubstituted azetidine building block. The inherent ring strain of the azetidine core, coupled with the generation of a quaternary center, presents unique synthetic hurdles that require careful consideration of reaction conditions and mechanistic pathways.

This document provides in-depth troubleshooting advice and frequently asked questions in a structured, question-and-answer format to directly address issues you may encounter in your experiments.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize this compound via alkylation of 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the C3-methylation of an azetidine-3-carboxylate precursor is a common issue that typically points to challenges in the formation and subsequent trapping of the C3-enolate. The acidity of the C3 proton is relatively low, and the stability of the resulting enolate can be a concern.

Probable Causes & Solutions:

  • Insufficiently Strong Base: The proton at the C3 position of the azetidine ring is not highly acidic. Common bases like sodium ethoxide or potassium tert-butoxide may not be strong enough to achieve complete deprotonation, leading to a low concentration of the reactive enolate.

    • Solution: Employ a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). These bases are highly effective at deprotonating weakly acidic C-H bonds.

  • Inappropriate Reaction Temperature: The enolate of the azetidine-3-carboxylate is likely thermally unstable. If the reaction temperature is too high, the enolate may decompose before it can be alkylated.

    • Solution: Perform the deprotonation and alkylation at low temperatures. A typical starting point is -78 °C (dry ice/acetone bath). The reaction can be slowly warmed after the addition of the alkylating agent, but careful temperature control is crucial.

  • Presence of Protic Impurities: Trace amounts of water or other protic impurities in the solvent or on the glassware will quench the strong base and the enolate as it forms.

    • Solution: Ensure strictly anhydrous reaction conditions. Solvents should be freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone). Glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Poor Quality of Reagents: The quality of the strong base is critical. LDA solutions, for example, can degrade over time.

    • Solution: Use freshly prepared LDA or a recently purchased, high-quality commercial solution. It is good practice to titrate the LDA solution before use to determine its exact molarity.

Issue 2: Formation of an N-Alkylated Side Product

Question: My reaction mixture shows a significant amount of a side product that appears to be N-methylated starting material. How is this possible with an N-Boc protecting group, and how can I prevent it?

Answer:

While the N-Boc group is generally stable to many basic conditions, its integrity can be compromised under certain circumstances, leading to unwanted N-alkylation.

Probable Causes & Solutions:

  • Reaction with the Boc Group: While not a direct N-alkylation, very strong bases can potentially interact with the carbonyl of the Boc group, leading to its degradation and subsequent side reactions of the unprotected amine.

    • Solution: Use the stoichiometric amount of strong base required for deprotonation. An excess of base can lead to undesired side reactions. Careful addition of the base at low temperatures is also recommended.

  • Incomplete Protection: Ensure that the starting material, 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate, is fully N-Boc protected. Any unprotected starting material will be readily N-alkylated.

    • Solution: Verify the purity of your starting material by NMR and/or LC-MS before proceeding with the alkylation step.

Issue 3: Evidence of Ring-Opened Products

Question: After workup, I am observing impurities that appear to be ring-opened byproducts. What could be causing the azetidine ring to open, and how can I maintain its integrity?

Answer:

The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to nucleophilic ring-opening, especially when activated.[1]

Probable Causes & Solutions:

  • Acidic Workup: Quenching the reaction with a strong acid can protonate the ring nitrogen, making the ring carbons more electrophilic and susceptible to attack by nucleophiles present in the workup solution.

    • Solution: Use a milder quenching agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good first choice. Maintain a neutral or slightly basic pH during the aqueous workup and extraction.

  • Reaction with Nucleophilic Bases: If a nucleophilic base is used for deprotonation (e.g., an alkoxide), it could potentially attack one of the ring carbons, leading to ring opening.

    • Solution: As mentioned in Issue 1, use a sterically hindered, non-nucleophilic base like LDA or LHMDS.

  • Thermal Instability: Prolonged heating of the reaction mixture or during purification (e.g., distillation) can promote ring-opening or other decomposition pathways.

    • Solution: Maintain low temperatures throughout the reaction and workup. For purification, column chromatography at room temperature is generally preferred over distillation for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general strategy for synthesizing this compound?

A1: The most common and generally reliable approach is the C-alkylation of a suitable precursor. This involves starting with the commercially available or readily synthesized N-Boc-azetidin-3-one, converting it to 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate, and then performing a final C3-methylation. An alternative, though potentially more challenging route, would be an intramolecular cyclization, such as a Dieckmann condensation of an acyclic precursor, to form the azetidine ring.[2][3][4][5][6]

Q2: What are the key considerations when choosing a solvent for the alkylation step?

A2: The solvent must be aprotic and polar enough to dissolve the reactants and intermediates. Tetrahydrofuran (THF) is the most common and effective solvent for reactions involving strong bases like LDA. It is crucial that the solvent is rigorously dried before use to prevent the quenching of the base and the enolate.

Q3: Can I use a different protecting group for the nitrogen?

A3: Yes, other protecting groups can be used, but the N-Boc group offers a good balance of stability and ease of removal. It is stable to the strongly basic conditions required for C-alkylation but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) without typically causing ring-opening if the conditions are carefully controlled.[7]

Q4: How can I monitor the progress of my alkylation reaction?

A4: Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting material. Quench a small aliquot of the reaction mixture with saturated NH₄Cl solution, extract with an organic solvent (e.g., ethyl acetate), and spot the organic layer on a TLC plate. The product should have a different Rf value than the starting material. For more detailed analysis, LC-MS can be used to check for the presence of the desired product mass.

Q5: What are the expected challenges in purifying the final product?

A5: Purification is typically achieved by flash column chromatography on silica gel. Potential challenges include the co-elution of the product with any unreacted starting material or side products of similar polarity. Careful selection of the eluent system is necessary. It is also important to avoid prolonged exposure of the compound to the acidic silica gel, which could potentially cause degradation. Using a mobile phase containing a small amount of a neutralizer like triethylamine can sometimes be beneficial.

Data and Protocols

Table 1: Typical Reaction Parameters for C3-Alkylation
ParameterRecommended ConditionRationale
Base LDA or LHMDS (1.1 eq)Strong, non-nucleophilic base to ensure complete deprotonation.
Solvent Anhydrous THFAprotic solvent, good for stabilizing the enolate.
Deprotonation Temp. -78 °CMinimizes enolate decomposition.
Alkylation Temp. -78 °C to -60 °CControls the reaction rate and reduces side reactions.
Alkylating Agent Methyl iodide (MeI) or Dimethyl sulfate ((Me)₂SO₄)Reactive methyl source.
Workup Quench with sat. aq. NH₄ClMild acidic quench to prevent ring opening.
Experimental Protocol: C3-Alkylation of 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate
  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (specify volume based on scale). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of LDA in THF (1.1 equivalents) to the cooled flask.

  • Enolate Formation: In a separate flame-dried flask, dissolve 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Stir at this temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing Reaction Pathways

Diagram 1: Key Steps in C3-Alkylation

G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Potential Side Reactions Start 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate Enolate C3-Azetidine Enolate Start->Enolate LDA, THF, -78 °C N-Alkylation N-Alkylated Byproduct Start->N-Alkylation Compromised Boc Group Product 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate Enolate->Product CH3I RingOpening Ring-Opened Products Enolate->RingOpening Harsh Workup/ High Temp.

Caption: C3-Alkylation workflow and potential side reactions.

Diagram 2: Troubleshooting Logic Flow

G Start Low Yield of Desired Product? CheckBase Is the base strong enough (e.g., LDA)? Start->CheckBase CheckTemp Is the temperature low enough (-78 °C)? CheckBase->CheckTemp Yes UseStrongerBase Action: Use LDA/LHMDS CheckBase->UseStrongerBase No CheckAnhydrous Are conditions strictly anhydrous? CheckTemp->CheckAnhydrous Yes LowerTemp Action: Maintain -78 °C CheckTemp->LowerTemp No CheckPurity Is starting material pure? CheckAnhydrous->CheckPurity Yes DryReagents Action: Dry solvents/ glassware CheckAnhydrous->DryReagents No PurifyStart Action: Purify starting material CheckPurity->PurifyStart No

Caption: Troubleshooting flowchart for low product yield.

References

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264. [Link]

  • Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1067375. [Link]

  • Kwart, H., & King, K. (1969). Rearrangement and cyclization reactions of carboxylic acids and esters. In S. Patai (Ed.), The Chemistry of Carboxylic Acids and Esters (pp. 341-373). John Wiley & Sons, Ltd. [Link]

  • Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. [Link]

  • J&K Scientific LLC. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • ResearchGate. (2022). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. [Link]

  • Schindler, C. S. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 14, 2146–2169. [Link]

  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(9), 1597-1609. [Link]

  • Google Patents. (1990). N-alkylation of n-alpha-boc-protected amino acids.
  • Liu, Z., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15689. [Link]

  • J-GLOBAL. (n.d.). Synthesis of azetidine, pyrrolidines and piperidines by intramolecular cyclization of ω-azidoboranes. [Link]

  • Hsung, R. P., et al. (2012). An intramolecular [2 + 2] cycloaddition of ketenimines via palladium-catalyzed rearrangements of N-allyl-ynamides. Organic Letters, 14(12), 3012-3015. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3169. [Link]

  • Royal Society of Chemistry. (2021). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 11(56), 35359-35368. [Link]

  • National Institutes of Health. (2021). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 26(16), 4983. [Link]

  • ResearchGate. (2021). sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane via polarity‐match cross‐coupling. [Link]

Sources

Technical Support Center: N-Boc Deprotection of Hindered Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for navigating the complexities of N-Boc deprotection, with a specialized focus on sterically hindered and electronically challenging azetidine scaffolds. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this critical transformation in their synthetic workflows. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of cleaving the tert-butyloxycarbonyl (Boc) group from strained four-membered rings, ensuring the integrity of your target molecule.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is formatted as a direct, problem-solving guide. Identify the issue you are facing in the questions below to find causative explanations and actionable solutions.

Q1: My N-Boc deprotection is sluggish or incomplete, even with standard strong acids like TFA or HCl. What's going wrong?

Incomplete deprotection of hindered azetidines is a common hurdle. The steric bulk around the nitrogen atom can significantly impede the approach of the acid, slowing down the initial protonation of the carbamate oxygen, which is the rate-determining step of the deprotection mechanism.

Causality and Resolution:

  • Insufficient Acid Strength or Stoichiometry: For a hindered substrate, the effective acidity in the microenvironment of the carbamate is crucial. A substoichiometric amount of acid or a weaker acid may not be sufficient to drive the reaction to completion.

  • Reaction Temperature and Time: While many deprotections are run at room temperature, hindered systems often require more energy to overcome the activation barrier.[1]

  • Solvent Choice: The solvent plays a critical role in stabilizing the intermediates. Protic solvents can sometimes facilitate the reaction, but aprotic solvents like dichloromethane (DCM) or dioxane are standard.[1]

Troubleshooting Workflow:

incomplete Incomplete Deprotection increase_acid Increase Acid Equivalents (e.g., 50% TFA in DCM or neat TFA) incomplete->increase_acid Step 1 monitor Monitor by LC-MS/TLC increase_acid->monitor Step 2 elevate_temp Gently Elevate Temperature (e.g., to 40-50 °C) change_solvent Switch to HCl in Dioxane/MeOH elevate_temp->change_solvent If temperature sensitive elevate_temp->monitor change_solvent->monitor monitor->elevate_temp If still incomplete complete Reaction Complete monitor->complete

Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

Q2: I'm observing significant side product formation, potentially from azetidine ring opening. How can I prevent this?

The inherent ring strain in azetidines makes them susceptible to nucleophilic attack and subsequent ring-opening, a process that can be exacerbated by harsh acidic conditions.[2][3] Protonation of the azetidine nitrogen after deprotection can render the ring carbons more electrophilic.

Key Factors Influencing Ring Stability:

  • Acid Concentration and Temperature: Higher acid concentrations and elevated temperatures increase the rate of both deprotection and potential ring-opening.

  • Substituent Effects: Electron-withdrawing groups on the azetidine ring can sometimes stabilize it, while certain substitution patterns might increase strain and lability.[4]

  • Nucleophiles: The presence of nucleophiles (including the solvent or counter-ions) can lead to ring cleavage.

Mitigation Strategies:

  • Lower the Reaction Temperature: Perform the deprotection at 0 °C or even lower to minimize the rate of the ring-opening side reaction.[1]

  • Use Milder Deprotection Conditions: For particularly sensitive substrates, standard TFA or HCl may be too harsh. Consider alternative, milder methods. A notable example is the use of oxalyl chloride in methanol, which has been shown to be effective for substrates with acid-labile functionalities.[5][6][7][8]

  • Employ Scavengers: While primarily used to trap the tert-butyl cation, scavengers like triethylsilane (TES) or triisopropylsilane (TIS) can also help to create a less harsh reaction environment.[1]

Table 1: Comparison of Deprotection Conditions for Sensitive Azetidines

Reagent/ConditionTypical ConcentrationTemperatureKey AdvantagesPotential Drawbacks
TFA/DCM 20-50% (v/v)0 °C to RTFast, volatile reagentsCan be too harsh, risk of ring-opening
HCl in Dioxane/MeOH 4 M0 °C to RTOften provides crystalline HCl saltsDioxane is a hazardous solvent
Oxalyl Chloride/MeOH 3 equivalentsRoom TemperatureVery mild, tolerates other acid-labile groupsReagent is toxic and moisture-sensitive
Thermolysis Solvent-dependent (e.g., TFE)120-240 °CAcid-freeHigh temperatures may not be suitable for all substrates

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed N-Boc deprotection?

The deprotection proceeds via a well-established mechanism. The acid first protonates the carbonyl oxygen of the Boc group. This is followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid then spontaneously decomposes to release carbon dioxide and the free amine.

cluster_0 N-Boc Deprotection Mechanism BocN R₂N-Boc Protonated R₂N-Boc(H⁺) BocN->Protonated + H⁺ CarbamicAcid R₂N-COOH Protonated->CarbamicAcid - t-Bu⁺ tBu t-Bu⁺ Protonated->tBu Amine R₂NH₂⁺ CarbamicAcid->Amine - CO₂ CO2 CO₂ CarbamicAcid->CO2

Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.

The primary cause of many side reactions is the highly electrophilic tert-butyl cation, which can alkylate any available nucleophiles in the reaction mixture.[1]

Q2: For a particularly hindered azetidine, is there an alternative protecting group to Boc that is more labile?

Yes. If you anticipate difficulties with N-Boc deprotection, consider using the tert-butoxythiocarbonyl (Botc) group. The N-Botc group is significantly more acid-labile than the N-Boc group. In a competitive experiment, treatment of a 1:1 mixture of N-Botc-azetidine and N-Boc-azetidine with TFA resulted in the selective deprotection of the N-Botc compound, leaving the N-Boc-azetidine intact.[9] This increased lability allows for deprotection under milder conditions, which can be crucial for preserving the integrity of a strained azetidine ring.[9]

Q3: Can I perform the N-Boc deprotection of my hindered azetidine without using strong acids?

Absolutely. Several methods avoid the use of strong acids like TFA and HCl.

  • Thermolysis: In some cases, heating the N-Boc protected amine in a suitable solvent, such as 2,2,2-trifluoroethanol (TFE), can effect deprotection. This method is particularly useful when you need to avoid acidic conditions entirely.[10][11]

  • Lewis Acids: Certain Lewis acids can catalyze the deprotection, sometimes under milder conditions than Brønsted acids. However, compatibility with other functional groups must be carefully evaluated.

  • Basic Conditions: While less common and generally not applicable to Boc groups, some specific protocols using bases like sodium carbonate in refluxing DME have been reported for certain substrates, though this is not a general method.[8][12]

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection with TFA
  • Dissolve the N-Boc protected hindered azetidine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 equiv, or use a 1:1 mixture of TFA:DCM) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take from 30 minutes to several hours.

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo.

  • To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting TFA salt can be used directly or neutralized by dissolving in an appropriate solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).

Protocol 2: Mild N-Boc Deprotection with Oxalyl Chloride in Methanol

This protocol is adapted from George, N., et al. (2020).[5][6][7][8]

  • Dissolve the N-Boc protected hindered azetidine (1.0 equiv) in methanol to a concentration of 0.1 M.

  • At room temperature, add oxalyl chloride (3.0 equiv) dropwise to the stirred solution. Caution: Oxalyl chloride is toxic and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected azetidine.

References

  • O'Brien, P., & Childs, A. C. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. [Link]

  • Various Authors. (2025). A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. ResearchGate. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. [Link]

  • Kar, A., et al. (Year N/A). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Waldmann, H., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. ResearchGate. [Link]

  • Chen, J. S., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. National Institutes of Health. [Link]

  • Various Authors. (Date N/A). Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • D'Agostino, S., et al. (Date N/A). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Smith, A. M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Various Authors. (2025). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. ResearchGate. [Link]

  • Various Authors. (2021). How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Byproduct Identification and Removal

Welcome to the technical support guide for the synthesis of 1-tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting.

The synthesis of 3,3-disubstituted azetidines can be complex, with potential for side reactions and the formation of persistent byproducts.[1][2] This guide will focus on a common synthetic pathway and provide detailed, actionable advice for identifying and removing the impurities you are most likely to encounter.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the expected byproducts?

A common and effective strategy for synthesizing 3,3-disubstituted azetidines is through the intramolecular cyclization of a suitably functionalized acyclic precursor.[3][4] For the target molecule, a plausible route starts with the alkylation of a cyanoacetate, followed by reduction, protection, activation of a hydroxyl group, and final cyclization.

A likely byproduct from this route is the acyclic amino ester, resulting from incomplete cyclization. Another potential impurity is the corresponding γ-lactone, formed through intramolecular cyclization of a hydroxy ester intermediate before amination. Ring-opened byproducts, while less common under basic or neutral conditions, can form if the azetidinium ion is generated, for example, in the presence of acid.[5][6]

Q2: I am observing a byproduct with a similar polarity to my product in TLC analysis. What could it be and how can I remove it?

A byproduct with similar polarity is often a structurally related compound. In this synthesis, this could be the uncyclized precursor, 1-tert-butyl 3-methyl 4-amino-3-methyl-3-butanoate-1,3-dicarboxylate. Due to the presence of both the Boc and methyl ester groups, its polarity can be very close to the desired azetidine.

Removal Strategy:

  • Flash Column Chromatography Optimization: A standard silica gel column with a gradient of ethyl acetate in hexanes is often effective.[2] If co-elution is an issue, try using a less polar solvent system, such as dichloromethane/methanol or toluene/acetone, to improve separation.

  • Acid/Base Extraction: The uncyclized precursor has a primary amine, which can be protonated. An acidic wash (e.g., with dilute HCl or citric acid) can move this byproduct into the aqueous layer, while the desired product, a tertiary amine, is less basic and will remain in the organic phase. Be cautious, as prolonged exposure to strong acid could potentially lead to ring-opening of the desired product.[5][7]

Q3: My final product shows signs of degradation after purification and storage. What could be the cause?

The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is sensitive to acid. Trace amounts of acidic residue from chromatography (e.g., from silica gel) or storage in a non-neutral environment can lead to the cleavage of the Boc group. The resulting unprotected azetidine is more polar and may be more reactive. The azetidine ring itself is strained and can be susceptible to ring-opening, especially if an azetidinium ion is formed.[6][8]

Prevention:

  • Neutralize after chromatography: If you suspect acidic residue, wash the combined organic fractions with a saturated sodium bicarbonate solution before drying and concentrating.

  • Azeotropic removal of acid: Co-evaporation with a non-polar solvent like toluene can help remove volatile acidic impurities.

  • Proper Storage: Store the final product in a tightly sealed container at low temperature (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide: Byproduct Removal

This section provides a more in-depth look at specific byproducts and step-by-step protocols for their removal.

Byproduct 1: Acyclic Precursor (Incomplete Cyclization)
  • Identification: This byproduct will have a molecular weight corresponding to the acyclic precursor. It can be identified by LC-MS analysis. The 1H NMR spectrum will show characteristic peaks for the acyclic chain, which will be absent in the pure product.

  • Cause: Incomplete cyclization can be due to insufficient reaction time, low temperature, or a poor leaving group on the γ-carbon of the precursor.

  • Removal Protocol: Acidic Wash

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash with a 5% aqueous citric acid solution. Repeat the wash 2-3 times.

    • Combine the aqueous layers and back-extract with the organic solvent to recover any desired product that may have partitioned.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Byproduct 2: Ring-Opened Byproduct
  • Identification: Ring-opening of the azetidine ring by a nucleophile (e.g., water, alcohol from the solvent) can lead to a linear amino alcohol or ether. This will have a different molecular weight and a distinct NMR spectrum.

  • Cause: The formation of a reactive azetidinium ion, often promoted by acidic conditions, can be attacked by nucleophiles.[5][9]

  • Removal Protocol: Flash Chromatography

    • Ring-opened byproducts are typically more polar than the desired azetidine. A standard flash chromatography protocol should effectively separate these impurities.

    • Recommended Conditions:

      • Stationary Phase: Silica gel (230-400 mesh)

      • Mobile Phase: Gradient elution, starting with 5% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate. The exact gradient will depend on the specific ring-opened byproduct.

Parameter Value Rationale
Stationary Phase Silica GelGood for separating compounds with moderate polarity differences.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for the elution of non-polar impurities first, followed by the product, and finally the more polar byproducts.
Detection UV (if applicable) or staining (e.g., potassium permanganate)To visualize the separation on TLC before running the column.
Byproduct 3: Di-tert-butyl dicarbonate (Boc Anhydride) and Related Impurities
  • Identification: If di-tert-butyl dicarbonate was used for the N-protection step, unreacted reagent or its byproducts (e.g., tert-butanol) may be present. These are typically less polar than the product.

  • Cause: Use of excess Boc-anhydride during the reaction.

  • Removal Protocol: High Vacuum & Chromatography

    • Most of the tert-butanol and some of the Boc-anhydride can be removed by evaporation under high vacuum.

    • The remaining non-polar impurities are easily separated by flash chromatography, as they will elute much faster than the desired product.

Visualizing the Process

Logical Workflow for Purification

G crude Crude Product acid_wash Acidic Wash (e.g., 5% Citric Acid) crude->acid_wash Removes basic impurities chromatography Flash Column Chromatography (Hexanes/EtOAc gradient) acid_wash->chromatography Removes polar/non-polar impurities acyclic_byproduct Acyclic Precursor (Aqueous Layer) acid_wash->acyclic_byproduct pure_product Pure Product chromatography->pure_product other_byproducts Other Byproducts (Separated Fractions) chromatography->other_byproducts

Caption: A typical purification workflow for the target molecule.

Potential Byproduct Formation Pathways

G precursor Acyclic Precursor (γ-amino ester) cyclization Intramolecular Cyclization precursor->cyclization product Desired Azetidine Product cyclization->product Successful Cyclization incomplete Incomplete Reaction cyclization->incomplete Failure to Cyclize azetidinium Azetidinium Ion product->azetidinium Protonation acid_cat Acid Catalyst (e.g., H+) acid_cat->product acid_cat->azetidinium ring_opening Ring-Opening Byproduct azetidinium->ring_opening Nucleophilic Attack (e.g., H2O)

Caption: Simplified reaction pathways leading to common byproducts.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Zhang, Z., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • American Chemical Society Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. American Chemical Society. [Link]

  • Royal Society of Chemistry. (1985). Ring-opening Reactions. Stability and Reactivity of Aziridinium and Azetidinium Ions in Solution. RSC Publishing. [Link]

  • Couty, F., et al. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters. [Link]

  • Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • Request PDF. (n.d.). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. [Link]

  • Taylor & Francis Online. (n.d.). Convenient Synthesis of Structurally Novel 1,3-Disubstituted Azetidine Derivatives. [Link]

  • The Organic Chemistry Tutor. (2019, January 14). Dieckmann condensation. YouTube. [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Xu, J. X., et al. (2011). Synthesis of Azetidines. Progress in Chemistry, 23, 165. [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism. YouTube. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the stereoselective synthesis of 3-substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during these challenging synthetic transformations. The inherent ring strain and unique stereochemical demands of the azetidine scaffold necessitate a nuanced understanding of the underlying reaction mechanisms to achieve high stereoselectivity.[1][2] This resource aims to bridge the gap between theoretical knowledge and practical application in your laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.

Issue 1: Poor Diastereoselectivity in Intramolecular Cyclization Reactions

Question: "I am attempting an intramolecular cyclization of a γ-amino alcohol derivative to form a 3-substituted azetidine, but I'm obtaining a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?"

Answer: Poor diastereoselectivity in these reactions often stems from insufficient facial control during the nucleophilic attack of the nitrogen atom. Several factors can be tuned to address this:

  • Steric Hindrance: The steric bulk of substituents on your starting material can significantly influence the transition state geometry.[3] The reaction will favor the diastereomer that minimizes steric clashes.

    • Troubleshooting Step 1: Analyze Substituent Size. Evaluate the relative sizes of the substituents at the α and γ positions of your acyclic precursor. A larger substituent will preferentially occupy a pseudo-equatorial position in the chair-like transition state, directing the cyclization.

    • Troubleshooting Step 2: Modify Protecting Groups. The choice of the nitrogen protecting group is critical.[4] A bulkier protecting group (e.g., tert-butoxycarbonyl (Boc) vs. benzyl (Bn)) can enhance stereochemical communication and favor one diastereomer.

  • Reaction Conditions: Temperature and solvent can play a crucial role in the thermodynamic versus kinetic control of the reaction.

    • Troubleshooting Step 3: Lower the Reaction Temperature. Running the reaction at a lower temperature can amplify small energy differences between the diastereomeric transition states, often leading to improved selectivity.

    • Troubleshooting Step 4: Solvent Screening. The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile).

  • Chiral Auxiliaries: When substrate control is insufficient, the use of a chiral auxiliary can enforce a specific stereochemical outcome.[5]

    • Troubleshooting Step 5: Introduce a Chiral Auxiliary. Temporarily installing a chiral auxiliary on the nitrogen or another part of the molecule can effectively block one face from attack, leading to high diastereoselectivity. Subsequent removal of the auxiliary provides the desired enantioenriched product.[6]

Issue 2: Competing Pyrrolidine Formation

Question: "My reaction is yielding a significant amount of the five-membered pyrrolidine ring instead of the desired four-membered azetidine. What causes this and how can I favor azetidine formation?"

Answer: The formation of a pyrrolidine is a common side reaction in azetidine synthesis and is often thermodynamically favored over the kinetically preferred azetidine.[7] This is a classic example of Baldwin's rules for ring closure, where a 5-exo-tet cyclization is generally favored over a 4-exo-tet cyclization.

  • Nature of the Leaving Group: The reactivity of the leaving group at the γ-position is a critical determinant.

    • Troubleshooting Step 1: Optimize the Leaving Group. A highly reactive leaving group (e.g., triflate, tosylate) will accelerate the rate of cyclization. This can favor the kinetically controlled azetidine product. Conversely, a poorer leaving group (e.g., a halide) might allow for equilibration to the more stable pyrrolidine.

  • Reaction Conditions:

    • Troubleshooting Step 2: Employ a Strong, Non-Nucleophilic Base. A bulky, strong base like lithium diisopropylamide (LDA) or potassium tert-butoxide can facilitate the deprotonation of the amine for the intramolecular attack while minimizing side reactions.[8]

    • Troubleshooting Step 3: Control Reaction Time and Temperature. Shorter reaction times and lower temperatures can help to isolate the kinetic azetidine product before it has a chance to rearrange or before the competing pyrrolidine formation takes over.

  • Substrate Design:

    • Troubleshooting Step 4: Introduce Steric Bias. Introducing bulky substituents that would create significant steric strain in the five-membered ring transition state can disfavor pyrrolidine formation.

Issue 3: Low or No Yield in [2+2] Cycloaddition Reactions

Question: "I am trying to synthesize a 3-substituted azetidine via an aza Paternò-Büchi reaction (a [2+2] photocycloaddition), but I am getting very low yields. What are the common pitfalls?"

Answer: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can be a powerful tool for azetidine synthesis but is sensitive to several factors.[1][7]

  • Quantum Yield and Wavelength:

    • Troubleshooting Step 1: Optimize the Light Source. Ensure the wavelength of your light source corresponds to the absorption maximum of the imine chromophore. The efficiency of the photochemical excitation is crucial.

    • Troubleshooting Step 2: Use a Photosensitizer. If direct excitation is inefficient, a photosensitizer can be used to facilitate intersystem crossing to the reactive triplet state.

  • Substrate Electronics and Sterics:

    • Troubleshooting Step 3: Evaluate Electronic Properties. The electronic nature of the substituents on both the imine and the alkene can significantly impact the reaction efficiency. Electron-withdrawing groups on the alkene and electron-donating groups on the imine can sometimes facilitate the reaction.

    • Troubleshooting Step 4: Minimize Steric Hindrance. Steric bulk around the reacting centers can impede the approach of the two components, leading to low yields.

  • Side Reactions:

    • Troubleshooting Step 5: Degas the Solvent. The presence of oxygen can lead to quenching of the excited state and other side reactions. Thoroughly degassing the solvent before irradiation is essential.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving enantioselectivity in 3-substituted azetidine synthesis?

A1: There are several effective strategies:

  • Chiral Pool Synthesis: Starting from readily available chiral molecules (e.g., amino acids, terpenes) where the stereochemistry is already set.[9]

  • Use of Chiral Auxiliaries: As mentioned in the troubleshooting section, a recoverable chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[5][6]

  • Asymmetric Catalysis: Employing a chiral catalyst (metal-based or organocatalyst) to create a chiral environment that favors the formation of one enantiomer over the other.[10][11] This is a highly efficient and atom-economical approach.

  • Chiral Resolution: Separating a racemic mixture of the final product or a key intermediate using techniques like chiral chromatography or diastereomeric salt formation.

Q2: How does the choice of N-protecting group influence the stereoselectivity?

A2: The N-protecting group has a profound impact on the stereochemical course of the reaction in several ways:[4]

  • Steric Directing Group: A bulky protecting group can block one face of the molecule, forcing reagents to approach from the less hindered side.

  • Conformational Lock: Certain protecting groups can restrict the conformational flexibility of the acyclic precursor, pre-organizing it for a specific cyclization pathway.

  • Electronic Effects: The electron-donating or -withdrawing nature of the protecting group can influence the nucleophilicity of the nitrogen atom and the stability of the transition state.

Q3: Can ring expansion reactions be used for the stereoselective synthesis of 3-substituted azetidines?

A3: Yes, ring expansion reactions, particularly of aziridines, are a powerful method for synthesizing azetidines.[3][12] For example, the reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines can lead to a formal [3+1] ring expansion, yielding highly substituted methylene azetidines with excellent regio- and stereoselectivity.[12] The stereochemistry of the starting aziridine is often efficiently transferred to the azetidine product.

Q4: What are the advantages of using metal-catalyzed reactions for azetidine synthesis?

A4: Metal-catalyzed reactions offer several advantages:

  • Mild Reaction Conditions: Many metal-catalyzed reactions proceed at or below room temperature, which can improve functional group tolerance and prevent side reactions.

  • High Selectivity: The use of chiral ligands on the metal center allows for high levels of enantioselectivity and diastereoselectivity.[10][11]

  • Novel Reactivity: Metals can enable transformations that are not possible through traditional methods, such as C-H activation for direct C-N bond formation.[1][7] For instance, palladium-catalyzed intramolecular C-H amination is a modern approach to construct the azetidine ring.[7]

Visualizations

Experimental Workflow: Chiral Auxiliary-Directed Synthesis

G cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Final Product Generation Acyclic_Precursor Achiral Acyclic Precursor Attach_Auxiliary Attach Auxiliary Acyclic_Precursor->Attach_Auxiliary Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attach_Auxiliary Chiral_Substrate Chiral Substrate Attach_Auxiliary->Chiral_Substrate Cyclization Diastereoselective Cyclization Chiral_Substrate->Cyclization Diastereomeric_Product Single Diastereomer of Azetidine-Auxiliary Adduct Cyclization->Diastereomeric_Product Remove_Auxiliary Remove Auxiliary Diastereomeric_Product->Remove_Auxiliary Final_Product Enantioenriched 3-Substituted Azetidine Remove_Auxiliary->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Remove_Auxiliary->Recovered_Auxiliary

Caption: Workflow for chiral auxiliary-directed synthesis of 3-substituted azetidines.

Decision Tree: Troubleshooting Poor Diastereoselectivity

G Start Poor Diastereoselectivity Check_Sterics Analyze Substrate Sterics Start->Check_Sterics Modify_PG Change N-Protecting Group (e.g., to a bulkier one) Check_Sterics->Modify_PG Substituents too similar? Lower_Temp Lower Reaction Temperature Check_Sterics->Lower_Temp Subtle steric difference? Solvent_Screen Screen Solvents Lower_Temp->Solvent_Screen Still low d.r.? Use_Auxiliary Employ a Chiral Auxiliary Solvent_Screen->Use_Auxiliary No improvement?

Caption: Decision-making process for improving diastereoselectivity.

References

  • BenchChem. (n.d.). Optimization of reaction conditions for azetidine synthesis.
  • BenchChem. (n.d.). A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine.
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • BenchChem. (n.d.). Review of 3-substituted azetidine synthesis methods.
  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines.
  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • National Institutes of Health. (n.d.). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines.
  • Journal of the American Chemical Society. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • National Institutes of Health. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • BenchChem. (n.d.). Technical Support Center: Diastereoselective Synthesis of 3-Substituted Azetidines.
  • The Journal of Organic Chemistry. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • National Institutes of Health. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.
  • The Journal of Organic Chemistry. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.

Sources

Technical Support Center: Purification of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges in achieving the desired purity. In this document, we will address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower you to troubleshoot effectively.

The purification of small molecule intermediates like this compound is a critical step in the drug development process, where high purity and reproducibility are paramount.[1] The unique structural features of this molecule, namely the strained azetidine ring, the acid-labile tert-butyloxycarbonyl (Boc) protecting group, and the base-labile methyl ester, present a specific set of purification challenges. This guide will help you navigate these challenges to obtain a highly pure product.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound and how do I initially assess the purity?

A1: The impurities in your crude product will largely depend on the synthetic route used. However, some common impurities to look out for include:

  • Starting materials: Unreacted starting materials are a common source of impurities.

  • Reagents: Excess reagents or byproducts from reagents used in the synthesis.

  • Byproducts from the reaction: These can include isomers, over-alkylated products, or products from side reactions.

  • Degradation products: The Boc group is sensitive to acid, and the methyl ester is sensitive to base. Exposure to acidic or basic conditions during workup or storage can lead to the formation of deprotected or hydrolyzed impurities.

Initial Purity Assessment:

Before embarking on a large-scale purification, it is crucial to assess the purity of your crude product and identify the major impurities. This can be done using a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative idea of the number of components in your crude mixture. It can also help you to identify a suitable solvent system for column chromatography.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that can provide information about the molecular weights of the components in your mixture, helping you to identify your product and potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for confirming the structure of your desired product and for identifying and quantifying impurities, especially if you have the spectra of the expected starting materials and byproducts.

Q2: I've confirmed the presence of my product, but it's mixed with several impurities. What is the best general approach for purifying this compound?

A2: For many small molecule drug intermediates, flash column chromatography is the preferred method of purification, especially at the lab scale.[2] This technique is generally effective for separating compounds with different polarities.

Rationale:

This compound is a moderately polar compound due to the presence of the ester and carbamate groups. This makes it well-suited for normal-phase flash chromatography using a silica gel stationary phase.

Recommended Starting Conditions for Flash Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for normal-phase chromatography, cost-effective and provides good resolution for a wide range of compounds.
Mobile Phase Hexanes/Ethyl Acetate gradientA gradient from low to high polarity allows for the elution of non-polar impurities first, followed by your product, and then more polar impurities.
Initial Gradient Start with 5-10% Ethyl Acetate in HexanesThis will depend on the Rf of your product on TLC. Aim for an Rf of 0.2-0.3 for good separation.
Detection UV (if the compound or impurities are UV active) or a general stain (e.g., potassium permanganate) for TLC analysis of fractions.Since the azetidine core is not strongly chromophoric, a stain may be necessary for visualization on TLC.

Experimental Protocol: Flash Column Chromatography

  • Prepare the column: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Load the sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with your adsorbed compound to the top of the prepared column.

  • Elute the column: Begin eluting the column with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Collect fractions: Collect fractions and analyze them by TLC to identify the fractions containing your pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Q3: My product is co-eluting with an impurity during flash chromatography. How can I improve the separation?

A3: Co-elution is a common problem in chromatography. Here is a troubleshooting workflow to improve your separation:

Troubleshooting Workflow for Co-eluting Compounds

G start Co-elution Observed step1 Optimize Solvent System start->step1 step2 Try a Different Solvent System step1->step2 No Improvement end Improved Separation step1->end Success step3 Change Stationary Phase step2->step3 No Improvement step2->end Success step4 Consider Preparative HPLC step3->step4 No Improvement step3->end Success step4->end Success

Caption: Troubleshooting workflow for improving chromatographic separation.

Detailed Steps for Improving Separation:

  • Optimize the Solvent System:

    • Shallow the gradient: If you are running a gradient, make it shallower around the point where your product elutes. This will increase the resolution between closely eluting compounds.

    • Isocratic elution: If you have a good idea of the solvent composition that gives your product an Rf of ~0.2-0.3, try running the column isocratically (with a single solvent mixture).

  • Try a Different Solvent System:

    • If hexanes/ethyl acetate is not providing adequate separation, consider other solvent systems. For example, you could try dichloromethane/methanol or toluene/acetone. The goal is to find a solvent system that interacts differently with your product and the impurity, thus affecting their relative retention times.

  • Change the Stationary Phase:

    • If optimizing the mobile phase is not successful, consider a different stationary phase.

      • Alumina: Alumina can be a good alternative to silica, especially for basic compounds. It is available in neutral, acidic, and basic forms.

      • Reverse-phase silica (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography with a water/acetonitrile or water/methanol mobile phase could provide a very different selectivity.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • If the impurity is still difficult to remove and high purity is required, preparative HPLC is a powerful option. It offers much higher resolution than flash chromatography, but it is also more expensive and time-consuming.[1]

Q4: I'm concerned about the stability of the Boc group during purification. What precautions should I take?

A4: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group, but it is known to be labile under acidic conditions.[3] The mechanism of Boc deprotection involves the formation of a stable tert-butyl cation, which is facilitated by acid.

Preventing Boc-Group Cleavage:

  • Avoid acidic conditions:

    • Stationary phase: Standard silica gel can be slightly acidic. If you suspect this is causing degradation, you can use deactivated silica gel. To do this, you can add a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to your mobile phase. This will neutralize the acidic sites on the silica.

    • Solvents: Ensure that your solvents are free of acidic impurities. For example, dichloromethane can contain trace amounts of HCl. You can store it over potassium carbonate to neutralize any acid.

    • Workup: During the reaction workup, be cautious with acid washes. If an acid wash is necessary, perform it quickly at low temperatures and immediately follow with a basic wash and drying.

  • Monitor for byproducts: The primary byproduct of Boc deprotection is the free amine. You can monitor for the appearance of this more polar spot on TLC. Another potential byproduct is the result of the tert-butyl cation alkylating other nucleophilic sites on your molecule or reacting with nucleophilic solvents.[4]

Q5: What if I have issues with the methyl ester group?

A5: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more sensitive to basic conditions (saponification).

Preventing Ester Hydrolysis:

  • Avoid strong bases: During workup and purification, avoid using strong bases like sodium hydroxide or potassium hydroxide. If a basic wash is needed, use a milder base like saturated sodium bicarbonate solution and minimize the contact time.

  • pH of aqueous layers: Keep the pH of any aqueous solutions you use close to neutral if possible.

  • Purification: If you need to add a basic modifier like triethylamine to your chromatography solvent system to protect the Boc group, it is generally well-tolerated by the methyl ester. However, it is always good practice to analyze your purified product to ensure no hydrolysis has occurred. The hydrolyzed product (the carboxylic acid) will be significantly more polar than your desired product and will likely stick to the baseline on a normal-phase TLC plate.

References
  • Regis Technologies. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. [Link]

  • ACS GCI Pharmaceutical Roundtable. t-BUTYL Carbamate (BOC) Deprotection. [Link]

  • Martinez, S. et al. (2010). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. IntechOpen. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 127. [Link]

  • Zhang, W., & Cue, B. W. (Eds.). (2018). Green Techniques for Organic Synthesis and Medicinal Chemistry. John Wiley & Sons.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

Sources

Alternative reagents for the synthesis of "1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-AZD-001

Last Updated: January 19, 2026

Introduction

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is dedicated to researchers, scientists, and process chemists working on the synthesis of "1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate" (also known as 1-Boc-3-methyl-azetidine-3-carboxylic acid methyl ester). This azetidine derivative is a valuable building block in medicinal chemistry and drug development due to its constrained four-membered ring structure.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated alternative protocols to address common challenges encountered during its multi-step synthesis. Our goal is to empower you with the causal understanding and practical solutions needed to optimize your synthetic route for improved yield, purity, and safety.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route and its primary challenges?

The most established pathway begins with a commercially available precursor, 1-Boc-azetidin-3-one. The core transformations involve:

  • Alkylation/Addition: Introduction of a methyl group at the C3 position. A common method is the reaction of the ketone with a methyl organometallic reagent (e.g., MeMgBr or MeLi) to form the tertiary alcohol, 1-Boc-3-hydroxy-3-methylazetidine.[4]

  • Carboxylation & Esterification: Conversion of the C3-methyl group into a methyl carboxylate. This is often the most problematic sequence, typically involving deprotonation of the C3-proton of a precursor like methyl 1-Boc-azetidine-3-carboxylate followed by methylation.[5]

Primary Challenges:

  • Ring Strain: Azetidine's four-membered ring is highly strained, making it susceptible to ring-opening side reactions, especially under harsh acidic or basic conditions.

  • Steric Hindrance: The neopentyl-like environment at the C3 position can hinder reactions, leading to low conversion rates.

  • Enolate Formation & Alkylation: Generating the kinetic enolate of methyl 1-Boc-azetidine-3-carboxylate and achieving clean methylation can be difficult. Competitive side reactions and poor yields are common.

Q2: My azetidine ring-closing reaction (intramolecular cyclization) is failing. What are the most common points of failure?

For researchers synthesizing the azetidine core from an acyclic precursor (e.g., from a substituted 1,3-aminopropanol), failure in the intramolecular cyclization step is a frequent issue.

Common Failure Points:

  • Poor Leaving Group: The choice of leaving group on the C3-analogue position is critical. Halides like bromide or iodide are common, but their displacement can be slow. Mesylates or tosylates are often more effective.

  • Incorrect Base/Solvent System: The base must be strong enough to deprotonate the amine for cyclization but not so strong as to cause elimination or other side reactions.

  • Concentration Effects: Intramolecular reactions are highly dependent on concentration. If the concentration is too high, intermolecular polymerization will outcompete the desired ring formation.[6] High-dilution conditions are often necessary.[6]

Q3: Are there safer or "greener" alternatives to highly toxic reagents like methyl iodide or dimethyl sulfate for the C3-methylation step?

Yes, concerns over the high toxicity and carcinogenicity of traditional methylating agents like methyl iodide (MeI) and dimethyl sulfate (DMS) have driven the adoption of alternatives.[7][8][9]

Viable Alternatives Include:

  • Dimethyl Carbonate (DMC): A much safer and environmentally benign reagent. It typically requires higher temperatures to achieve methylation but is an excellent choice for process chemistry.[8][9]

  • Methyl Triflate (MeOTf): A very powerful methylating agent, useful when MeI or DMS fail. However, it is more expensive.[7]

  • Polymer-bound Methyl Sulfonate: These reagents offer the reactivity of sulfonates with the benefit of simplified work-up and recyclability.[9]

Section 2: Troubleshooting & Optimization Guides

Problem: Low Yields during C3-Methylation of the Azetidine Carboxylate Precursor

Question: I am attempting to methylate methyl 1-Boc-azetidine-3-carboxylate using LDA and methyl iodide, but my yields are consistently low (<30%) with significant recovery of starting material and some decomposition. What is causing this and what alternatives can I explore?

Underlying Cause & Analysis:

This is a classic issue stemming from a combination of steric hindrance and enolate instability. The C3 proton is adjacent to a sterically demanding Boc-protected nitrogen and a quaternary center-in-formation.

  • Inefficient Enolate Formation: Lithium diisopropylamide (LDA) is a strong, hindered base, but at low temperatures (e.g., -78 °C), the deprotonation may be slow or incomplete. Raising the temperature can improve deprotonation but risks enolate decomposition or side reactions.

  • Poor Electrophile Quench: Even if the enolate is formed, the subsequent SN2 reaction with methyl iodide can be sluggish due to steric shielding of the enolate face. This allows time for proton exchange with the solvent or other species, reverting the enolate to the starting material upon workup.

Solution Pathway 1: Optimization of the Current Method

Before abandoning the LDA/MeI system, consider these optimizations:

  • Base Change: Switch to a less hindered but still potent base like Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hexamethyldisilazide (NaHMDS). These bases can sometimes access sterically congested protons more effectively.

  • Additive Inclusion: The addition of HMPA or DMPU can help to break up lithium aggregates and increase the reactivity of the enolate, though their toxicity is a consideration.

  • Alternative Electrophile: Use a more reactive methylating agent like methyl triflate (MeOTf), which can significantly accelerate the alkylation step, often leading to cleaner reactions even with sluggish enolates.[7]

Solution Pathway 2: Alternative Reagent Strategy

A more robust approach is to change the methylating agent to one that is more effective under these challenging conditions.

Experimental Protocol: C3-Methylation using Methyl Triflate

This protocol details a more potent alternative for the methylation step.

Reagents & Equipment:

  • Methyl 1-Boc-azetidine-3-carboxylate

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Methyl trifluoromethanesulfonate (MeOTf)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Standard glassware for anhydrous reactions under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under Argon, add methyl 1-Boc-azetidine-3-carboxylate (1.0 equiv) and anhydrous THF (to 0.1 M concentration).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add LDA solution (1.1 equiv) dropwise over 15 minutes. The solution may turn a pale yellow color.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl triflate (1.2 equiv) dropwise. Caution: MeOTf is highly reactive. The addition should be slow to control any exotherm.

  • Allow the reaction to stir at -78 °C for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield the target molecule.

Problem: Inefficient or Impure N-Boc Protection

Question: When I protect my azetidine precursor with Boc-anhydride (Boc₂O), I observe significant byproduct formation, complicating purification. Are there cleaner alternatives?

Underlying Cause & Analysis:

The standard Boc protection using di-tert-butyl dicarbonate (Boc₂O) with a base like triethylamine or NaOH is effective but can lead to byproducts.[10][11] The tert-butoxycarbonyl group can react further, especially if the amine is hindered or if the reaction is heated, leading to the formation of ureas or double-Boc addition.[12][13]

Alternative Reagent: N-Boc-Benzotriazole

N-Boc-Benzotriazole is a stable, crystalline solid that serves as an excellent Boc-donating reagent.[12] Reactions often proceed under milder conditions, are cleaner, and result in higher purity of the desired N-Boc protected product.[12] The workup is often simplified as the benzotriazole byproduct is easily removed.

Data & Reagent Comparison

The following table compares common reagents for key transformations in the synthesis.

TransformationStandard ReagentCommon IssuesAlternative ReagentAdvantages of Alternative
N-Protection Boc-Anhydride (Boc₂O)Byproduct formation, purification challenges[12]N-Boc-BenzotriazoleHigher purity, milder conditions, easier workup[12]
C3-Methylation Methyl Iodide (MeI)High toxicity, moderate reactivity, requires strong base[7][8]Methyl Triflate (MeOTf)Highly reactive, effective for hindered substrates[7]
C3-Methylation Dimethyl Sulfate (DMS)Extreme toxicity, carcinogenic[7][9]Dimethyl Carbonate (DMC)Low toxicity, environmentally friendly, but requires heat[8][9]
Ring Closure Intramolecular SN2 with HalideSlow reaction, requires harsh conditionsIntramolecular SN2 with Tosylate/MesylateBetter leaving group, milder conditions possible
Ring Closure From 3,4-epoxy aminesRegioselectivity issuesLa(OTf)₃-catalyzed aminolysisHigh yield and regioselectivity for azetidine formation[14]
Troubleshooting Workflow Diagram

This diagram outlines a logical workflow for troubleshooting low yields in the critical C3-methylation step.

Caption: Decision tree for troubleshooting the C3-methylation step.

References

  • BenchChem. (n.d.). N-Boc-Benzotriazole: A Superior Alternative to Boc-Anhydride for Amine Protection in Research and Development.
  • Parchem. (n.d.). Methyl Iodide vs. Alternatives: A Synthesis Perspective.
  • National Institutes of Health (NIH). (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • University of Birmingham. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.
  • National Institutes of Health (NIH). (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • National Institutes of Health (NIH). (n.d.). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids.
  • ResearchGate. (2022). Conventional procedures for O-methylation and -demethylation.
  • Chem-Impex. (n.d.). 1-Boc-azetidine-3-carboxylic acid methyl ester.
  • Synthesis of Azetidines. (n.d.).
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Sciencemadness Discussion Board. (2009). Methylation agents.
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Arkivoc. (n.d.). A comparison of several modern alkylating agents.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
  • Sigma-Aldrich. (n.d.). Methyl 1-Boc-azetidine-3-carboxylate.
  • HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid.
  • iChemical. (n.d.). 1-BOC-AZETIDINE-3-CARBOXYLIC ACID METHYL ESTER, CAS No. 610791-05-4.
  • ChemShuttle. (n.d.). 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate.
  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products.
  • ResearchGate. (2001). Methyl iodide: An alternative to methyl bromide for insectary fumigation.
  • National Institutes of Health (NIH). (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation.
  • ChemicalBook. (2025). 1-Boc-3-azetidinone.
  • The Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information.
  • Chongqing Chemdad. (n.d.). This compound.
  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions.
  • Chemistry LibreTexts. (2022). Intramolecular Addition (Cyclization) Reactions.

Sources

Preventing decomposition of "1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to prevent its decomposition and ensure the integrity of your experiments.

I. Understanding the Molecule: Key Stability Concerns

"this compound" is a bifunctional molecule containing two key protecting groups: an N-Boc (tert-butoxycarbonyl) group and a tert-butyl ester. Both of these groups are known to be labile under acidic conditions, which presents a primary challenge in handling and using this compound.[1][2][3][4] Furthermore, the core azetidine ring is a strained four-membered heterocycle, which can be susceptible to ring-opening reactions under certain conditions.[5][6]

The primary decomposition pathways for this molecule involve:

  • Acid-catalyzed hydrolysis of the N-Boc group: This exposes the secondary amine on the azetidine ring.

  • Acid-catalyzed hydrolysis of the tert-butyl ester: This yields the corresponding carboxylic acid.

  • Thermal decomposition of the N-Boc group: This can occur at elevated temperatures, leading to the free amine.[7][8]

  • Ring-opening of the azetidine core: The inherent strain of the four-membered ring can lead to cleavage under harsh conditions.[5]

The similar acid lability of the N-Boc and tert-butyl ester groups makes selective deprotection challenging and accidental decomposition a significant concern if proper conditions are not maintained.[9]

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered when working with "this compound".

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, "this compound" should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. It is crucial to protect it from moisture and acidic vapors.

Q2: I left the compound at room temperature for a few hours. Is it still viable?

A2: While prolonged exposure to ambient temperatures is not recommended, short-term exposure for a few hours is unlikely to cause significant decomposition, provided the compound is protected from moisture and acidic contaminants. However, for critical applications, it is always best to re-analyze the material for purity before use.

Q3: Can I dissolve the compound in any organic solvent?

A3: While the compound is soluble in many common organic solvents, it is imperative to use anhydrous, non-acidic solvents. Protic solvents like methanol, if not completely dry, can contribute to hydrolysis over time. Chlorinated solvents like dichloromethane (DCM) should be freshly distilled or stabilized to remove any traces of HCl.

Reaction Conditions

Q4: I am observing the formation of a byproduct with a lower molecular weight. What could it be?

A4: The most likely byproduct with a lower molecular weight is the result of the loss of either the Boc group or the tert-butyl group. This is typically caused by acidic conditions, either from a reagent, a co-solvent, or carryover from a previous step.

Q5: My reaction requires acidic conditions. How can I protect the molecule from decomposing?

A5: If your reaction chemistry necessitates an acidic environment, you are likely to encounter decomposition of either the N-Boc group, the tert-butyl ester, or both. In such cases, it may be necessary to reconsider your synthetic strategy. Consider if a different protecting group scheme would be more compatible with your desired transformation.

Q6: Is the compound stable to basic conditions?

A6: Both the N-Boc group and the tert-butyl ester are generally stable to a wide range of basic conditions.[] However, very strong bases could potentially lead to other side reactions, so it is always advisable to perform a small-scale test reaction first.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common decomposition issues.

Issue 1: Unexpected Deprotection of the N-Boc Group
  • Symptom: Appearance of a new, more polar spot on TLC, or a mass corresponding to the loss of 100 amu in LC-MS analysis.

  • Root Cause: Exposure to acidic conditions.

  • Troubleshooting Steps:

    • Reagent Purity Check: Ensure all reagents and solvents are free from acidic impurities. For example, some grades of chloroform or dichloromethane can contain trace amounts of HCl.

    • Inert Atmosphere: Work under an inert atmosphere (nitrogen or argon) to prevent the ingress of acidic atmospheric gases.

    • pH Neutralization: If an acidic workup from a previous step is necessary, ensure that the organic extracts are thoroughly washed with a mild basic solution (e.g., saturated sodium bicarbonate) and then with brine before drying and solvent evaporation.

    • Avoid Protic Acids: Do not use protic acids like TFA or HCl in the reaction mixture.

Issue 2: Unwanted Cleavage of the Tert-Butyl Ester
  • Symptom: Formation of a carboxylic acid byproduct, detectable by a change in polarity on TLC or by LC-MS.

  • Root Cause: Primarily acidic conditions, but Lewis acids can also catalyze this cleavage.[1][11]

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: Moisture in the presence of even mild acids can accelerate ester hydrolysis.

    • Avoid Lewis Acids: Be mindful that some metal salts can act as Lewis acids and promote ester cleavage. If a metal-catalyzed reaction is being performed, screen for catalysts that are less likely to interact with the ester.

    • Temperature Control: While the primary driver is acidity, elevated temperatures can exacerbate the rate of hydrolysis. Maintain the reaction at the lowest effective temperature.

Issue 3: Simultaneous Loss of Both Protecting Groups
  • Symptom: Detection of the fully deprotected azetidine diacid or its derivatives.

  • Root Cause: Exposure to strong acidic conditions.

  • Troubleshooting Steps:

    • Complete Re-evaluation of Reaction Conditions: This level of decomposition indicates a fundamental incompatibility with the chosen reaction environment.

    • Alternative Synthetic Route: It is highly recommended to explore an alternative synthetic pathway that avoids acidic conditions altogether.

Issue 4: Evidence of Ring-Opening or Isomerization
  • Symptom: Appearance of unexpected isomers or degradation products that do not correspond to simple deprotection.

  • Root Cause: The inherent ring strain of the azetidine can lead to cleavage or rearrangement under harsh conditions, particularly with strong acids or nucleophiles.[5]

  • Troubleshooting Steps:

    • Milder Reaction Conditions: Avoid high temperatures and strong reagents.

    • Nucleophile Compatibility: Be cautious when using strong nucleophiles, as they may attack the azetidine ring.

    • Protecting Group Strategy: In some cases, the nature of the N-substituent can influence the stability of the azetidine ring.

IV. Experimental Protocols for Stability Assessment

To assist in determining the stability of "this compound" under your specific experimental conditions, the following protocols can be adapted.

Protocol 1: Acid Stability Test
  • Prepare stock solutions of your compound in a suitable anhydrous solvent (e.g., acetonitrile or THF).

  • In separate vials, aliquot the stock solution and add a controlled amount of a weak acid (e.g., acetic acid) or a Lewis acid you intend to use.

  • Run parallel experiments at different temperatures (e.g., room temperature, 40 °C, 60 °C).

  • Monitor the reaction progress over time (e.g., 1h, 4h, 24h) using TLC or LC-MS to check for the appearance of decomposition products.

Protocol 2: Thermal Stability Test
  • Dissolve the compound in a high-boiling, inert solvent (e.g., toluene or dioxane).

  • Heat the solution to your desired reaction temperature.

  • Take aliquots at various time points and analyze by TLC or LC-MS to assess for decomposition.

V. Visualization of Decomposition Pathways

The following diagrams illustrate the primary decomposition pathways for "this compound".

A 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate B N-Boc Deprotection Product A->B H+ / Δ C Tert-butyl Ester Hydrolysis Product A->C H+ D Fully Deprotected Product B->D H+ C->D H+ / Δ

Caption: Primary decomposition pathways of the target molecule.

cluster_0 Preventative Measures Workflow Start Start Check_Purity Check Reagent & Solvent Purity Start->Check_Purity Inert_Atmosphere Use Inert Atmosphere Check_Purity->Inert_Atmosphere Anhydrous Ensure Anhydrous Conditions Inert_Atmosphere->Anhydrous Temp_Control Control Temperature Anhydrous->Temp_Control End Stable Experiment Temp_Control->End

Caption: Workflow for preventing decomposition during experiments.

VI. Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °CMinimizes thermal degradation and slows potential hydrolytic pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents exposure to atmospheric moisture and acidic gases.
pH of Reaction Media Neutral to Mildly BasicAvoids acid-catalyzed cleavage of the N-Boc and tert-butyl ester groups.[]
Solvents Anhydrous, Non-acidicPrevents hydrolysis and acid-mediated decomposition.
Maximum Temperature < 80 °C (substrate dependent)Higher temperatures can induce thermal decomposition of the N-Boc group.[7][8]

VII. References

  • Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]

  • Kaul, R., Brouillette, Y., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • Organic Chemistry Portal. (n.d.). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl37H20-NaI System in Acetonitrile*. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved January 19, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Wordpress. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (2022). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Retrieved January 19, 2026, from [Link]

  • NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved January 19, 2026, from [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2024). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. Retrieved January 19, 2026, from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved January 19, 2026, from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (1997). N-tert-Butoxycarbonyl (BOC) Deprotection Using Boron Trifluoride Etherate. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved January 19, 2026, from [Link]

  • MDPI. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved January 19, 2026, from [Link]

Sources

Reaction monitoring of "1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate" synthesis by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reaction Monitoring for Azetidine Synthesis

Introduction: The Importance of Precision in Azetidine Synthesis

The synthesis of substituted azetidines, such as 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, is a cornerstone in the development of novel therapeutics and CNS-focused chemical libraries.[1] The strained four-membered ring makes these structures valuable scaffolds but also introduces unique challenges, including the potential for side reactions like polymerization or elimination.[2] Consequently, rigorous in-process control through effective reaction monitoring is not just best practice; it is essential for ensuring reaction completion, maximizing yield, and maintaining purity.[3][4]

This guide provides a comprehensive troubleshooting framework for the two most common monitoring techniques employed in this context: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). It is designed for drug development professionals and researchers to diagnose and resolve common experimental issues, ensuring the integrity of your synthetic process.

Plausible Synthetic Pathway

To effectively monitor a reaction, one must understand the key components involved. A plausible synthesis for the target compound involves the intramolecular cyclization of a suitably protected and activated γ-amino diester. This process is visualized below.

Reaction_Pathway Start Starting Material (γ-amino diester) Product Product (1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate) Start->Product Intramolecular Cyclization SideProduct Potential Side Product (Dimer/Polymer) Start->SideProduct Intermolecular Reaction Base Base (e.g., K2CO3) Solvent Solvent (e.g., Acetonitrile)

Caption: Plausible synthetic route to the target azetidine.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, cost-effective technique for qualitatively assessing reaction progress by separating components based on polarity.[5] For this synthesis, you are monitoring the conversion of a more polar starting material (containing a leaving group and potentially a free amine or precursor) to a less polar, cyclized product.

Experimental Protocol: Standard TLC Setup
  • Plate Preparation: Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom of a silica gel TLC plate.[5]

  • Sample Preparation: Dilute a small aliquot of your reaction mixture (approx. 1-2 drops) in 0.5 mL of a volatile solvent like ethyl acetate or dichloromethane. A 1% concentration is a good starting point.[6]

  • Spotting: On the origin line, spot your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). Keep spots small and concentrated by applying them multiple times, allowing the solvent to dry between applications.[7]

  • Development: Place the plate in a developing chamber containing an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the origin line.[6] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[5] If compounds are not UV-active, use a chemical stain such as potassium permanganate or ninhydrin (if applicable to your starting material).

TLC Troubleshooting Guide

Problem ID Issue Description Probable Cause(s) Recommended Solution(s) & Rationale
TLC-01 Spots are streaking vertically. 1. Sample Overload: Too much compound was spotted on the origin.[6][8] 2. Highly Acidic/Basic Compound: The analyte is interacting strongly with the slightly acidic silica gel.[5] 3. Inappropriate Spotting Solvent: The sample was spotted in a solvent that is too polar.1. Dilute the sample and re-spot. Smaller, more concentrated spots lead to better separation. 2. Add a modifier to the eluent. For basic compounds (like amines), add 1-2% triethylamine. For acidic compounds, add 1-2% acetic acid. This neutralizes the active sites on the silica, preventing strong adsorption.[8] 3. Ensure the spotting solvent is volatile and not significantly more polar than the mobile phase.
TLC-02 Spots remain on the baseline (Rf ≈ 0). 1. Eluent is too non-polar: The solvent system does not have sufficient polarity to move the compounds up the plate.1. Increase eluent polarity. Gradually increase the proportion of the more polar solvent (e.g., move from 20% to 40% ethyl acetate in hexanes). This increases the competition for silica gel binding sites, allowing the analyte to move further.
TLC-03 Spots run with the solvent front (Rf ≈ 1). 1. Eluent is too polar: The solvent system is too strong, carrying all components with the solvent front without separation.1. Decrease eluent polarity. Reduce the proportion of the polar solvent (e.g., move from 50% to 20% ethyl acetate in hexanes). This enhances the interaction with the stationary phase, allowing for separation.
TLC-04 Starting material and product spots are merged (co-elution). 1. Similar Polarity: The SM and product have very similar Rf values in the chosen solvent system.[9] 2. Poor Resolution: The chosen eluent is not optimal for separating these specific compounds.1. Systematically test different solvent systems. Try combinations with different selectivities (e.g., dichloromethane/methanol or toluene/acetone). The goal is to find a system that maximizes the difference in interactions (ΔRf) between the two compounds. 2. A "co-spot" is critical here. If the co-spot appears as a single, elongated spot, the reaction has likely not progressed. If it resolves into two distinct spots (a "snowman" shape), the reaction is proceeding.[9]
TLC-05 No spots are visible under UV light. 1. No UV Chromophore: The compounds do not absorb UV light at 254 nm. 2. Sample is too dilute: The concentration of the analyte is below the detection limit.[7]1. Use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with most organic compounds. 2. Concentrate the sample or spot multiple times in the same location to increase the amount of analyte on the plate.[7]

digraph "TLC_Workflow" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];

// Node styles prep [label="1. Prepare Plate\n& Eluent", fillcolor="#F1F3F4", fontcolor="#202124"]; spot [label="2. Spot SM, Co-Spot, RM", fillcolor="#F1F3F4", fontcolor="#202124"]; dev [label="3. Develop Plate\nin Chamber", fillcolor="#F1F3F4", fontcolor="#202124"]; vis [label="4. Dry & Visualize\n(UV/Stain)", fillcolor="#F1F3F4", fontcolor="#202124"]; calc [label="5. Calculate Rf Values", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="6. Analyze Result", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; complete [label="Reaction Complete\n(SM spot absent in RM lane)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incomplete [label="Reaction Incomplete\n(SM spot present)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> spot -> dev -> vis -> calc -> analyze; analyze -> complete [label="Yes"]; analyze -> incomplete [label="No"]; }

Caption: Standard workflow for TLC reaction monitoring.

Section 2: LC-MS Monitoring

LC-MS provides more definitive data than TLC by separating compounds chromatographically and confirming their identity by mass.[10] This is crucial for identifying unexpected byproducts and confirming the mass of the desired product.

Expected Mass Data
CompoundFormulaMonoisotopic Mass ( g/mol )Expected [M+H]⁺Expected [M+Na]⁺Key Fragment Ion
Product C₁₂H₂₁NO₄243.15244.15266.13188.09 ([M-C₄H₈+H]⁺)
Starting Material (Example) C₁₂H₂₂ClNO₄279.12280.12302.10Varies by structure

Note on Fragmentation: The tert-butyl ester group is prone to fragmentation in the mass spectrometer source via the loss of isobutylene (C₄H₈, 56.06 Da). Observing a peak at m/z 188.09 corresponding to the protonated carboxylic acid is a strong confirmation of the product's identity.[11]

Experimental Protocol: Standard LC-MS Setup
  • Sample Preparation: Dilute a small aliquot of the reaction mixture (approx. 10 µL) in 1.0 mL of a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.22 µm syringe filter to prevent contamination of the LC system.[12]

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature as per instrument recommendations.

LC-MS Troubleshooting Guide

Problem ID Issue Description Probable Cause(s) Recommended Solution(s) & Rationale
LCMS-01 Retention time is shifting between runs. 1. Column Equilibration: The column is not properly equilibrated between gradient runs. 2. Mobile Phase Changes: The mobile phase composition has changed (e.g., evaporation of organic solvent).[13] 3. Column Degradation: The stationary phase is degrading.1. Increase re-equilibration time in your gradient method to at least 10 column volumes. 2. Prepare fresh mobile phase daily and keep bottles capped to minimize evaporation. 3. Implement a column wash cycle. If performance does not improve, replace the column.
LCMS-02 Peaks are broad or tailing. 1. Column Contamination: Buildup of non-eluted material at the head of the column.[13] 2. Secondary Interactions: The analyte is interacting with active sites on the column packing or hardware. 3. pH Mismatch: The pH of the sample diluent is significantly different from the mobile phase.1. Use a guard column and perform regular, aggressive column washes (e.g., with 100% isopropanol). 2. Ensure the mobile phase pH is appropriate. The use of 0.1% formic acid helps to protonate silanols and amines, improving peak shape. 3. Match the sample diluent to the initial mobile phase conditions as closely as possible.
LCMS-03 No signal or very weak signal for the analyte. 1. Wrong Ionization Mode: The compound does not ionize well in the selected mode (e.g., ESI+). 2. Ion Suppression: Components from the reaction matrix are co-eluting with the analyte and suppressing its ionization.[12][14] 3. Source Contamination: The MS source is dirty, preventing efficient ion transmission.1. Run in both positive and negative modes during method development to determine the optimal polarity. 2. Improve sample cleanup or adjust the chromatographic gradient to separate the analyte from the interfering matrix components. Diluting the sample can also mitigate suppression. 3. Perform routine source cleaning according to the manufacturer's protocol.
LCMS-04 Observed m/z does not match the expected mass. 1. Incorrect Adduct: The instrument is detecting an adduct other than [M+H]⁺ (e.g., [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺). 2. In-source Fragmentation: The molecule is fragmenting before mass analysis. 3. MS Calibration Drift: The mass analyzer is not properly calibrated.1. Check for other common adducts. Sodium (m/z +22.99) and potassium (m/z +38.96) are common. The presence of multiple adducts confirms the molecular weight. 2. Reduce source fragmentation energies (e.g., cone voltage). Look for the key fragment (m/z 188.09 for the product) to confirm identity. 3. Calibrate the mass spectrometer using the manufacturer's recommended calibration solution.

digraph "LCMS_Workflow" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];

// Node styles prep [label="1. Prepare & Filter\nReaction Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="2. Inject onto\nLC System", fillcolor="#F1F3F4", fontcolor="#202124"]; separate [label="3. Chromatographic\nSeparation (C18)", fillcolor="#F1F3F4", fontcolor="#202124"]; ionize [label="4. Ionization\n(ESI+)", fillcolor="#F1F3F4", fontcolor="#202124"]; detect [label="5. Mass Detection\n(Scan m/z 100-500)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="6. Data Analysis", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; chrom [label="Extract Ion Chromatogram\n(EIC) for SM & Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mass_spec [label="Confirm Mass via\nMass Spectrum", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> inject -> separate -> ionize -> detect -> analyze; analyze -> chrom [label="Quantitative"]; analyze -> mass_spec [label="Qualitative"]; }

Caption: General workflow for LC-MS reaction monitoring.

References

  • What Is Reaction Monitoring? . Chromatography Today. [Link]

  • Thin Layer Chromatography (TLC) . Organic Chemistry at CU Boulder. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . National Institutes of Health (NIH). [Link]

  • Troubleshooting Thin Layer Chromatography . University of Rochester, Department of Chemistry. [Link]

  • Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis . PubMed. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC . Chemistry Hall. [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development . ACS Publications. [Link]

  • TLC troubleshooting . ChemBAM. [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique . Pharmaceutical Technology. [Link]

  • Reaction Monitoring . Bruker. [Link]

  • NMR reaction monitoring during the development of an active pharmaceutical ingredient . Royal Society of Chemistry. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements . LGC. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC . Bitesize Bio. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries . National Institutes of Health (NIH). [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate . Connect Journals. [Link]

  • Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin . ResearchGate. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents . MDPI. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories . ZefSci. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES . HETEROCYCLES, Vol. 84, No. 1, 2012. [Link]

  • Hidden Problems in your LCMS data? . Element Lab Solutions. [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer . National Institutes of Health (NIH). [Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors . National Institutes of Health (NIH). [Link]

  • tert-Butyl dimethylsilyl ethers as derivatives for qualitative analysis of steroids and prostaglandins by gas phase methods . ACS Publications. [Link]

  • TERT-BUTYL ACETATE; EI-B; MS . MassBank. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries . ResearchGate. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines . Royal Society of Chemistry. [Link]

  • Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry . ResearchGate. [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 . ResearchGate. [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for . HETEROCYCLES, Vol. 96, No. 12, 2018. [Link]

  • Azetidine synthesis . Organic Chemistry Portal. [Link]

  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information . Royal Society of Chemistry. [Link]

  • How to Avoid Problems in LC–MS . LCGC International. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines . Royal Society of Chemistry. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib . National Institutes of Health (NIH). [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions . Royal Society of Chemistry. [Link]

  • This compound . Chongqing Chemdad. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Optimization of the TLC Separation of Seven Amino Acids . ResearchGate. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution . ACS Publications. [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites . National Institutes of Health (NIH). [Link]

  • Der Pharma Chemica . Scholars Research Library. [Link]

  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates . MDPI. [Link]

  • An Ultra-Fast and Green LC-MS Method for Quantitative Analysis of Aesculin and Aesculetin in Cortex Fraxini . MDPI. [Link]

  • Applied Clinical Pharmacology and Toxicology . Gavin Publishers. [Link]

Sources

Technical Support Center: Synthesis of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Effective Work-up, Purification, and Troubleshooting

Welcome to the technical support guide for the synthesis of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate . This document is designed for researchers, chemists, and drug development professionals who are working with this versatile azetidine building block. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the critical post-reaction steps that ensure the isolation of a high-purity product. The success of any synthesis is ultimately measured by the quality of the isolated material, making the work-up and purification stages paramount.

This guide will address common challenges encountered during the work-up of the title compound, which is typically synthesized via the esterification of its precursor, N-Boc-3-methylazetidine-3-carboxylic acid. We will delve into the rationale behind each step, offering solutions to practical problems you may face at the bench.

Section 1: Standard Post-Esterification Work-up Protocol

The following protocol assumes the synthesis has been performed via a standard esterification method, such as acid-catalyzed reaction with methanol or using a methylating agent. The primary goals of this work-up are to neutralize the reaction mixture, remove unreacted starting materials and reagents, and isolate the crude product for final purification.

Experimental Protocol: Step-by-Step Work-up

  • Reaction Quenching & pH Adjustment:

    • Procedure: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, Methanol), carefully concentrate it under reduced pressure (rotary evaporation) to remove the bulk of the solvent. Re-dissolve the residue in a suitable extraction solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 volumes relative to the starting acid).

    • Causality: This initial concentration step improves the efficiency of the subsequent liquid-liquid extraction. The choice of extraction solvent is critical; EtOAc and DCM are standard due to their ability to dissolve the target molecule while being immiscible with water.

  • Aqueous Wash & Neutralization:

    • Procedure: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 5-10 volumes). Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves from the neutralization of any residual acid. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash one more time.[1][2]

    • Causality: The bicarbonate wash is crucial for removing the acidic starting material (N-Boc-3-methylazetidine-3-carboxylic acid) and any acid catalyst used in the reaction. The carboxylic acid is deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and thus easily removed from the organic layer containing the desired ester product.

  • Brine Wash:

    • Procedure: Wash the organic layer with a saturated aqueous solution of sodium chloride (Brine) (approx. 5-10 volumes). Shake, allow the layers to separate, and discard the aqueous layer.

    • Causality: The brine wash serves two purposes: it helps to break up any emulsions that may have formed during the bicarbonate wash and it begins the drying process by removing the bulk of dissolved water from the organic solvent.[3]

  • Drying the Organic Layer:

    • Procedure: Drain the organic layer from the separatory funnel into an Erlenmeyer flask. Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Allow it to stand for 10-15 minutes.[2][4]

    • Causality: Removing all traces of water is essential to prevent potential hydrolysis of the ester product upon storage and to avoid interference in subsequent characterization (e.g., NMR spectroscopy). MgSO₄ is a fast and efficient drying agent, while Na₂SO₄ is milder and has a higher capacity.

  • Filtration and Solvent Removal:

    • Procedure: Filter the dried organic solution through a funnel with a cotton plug or filter paper to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh organic solvent to ensure complete recovery of the product. Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Causality: This step isolates the crude product as an oil or solid. The resulting material is typically pure enough for a preliminary characterization but often requires further purification.

  • Final Purification (Column Chromatography):

    • Procedure: Purify the crude residue by flash column chromatography on silica gel. A common eluent system is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc in Hexanes and gradually increasing to 20-30%).[2]

    • Causality: Chromatography is necessary to remove non-polar or closely related impurities that were not removed by the aqueous work-up, ensuring the final product meets the high purity standards required for pharmaceutical development and other sensitive applications.

Section 2: Visual Workflow of the Work-up Procedure

The following diagram illustrates the logical flow of the standard work-up procedure, from the completed reaction mixture to the purified final product.

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Aqueous Work-up Phase cluster_purification Purification Phase Reaction Completed Reaction Mixture (in THF, MeOH, or DCM) Quench 1. Quench & Dissolve in EtOAc/DCM Reaction->Quench Cool to RT Wash_NaHCO3 2. Wash with sat. NaHCO3 (Removes Acidic Impurities) Quench->Wash_NaHCO3 Transfer to Sep. Funnel Wash_Brine 3. Wash with Brine (Breaks Emulsions, Removes Water) Wash_NaHCO3->Wash_Brine Waste1 Aqueous Waste (Carboxylate Salt, Catalyst) Wash_NaHCO3->Waste1 Dry 4. Dry Organic Layer (Na2SO4 or MgSO4) Wash_Brine->Dry Waste2 Aqueous Waste (Brine) Wash_Brine->Waste2 Filter_Concentrate 5. Filter & Concentrate (Rotary Evaporation) Dry->Filter_Concentrate Crude Crude Product (Oil or Solid) Filter_Concentrate->Crude Waste3 Solid Waste (Drying Agent) Filter_Concentrate->Waste3 Column 6. Silica Gel Column Chromatography Crude->Column Pure Pure Product Column->Pure

Caption: Workflow diagram for the work-up of this compound.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the work-up and purification process in a question-and-answer format.

Problem / Question Potential Cause & Explanation Recommended Solution
Q1: My final yield is significantly lower than expected. 1. Incomplete Reaction: The esterification may not have gone to completion. 2. Product Loss during Extraction: The product may have some water solubility, or a persistent emulsion caused physical loss of the organic layer. 3. Hydrolysis: If the work-up conditions were too harsh (e.g., strongly basic) or prolonged, the ester could hydrolyze back to the carboxylic acid.1. Always monitor the reaction to completion (TLC, LC-MS) before initiating work-up. 2. Perform back-extraction of the aqueous layers with fresh solvent (1-2 times) to recover any dissolved product. To manage emulsions, see Q2 below. 3. Use mild bases like NaHCO₃ for neutralization and avoid prolonged exposure.
Q2: A persistent emulsion formed during the NaHCO₃ wash. Emulsions are common when fine solid byproducts are present or when the pH change causes precipitation. They trap the organic layer, preventing clean separation.- Add Brine: Add a significant volume of saturated brine and gently swirl the separatory funnel. The increased ionic strength of the aqueous phase often helps break the emulsion.[3] - Filter: Pass the entire mixture through a pad of Celite® (diatomaceous earth) to remove fine particulates that may be stabilizing the emulsion. - Wait: Sometimes, simply allowing the funnel to stand undisturbed for an extended period (30+ minutes) will allow the layers to separate. - Centrifuge: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.
Q3: The ¹H NMR of my crude product shows significant starting carboxylic acid. The acidic starting material was not fully removed during the work-up. This indicates that the basic wash was insufficient, either in volume, concentration, or number of repetitions.- Re-work the material: Re-dissolve the crude product in EtOAc/DCM and repeat the wash with saturated NaHCO₃ solution. Ensure vigorous shaking and adequate contact time. - Use a stronger base (with caution): A wash with dilute (e.g., 1M) Na₂CO₃ can be more effective, but be mindful of potential ester hydrolysis.
Q4: The product co-elutes with an impurity during column chromatography. The polarity of the product and the impurity are too similar for effective separation with the chosen eluent system.- Optimize the Eluent: Switch to a shallower solvent gradient or run the column isocratically with a finely tuned solvent mixture. Consider adding a small amount of a third solvent (e.g., a few drops of triethylamine if the impurity is acidic, or acetic acid if it's basic). - Change Solvent System: If a Hexane/EtOAc system fails, try a different system like DCM/Methanol.
Q5: My final product is a yellow or brown oil instead of the expected colorless material. This coloration is typically due to high-molecular-weight byproducts or degradation of reagents (e.g., from the coupling agent if one was used).- Charcoal Treatment: Before final concentration, you can briefly stir the dried organic solution with a small amount of activated charcoal and then filter it. This can remove some color impurities. - Thorough Purification: Ensure the column chromatography is performed carefully, collecting only the purest fractions. It may be necessary to re-chromatograph the material if the color persists in the main fractions.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the ideal extraction solvent for this procedure?

    • A: Both Ethyl Acetate (EtOAc) and Dichloromethane (DCM) are effective. EtOAc is generally preferred as it is less dense than water, forming the top layer, which can be easier to handle. It is also considered a "greener" solvent than chlorinated solvents like DCM. However, DCM is an excellent solvent for many organic compounds and can sometimes prevent emulsion issues.

  • Q: Why is venting the separatory funnel so important during the bicarbonate wash?

    • A: The reaction between the acidic components in your reaction mixture and the sodium bicarbonate (a base) generates carbon dioxide (CO₂) gas. This gas can build up significant pressure inside a sealed separatory funnel. Failure to vent frequently can cause the stopper to be ejected, leading to a loss of product and a potential safety hazard.

  • Q: Can I skip the final column chromatography step?

    • A: For applications in medicinal chemistry or drug development, skipping chromatography is strongly discouraged. While the crude product may appear clean by ¹H NMR, trace impurities that are not visible in the spectrum could have significant downstream effects. High purity is essential for reliable biological data and regulatory compliance.

  • Q: What key signals should I look for in the ¹H NMR spectrum to confirm the product?

    • A: You should look for the appearance of a singlet around 3.7 ppm corresponding to the methyl ester (-OCH₃) protons. You should also confirm the presence of the large singlet for the tert-butyl group (-C(CH₃)₃) of the Boc protecting group at approximately 1.4-1.5 ppm, and the disappearance of the broad carboxylic acid proton signal from the starting material (which is often above 10 ppm).

References

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • Chemicalbook. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
  • YouTube. Part 2: Synthesis of an Ester from Alcohol and Carboxylic Acid (For NCEA Level 3 Organic Chemistry). Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two primary mass spectrometry techniques for the analysis of "1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate," a substituted, non-proteinogenic amino acid derivative. As a molecule incorporating both a thermally labile tert-butoxycarbonyl (Boc) protecting group and a polar azetidine ring, its analysis presents unique challenges and necessitates a careful selection of methodology. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for similar small molecules. We will explore the nuances of Electrospray Ionization-Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing theoretical grounding, practical protocols, and comparative data to inform your analytical strategy.

Introduction to the Analyte: Structure and Significance

This compound is a structurally unique building block in medicinal chemistry. The rigid, four-membered azetidine core can impart favorable pharmacokinetic properties to drug candidates, while the 3,3-disubstitution pattern allows for the introduction of chemical diversity. The Boc protecting group is common in peptide synthesis and related applications, making the analysis of such compounds a frequent necessity.

Molecular Formula: C₁₁H₁₉NO₄ Molecular Weight: 229.27 g/mol

The analytical challenge lies in the compound's polarity, conferred by the ester and carbamate functionalities, and the thermal lability of the Boc group. These characteristics heavily influence the choice between the "soft" ionization of ESI-MS and the classical, yet often more complex, GC-MS approach that requires chemical derivatization.

Section 1: Electrospray Ionization-Mass Spectrometry (ESI-MS) Analysis

ESI-MS is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally sensitive molecules, as it typically generates intact molecular ions or pseudomolecular ions (e.g., [M+H]⁺, [M+Na]⁺) with minimal fragmentation.[1] This makes it an ideal first-line approach for the characterization of our target analyte.

Predicted ESI-MS Fragmentation Pathway

In positive-ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 230.14) is expected to undergo characteristic fragmentation, primarily driven by the lability of the Boc group. The primary fragmentation pathways are predictable based on extensive literature on Boc-protected amino acids.

The most prominent fragmentation is the loss of the tert-butyl group as isobutylene (56 Da), a neutral loss that results in a carbamic acid intermediate which then readily decarboxylates (loss of CO₂, 44 Da). This sequential loss of 100 Da is a hallmark of Boc-protected amines. An alternative, though often less favored, pathway is the loss of the entire Boc group as tert-butoxycarbonyl radical (101 Da) or the loss of tert-butanol (74 Da).

G MH [M+H]⁺ m/z 230.14 M_isobutylene [M+H - C₄H₈]⁺ m/z 174.08 MH->M_isobutylene - C₄H₈ (56 Da) Azetidine_ring_fragment Azetidine Ring Fragments MH->Azetidine_ring_fragment Ring Opening M_Boc [M+H - Boc]⁺ m/z 130.08 M_isobutylene->M_Boc - CO₂ (44 Da)

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocol: ESI-MS

A standard protocol for the ESI-MS analysis of small molecules is as follows:

  • Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., methanol, acetonitrile, or water) to a stock concentration of 1 mg/mL.[2]

  • Dilution: Create a working solution by diluting 10 µL of the stock solution into 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The final concentration should be in the low µg/mL range.[2]

  • Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1.5 - 2.5 L/min

    • Drying Gas (N₂): 8 - 12 L/min, 250 - 350 °C

    • Scan Range: m/z 50 - 500

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 230.14) for collision-induced dissociation (CID) with argon. Apply a collision energy ramp (e.g., 10-40 eV) to observe the fragmentation pattern.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polarity and limited volatility of our target analyte, direct GC-MS analysis is not feasible. Therefore, chemical derivatization is a mandatory prerequisite to increase volatility and thermal stability.[3][4][5]

Derivatization Strategy: Silylation

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in carboxylic acids and amines (after deprotection).[6] In the case of our intact analyte, the primary target for derivatization would be any potential hydrolysis products, or if the Boc group were to be removed, the secondary amine of the azetidine ring. A more practical approach for a comparative analysis is to consider a scenario where the Boc group is removed, and the resulting amino ester is derivatized.

A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Predicted GC-MS Fragmentation (of the TMS-derivatized analog)

Assuming the Boc group is cleaved and the resulting secondary amine is derivatized with a trimethylsilyl (TMS) group, the fragmentation under electron ionization (EI) at 70 eV would be significantly different from ESI. EI is a "hard" ionization technique, leading to extensive fragmentation and providing a detailed structural fingerprint.

Key expected fragments would include:

  • Loss of a methyl group (-15 Da) from the TMS group or the methyl ester.

  • Alpha-cleavage adjacent to the nitrogen atom.

  • Fragments characteristic of the TMS group (e.g., m/z 73).

  • Loss of the methoxycarbonyl group (-59 Da).

Experimental Protocol: GC-MS with Derivatization
  • Sample Preparation (Hydrolysis and Derivatization):

    • To mimic a real-world scenario where the protecting group might be cleaved, the Boc group can be removed using trifluoroacetic acid (TFA).

    • Evaporate the TFA and solvent under a stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at 70-80 °C for 30 minutes to ensure complete derivatization.

  • Instrumentation: Agilent GC-MS system (or equivalent) with a capillary column suitable for general purpose analysis (e.g., HP-5ms).

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters (EI Mode):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Scan Range: m/z 40 - 550

Section 3: Comparative Analysis

The choice between ESI-MS and GC-MS for the analysis of this compound depends on the analytical goal.

Workflow Comparison

G cluster_0 ESI-MS Workflow cluster_1 GC-MS Workflow ESI_Sample Sample ESI_Dilute Dilute in Mobile Phase ESI_Sample->ESI_Dilute ESI_Inject Direct Infusion / LC-MS ESI_Dilute->ESI_Inject ESI_Analyze Analyze [M+H]⁺ and Fragments ESI_Inject->ESI_Analyze GC_Sample Sample GC_Deprotect Deprotection (Optional) GC_Sample->GC_Deprotect GC_Derivatize Derivatization (e.g., Silylation) GC_Deprotect->GC_Derivatize GC_Inject GC-MS Injection GC_Derivatize->GC_Inject GC_Analyze Analyze EI Fragmentation Pattern GC_Inject->GC_Analyze

Caption: Comparative workflows for ESI-MS and GC-MS analysis of the target analyte.

Performance Metrics
FeatureESI-MSGC-MSRationale & Justification
Sample Preparation Minimal (dilution)Complex (derivatization required)ESI-MS analyzes the polar molecule directly in solution, while GC-MS requires chemical modification to increase volatility.[3][7]
Analysis Time Fast (minutes per sample)Slower (due to chromatography)Direct infusion ESI-MS is very rapid. GC runs are inherently longer due to the separation process.
Sensitivity High (femtomole to attomole)High (picogram to femtogram)Both techniques are highly sensitive, but ESI can often achieve lower limits of detection for polar compounds.[8]
Molecular Ion Information Excellent (abundant [M+H]⁺)Often weak or absentThe soft ionization of ESI preserves the molecular ion, whereas the high energy of EI often leads to its fragmentation.[1]
Structural Information Good (from MS/MS)Excellent (from EI fragmentation)EI provides a highly reproducible and detailed fragmentation pattern that serves as a structural fingerprint. ESI-MS/MS provides targeted structural information.
Throughput HighModerateThe simpler sample preparation and faster analysis time of ESI-MS allow for higher throughput.
Robustness Prone to matrix effectsLess prone to matrix effectsThe direct introduction of complex mixtures in ESI can lead to ion suppression. The chromatographic separation in GC mitigates many matrix effects.[9]

Conclusion and Recommendations

For the routine analysis and confirmation of the molecular weight of This compound , ESI-MS is the superior technique . Its key advantages are the simple sample preparation, speed of analysis, and the unambiguous identification of the molecular ion. The fragmentation pattern observed in ESI-MS/MS, particularly the characteristic loss of the Boc group, provides sufficient structural confirmation for most applications.

GC-MS becomes a valuable alternative when:

  • More detailed structural elucidation is required, and the extensive fragmentation from electron ionization is beneficial.

  • The analysis of volatile impurities or related byproducts in the sample is necessary.

  • Matrix effects are a significant issue in ESI-MS, and the chromatographic separation of GC is needed to achieve reliable quantification.

Ultimately, the choice of technique should be guided by the specific analytical question at hand. For rapid screening and identification, ESI-MS is the method of choice. For in-depth structural characterization or analysis within complex matrices where derivatization is feasible, GC-MS offers a powerful, albeit more labor-intensive, alternative.

References

  • GC Derivatization. (n.d.). Restek. Retrieved from [Link]

  • Mol, H. G., & J.M., V. (2008). Extraction and derivatization of polar herbicides for GC-MS analyses.
  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(3), 429-453.
  • Phenomenex. (2021, February 18). Derivatization in Gas Chromatography (GC) Explained. Retrieved from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford, Department of Chemistry. Retrieved from [Link]

  • Lam, C. W., & Lai, C. K. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Hong Kong Medical Journal, 8(6), 425-432.
  • Kaur, H., & Shorie, M. (2019). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. Journal of visualized experiments : JoVE, (149).
  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(15-16), 1177–1186.
  • de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 26(5), 772-807.
  • Lee, Y. H., & Kim, H. J. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS.
  • Hummert, P. M., Josephs, J. L., & Casetta, B. (2011). Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer. Journal of amino acids, 2011, 234538.

Sources

A Comparative Guide to the Purity Assessment of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate by HPLC and Alternative Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of regulatory compliance and the successful synthesis of active pharmaceutical ingredients (APIs). 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, a substituted azetidine derivative, serves as a valuable building block in organic synthesis. Its molecular integrity is paramount, as impurities can have unforeseen consequences on the yield, purity, and safety profile of the final API. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), and the orthogonal technique of Gas Chromatography (GC) for the purity assessment of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate technique for their analytical needs.

The Critical Role of Purity in Pharmaceutical Intermediates

The purity of a synthetic intermediate like this compound directly influences the quality of the subsequent synthetic steps and the final API. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), underscore the importance of identifying and controlling impurities in new drug substances.[1] Failure to do so can lead to downstream reaction failures, the generation of toxic byproducts, and potential rejection by regulatory authorities. Therefore, robust and validated analytical methods for purity determination are indispensable.

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

For decades, HPLC has been the gold standard for the purity analysis of non-volatile and thermally labile small molecules in the pharmaceutical industry.[2][3] Its versatility, robustness, and high resolving power make it an ideal choice for separating the main compound from structurally similar impurities.

Causality Behind Experimental Choices for HPLC Analysis

Given the structure of this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. The molecule possesses both hydrophobic (tert-butyl group) and polar (ester and tertiary amine functionalities) characteristics, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the most common and versatile choice for RP-HPLC, offering excellent retention and separation of a wide range of small molecules. The 5 µm particle size is a standard choice, providing a good balance between efficiency and backpressure.[2][4]

  • Mobile Phase Selection: A gradient elution using a mixture of a buffered aqueous phase and an organic solvent like acetonitrile or methanol is recommended. The buffer (e.g., phosphate or acetate) helps to control the ionization state of the tertiary amine, ensuring consistent retention times and peak shapes. The gradient allows for the elution of impurities with a wide range of polarities.

  • Detector Selection: A UV detector is the most common and cost-effective choice for chromophoric compounds. While the target molecule lacks a strong chromophore, it should exhibit some UV absorbance at lower wavelengths (e.g., 210-220 nm) due to the carbonyl groups of the esters. For higher sensitivity and specificity, a Mass Spectrometric (MS) detector can be coupled with the HPLC (LC-MS), providing molecular weight information for impurity identification.[1][5]

Experimental Protocol: HPLC Purity of this compound

This protocol is a starting point for method development and requires validation according to ICH Q2(R2) guidelines.[6][7][8][9][10]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV or MS detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound sample

  • Reference standard of this compound (of known purity)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability: As per USP <621>, system suitability tests must be performed to ensure the chromatographic system is adequate for the intended analysis.[11][12][13][14][15] This includes parameters like theoretical plates, tailing factor, and reproducibility of replicate injections.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh and Dissolve Sample filter Filter Solutions prep_sample->filter prep_std Prepare Reference Standard prep_std->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/MS Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Alternative Chromatographic Techniques: A Comparative Overview

While HPLC is a robust technique, other chromatographic methods offer distinct advantages for specific analytical challenges.

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution

UPLC is a more recent advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles.[2][4][16] This results in significantly higher efficiency, resolution, and speed compared to conventional HPLC.[17][18]

Advantages over HPLC:

  • Faster Analysis Times: UPLC can reduce run times by a factor of up to 10, significantly increasing sample throughput.[16]

  • Improved Resolution and Sensitivity: The smaller particle size leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities and enhanced detection of trace components.[4][16][18]

  • Reduced Solvent Consumption: The shorter run times and lower flow rates result in a significant decrease in solvent usage, making it a more environmentally friendly and cost-effective option.[4][16]

Considerations:

  • Higher Backpressure: UPLC systems operate at much higher pressures (up to 15,000 psi) than HPLC systems, requiring specialized instrumentation.[2][17]

  • Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization of parameters to maintain the separation profile.

Experimental Protocol: UPLC Purity of this compound

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) or MS detector.

  • UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A scaled-down version of the HPLC gradient to accommodate the shorter column and higher efficiency.

  • Flow Rate: 0.4-0.6 mL/min

  • Column Temperature: 35-45 °C

  • Detection: PDA scan from 200-400 nm or MS scan.

  • Injection Volume: 1-2 µL

Gas Chromatography (GC): An Orthogonal Approach for Volatile Compounds

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[11][19] For this compound, its suitability depends on its thermal stability and volatility. Given its molecular weight, it may be amenable to GC analysis, potentially after derivatization to increase volatility.

Advantages:

  • High Efficiency: Capillary GC columns offer extremely high separation efficiency.

  • Sensitive Detectors: Flame Ionization Detection (FID) is a universal and highly sensitive detector for organic compounds. Mass Spectrometry (GC-MS) provides structural information for impurity identification.[19][20]

Considerations:

  • Thermal Stability: The compound must be thermally stable and not decompose in the heated injector or column.

  • Volatility: The compound must be sufficiently volatile to be vaporized without decomposition. Derivatization may be necessary for less volatile compounds.[21]

Experimental Protocol: GC Purity of this compound

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a capillary column, and an FID or MS detector.

  • A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C (hold for 2 min)

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 min

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

Comparative Summary of Analytical Techniques

FeatureHPLCUPLCGC
Principle Liquid-solid chromatographyLiquid-solid chromatographyGas-solid/liquid chromatography
Particle Size 3-5 µm< 2 µmN/A (open tubular column)
Operating Pressure 500 - 6,000 psi[2][17]Up to 15,000 psi[2][17]Low
Analysis Time 15-30 min1-10 min[18]10-30 min
Resolution Good to ExcellentExcellent to SuperiorVery High
Sensitivity GoodVery GoodExcellent (with specific detectors)
Solvent Consumption HighLow[16]Minimal (carrier gas)
Applicability Non-volatile, thermally labile compoundsNon-volatile, thermally labile compoundsVolatile, thermally stable compounds
Instrumentation Cost ModerateHighModerate
Method Selection Logic

Method_Selection cluster_lc Liquid Chromatography start Purity Analysis of Intermediate is_volatile Is the compound thermally stable & volatile? start->is_volatile gc_ms GC-MS for orthogonal purity & volatile impurities is_volatile->gc_ms Yes hplc_uplc High throughput needed? is_volatile->hplc_uplc No not_volatile No yes_volatile Yes uplc UPLC for speed & resolution hplc_uplc->uplc Yes hplc HPLC for routine QC & robustness hplc_uplc->hplc No

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Methylazetidine-1,3-dicarboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery. Their inherent ring strain and rigid conformational properties offer a unique three-dimensional architecture that can enhance pharmacokinetic profiles, including solubility and metabolic stability.[1][2] The incorporation of the azetidine scaffold is a strategy employed to improve receptor selectivity and overall efficacy of therapeutic agents.[1][2] This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: 3-methylazetidine-1,3-dicarboxylate analogs. Due to the limited direct research on this specific scaffold, this guide will draw comparisons from closely related azetidine-1,3-dicarboxylate derivatives and extrapolate the potential impact of the 3-methyl substitution based on established medicinal chemistry principles.

Core Scaffold: Azetidine-1,3-dicarboxylate

The azetidine-1,3-dicarboxylate core presents a synthetically versatile platform for generating a diverse library of compounds. The two carboxylate groups at the 1- and 3-positions, along with the methyl group at the 3-position, offer distinct vectors for chemical modification. Understanding how modifications at these positions influence biological activity is paramount for designing novel therapeutic agents.

SAR_Scaffold Azetidine-1,3-dicarboxylate Core Azetidine-1,3-dicarboxylate Core R1 R1 (N1-substituent) Azetidine-1,3-dicarboxylate Core->R1 Modulates PK/PD, Target Engagement R2 R2 (C3-ester) Azetidine-1,3-dicarboxylate Core->R2 Influences Solubility, Metabolic Stability Me C3-Methyl Azetidine-1,3-dicarboxylate Core->Me Potential for Enhanced Binding Affinity

Caption: Key modification points on the 3-methylazetidine-1,3-dicarboxylate scaffold.

Comparative SAR Analysis: Insights from Azetidine-3,3-dicarboxylate Analogs in Oncology

While direct SAR studies on 3-methylazetidine-1,3-dicarboxylate are scarce, valuable insights can be gleaned from research on structurally similar compounds. A notable example is the investigation of oxaliplatin derivatives incorporating 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions as leaving groups. These studies provide a foundation for understanding the potential of the azetidine-1,3-dicarboxylate scaffold in cancer therapy.

In these platinum (II) complexes, the azetidine-3,3-dicarboxylate moiety acts as a leaving group, influencing the overall cytotoxicity and DNA interaction of the molecule. The primary mechanism of action for such platinum-based drugs is the formation of DNA adducts, which ultimately triggers apoptosis in cancer cells.

Experimental Data Summary

The following table summarizes the in vitro cytotoxicity data (IC50 values) of several oxaliplatin derivatives with different substituents on the benzyl group of the azetidine-3,3-dicarboxylate leaving group against human breast carcinoma (MCF-7) and non-small-cell lung cancer (A549) cell lines.

CompoundR (Benzyl Substituent)MCF-7 IC50 (µM)A549 IC50 (µM)
10 2-Me>100>100
11 3-Me85.3 ± 5.192.6 ± 6.3
12 4-Me79.4 ± 4.888.1 ± 5.9
13 2-MeO65.7 ± 4.275.3 ± 5.0
14 3-MeO48.2 ± 3.556.9 ± 4.1
15 4-MeO52.1 ± 3.963.4 ± 4.5
Carboplatin -55.6 ± 3.868.2 ± 4.9
Oxaliplatin -8.7 ± 0.611.3 ± 0.9

Data extracted from a study on oxaliplatin derivatives.

Analysis of SAR from the Data:

  • Influence of the N-Benzyl Substituent: The nature and position of the substituent on the benzyl ring significantly impact cytotoxic activity. Methoxy-substituted analogs (13-15) generally exhibit greater potency than their methyl-substituted counterparts (10-12).

  • Positional Isomers: For both methyl and methoxy substituents, the substitution pattern on the aromatic ring influences activity. For instance, the 2-methyl substituted compound (10) was largely inactive, while the 3- and 4-methyl analogs (11 and 12) showed moderate activity. Among the methoxy-substituted compounds, the 3-methoxy analog (14) displayed the most promising activity, comparable to the standard chemotherapeutic agent carboplatin.

  • Comparison to Standards: While these azetidine-containing derivatives were less potent than oxaliplatin, several analogs demonstrated cytotoxicity comparable to or better than carboplatin, highlighting the potential of this scaffold in the design of new anticancer agents.

The Hypothetical Role of the 3-Methyl Group: The "Magic Methyl" Effect

The introduction of a methyl group, often referred to as a "magic methyl," can have profound and sometimes unexpected effects on the biological activity of a molecule.[3] This is due to a combination of steric and electronic effects that can influence a compound's conformation, binding affinity, and metabolic stability.[3][4]

In the context of 3-methylazetidine-1,3-dicarboxylate analogs, the 3-methyl group could play several key roles:

  • Conformational Restriction: The methyl group can lock the azetidine ring and its substituents into a more defined, and potentially more bioactive, conformation. This pre-organization can reduce the entropic penalty of binding to a biological target, leading to enhanced potency.

  • Hydrophobic Interactions: The methyl group can engage in favorable hydrophobic interactions within a target's binding pocket, thereby increasing binding affinity.

  • Metabolic Blocking: The methyl group can shield adjacent functionalities from metabolic enzymes, potentially increasing the compound's half-life and bioavailability. The addition of a methyl group can reduce inhibition of cytochrome P450 enzymes, which can mitigate drug-drug interactions.[5]

Methyl_Effect cluster_0 Potential Effects of 3-Methyl Group Conformational Rigidity Conformational Rigidity Increased Binding Affinity Increased Binding Affinity Improved Metabolic Stability Improved Metabolic Stability 3-Methylazetidine-1,3-dicarboxylate Analog 3-Methylazetidine-1,3-dicarboxylate Analog 3-Methylazetidine-1,3-dicarboxylate Analog->Conformational Rigidity 3-Methylazetidine-1,3-dicarboxylate Analog->Increased Binding Affinity 3-Methylazetidine-1,3-dicarboxylate Analog->Improved Metabolic Stability

Caption: Potential benefits of the 3-methyl group on the azetidine scaffold.

Experimental Protocols

To facilitate further research and comparison, detailed protocols for key biological assays are provided below.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[6][7]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[7]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7, A549) in appropriate media.

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Interaction Assay: Agarose Gel Electrophoresis

This assay is used to qualitatively assess the ability of a compound to interact with and alter the mobility of plasmid DNA.

Principle: The binding of a compound to supercoiled plasmid DNA can induce conformational changes, such as unwinding or kinking, which alter its electrophoretic mobility on an agarose gel.

Step-by-Step Protocol:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 20-50 µM.

      • The test compound at various concentrations.

      • Reaction buffer (e.g., Tris-HCl, NaCl).

    • The final volume of the reaction mixture is typically 20 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 2-24 hours) in the dark.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE buffer (Tris-acetate-EDTA) containing a DNA intercalating dye (e.g., ethidium bromide).

    • Add 4 µL of 6x loading dye to each reaction mixture.

    • Load the samples into the wells of the agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an appropriate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light using a gel documentation system.

    • Analyze the changes in the mobility of the supercoiled, nicked, and linear forms of the plasmid DNA in the presence of the test compound compared to the untreated DNA control. An increased mobility of the supercoiled form or the appearance of the nicked or linear forms can indicate DNA interaction.

Conclusion and Future Directions

The 3-methylazetidine-1,3-dicarboxylate scaffold represents a promising, yet largely unexplored, area for the development of novel therapeutic agents. Based on the analysis of closely related azetidine-3,3-dicarboxylate analogs, it is evident that modifications to the N1-substituent and the ester groups at C3 can significantly modulate biological activity. The introduction of a 3-methyl group is hypothesized to further refine the pharmacological properties of these analogs by imposing conformational constraints, introducing beneficial hydrophobic interactions, and potentially improving metabolic stability.

Future research should focus on the synthesis and systematic biological evaluation of a library of 3-methylazetidine-1,3-dicarboxylate analogs with diverse substituents at the R1 and R2 positions. Such studies, employing the experimental protocols outlined in this guide, will be crucial in elucidating the detailed structure-activity relationships and unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

Sources

A Comparative Guide to the Biological Activity of Azetidine-1,3-Dicarboxylate Derivatives: A Framework for New Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the azetidine scaffold represents a compelling starting point for novel therapeutic agents. Its inherent ring strain and three-dimensional structure offer unique advantages in medicinal chemistry, often leading to improved metabolic stability, solubility, and target engagement.[1][2] This guide provides a comparative analysis of the biological activities of derivatives of "1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate," placing them in the context of the broader class of bioactive azetidine compounds. While specific experimental data on this exact parent compound is nascent, a wealth of information on structurally related molecules allows us to build a predictive framework for its potential applications and guide future research.

The Azetidine Core: A Privileged Scaffold in Drug Design

The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a critical motif in modern drug discovery.[1] Its rigid, sp³-rich character provides a fixed geometry that can be exploited for precise interactions with biological targets.[1][2] This conformational rigidity can reduce the entropic penalty of binding, leading to higher affinity. Furthermore, the presence of the nitrogen atom offers a handle for modifying physicochemical properties and can serve as a key hydrogen bond acceptor or donor. Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate the azetidine ring to enhance their pharmacokinetic profiles.[1]

The subject of this guide, "this compound," presents two key points for chemical diversification: the carboxylate group at the 3-position and the tert-butyl ester protecting the nitrogen at the 1-position. Modification at these sites can lead to a diverse library of compounds with a wide range of potential biological activities.

Comparative Analysis of Biologically Active Azetidine Derivatives

To understand the potential of derivatives of our target compound, we will explore the established biological activities of other substituted azetidines. This comparative approach will allow us to hypothesize potential therapeutic applications and design a rational screening strategy.

Azetidine Derivatives as GABA Uptake Inhibitors

A significant body of research has focused on azetidine derivatives as inhibitors of GABA transporters (GATs), which are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the central nervous system.[3] Inhibition of GATs can prolong the action of GABA, making it a promising strategy for treating neurological disorders such as epilepsy and anxiety.

Structure-activity relationship (SAR) studies have revealed key features for potent GAT inhibition. For instance, azetidin-2-ylacetic acid derivatives with lipophilic moieties have shown high potency at GAT-1.[3] Specifically, derivatives bearing a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl group exhibited IC50 values in the low micromolar range.[3] In contrast, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives displayed moderate affinity for both GAT-1 and GAT-3.[3]

For derivatives of "this compound," this suggests that modification of the 3-carboxylate group to introduce extended lipophilic side chains could yield potent GAT inhibitors.

Azetidine Derivatives in Oncology

The azetidine scaffold has also been incorporated into potent anticancer agents. For example, analogues of the highly cytotoxic peptide TZT-1027, which inhibit microtubule assembly, have been synthesized with a 3-aryl-azetidine moiety.[4] These compounds have demonstrated excellent antiproliferative activities in the nanomolar range against cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon carcinoma).[4]

The SAR in this class of compounds is highly dependent on the nature of the aryl substitution at the 3-position of the azetidine ring. This indicates that synthesizing derivatives of our target compound with various aryl groups at the 3-position could be a fruitful avenue for discovering novel anticancer agents.

Azetidine Derivatives as Antimicrobial Agents

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antitubercular agents. Pyrazole-based (thio)urea derivatives containing substituted aryl groups have been shown to be potent against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis.[5] While not directly azetidine-based, the principles of incorporating specific pharmacophores can be applied. More directly, fluoroquinolone antibiotics have been modified with 3-amino-azetidine derivatives to enhance their antibacterial spectrum and potency.[6]

This suggests that derivatives of "this compound" where the carboxylate is converted to an amine and subsequently functionalized could lead to new antimicrobial candidates.

Proposed Research Workflow for Novel Derivatives

Based on the comparative analysis above, a logical workflow for investigating the biological activity of derivatives of "this compound" can be proposed.

workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_optimization Lead Optimization start 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate diversification Chemical Diversification (Position 1 and 3) start->diversification library Library of Novel Azetidine Derivatives diversification->library primary_screening Primary Screening: - GABA Uptake Assay - Antiproliferative Assay - Antimicrobial Assay library->primary_screening Test Compounds hit_identification Hit Identification primary_screening->hit_identification sar_studies Structure-Activity Relationship (SAR) Studies hit_identification->sar_studies Active Hits adme_tox ADME/Tox Profiling sar_studies->adme_tox lead_candidate Lead Candidate adme_tox->lead_candidate

Sources

A Senior Application Scientist's Guide to In Vitro Assay Protocols for Novel Compounds Derived from 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical matter that occupies unique three-dimensional space is paramount. Compounds derived from the 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate scaffold represent a compelling class of molecules for library synthesis. The inherent rigidity and non-planar nature of the azetidine ring provide a distinct advantage; they pre-organize appended functional groups in defined vectors, which can lead to significant gains in binding affinity and selectivity for biological targets compared to more flexible aliphatic scaffolds.[1][2][3][4][5] This guide provides a comprehensive framework of in vitro assays designed to rigorously characterize novel derivatives from this scaffold, benchmark their performance against alternatives, and generate the robust data package required for informed decision-making in a drug discovery pipeline. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—explaining the causal logic behind each experimental choice to build a self-validating and field-proven characterization cascade.

Chapter 1: Foundational Profiling: Is Your Compound Drugable?

Before committing resources to complex biological assays, it is imperative to establish the fundamental physicochemical properties of your new chemical entities (NCEs). Poor "drug-like" properties, such as low solubility or high metabolic turnover, are primary causes of candidate attrition.[6][7] This initial screening phase ensures that downstream biological data is reliable and interpretable.

Kinetic Solubility Assessment

Expertise & Experience: An insoluble compound is a problematic compound. It can precipitate in assay buffers, leading to false negatives, or form aggregates that cause non-specific activity, leading to false positives. A high-throughput kinetic solubility assay is the first gatekeeper.[8][9] We prioritize this to ensure that the concentrations used in subsequent assays are achievable and relevant.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO.[10][11]

  • Serial Dilution : In a clear 96-well plate, perform a serial dilution of the DMSO stock.

  • Buffer Addition : Add phosphate-buffered saline (PBS), pH 7.4, to each well to achieve the desired final compound concentrations (e.g., 1-200 µM) and a final DMSO concentration of 1-2%.[9]

  • Incubation : Mix and incubate the plate at room temperature for 1-2 hours.[10][11]

  • Measurement : Measure the light scattering of each well using a nephelometer.[8][10] The concentration at which a significant increase in light scattering is observed marks the kinetic solubility limit.

Metabolic Stability Assessment

Expertise & Experience: A compound that is rapidly metabolized by the liver will likely have a poor pharmacokinetic profile in vivo. The liver microsomal stability assay is a cost-effective, early-stage proxy for hepatic clearance.[12][13] It measures the rate of disappearance of a compound when incubated with liver microsomes, which contain the critical Cytochrome P450 (CYP) enzymes responsible for the majority of drug metabolism.[12][13][14]

Experimental Protocol: High-Throughput Microsomal Stability Assay

  • Reagent Preparation : Thaw human liver microsomes (HLM) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH regenerating system.[14][15]

  • Reaction Setup : In a 96-well plate, add the microsomal solution and the test compound (final concentration typically 1 µM).[12][15]

  • Initiation : Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[14][15]

  • Time Points : At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[12][13][16]

  • Analysis : Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[13]

  • Data Interpretation : Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13][14]

Data Comparison Table 1: Foundational ADME Properties

This table provides a template for comparing your novel azetidine derivatives against a known benchmark compound (e.g., a marketed kinase inhibitor).

CompoundKinetic Solubility (µM, PBS pH 7.4)HLM Stability (t½, min)Lipophilicity (LogD @ pH 7.4)
Azetidine-A >150452.1
Azetidine-B 25>603.5
Benchmark Drug X 95552.8

Chapter 2: Target-Based Screening: Potency and Mechanism

Assuming the azetidine library was designed to target a specific protein class, such as kinases, the next step is to quantify their direct inhibitory activity.[17][18] Kinases are a ubiquitous target class, and numerous robust assay formats exist.

Primary Biochemical Potency (IC50 Determination)

Expertise & Experience: The goal here is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (the IC50 value). Homogeneous Time-Resolved Fluorescence (HTRF) is a superior technology for this purpose. It is a no-wash, proximity-based assay that combines TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with ratiometric detection, making it highly robust against many forms of assay interference.[19][20][21][22]

Experimental Protocol: HTRF® Kinase Assay

  • Principle : The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium cryptate-labeled anti-phospho-antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.[19][20]

  • Assay Setup : In a 384-well plate, add the kinase, the biotinylated substrate peptide, and ATP (typically at its Km concentration for the kinase to ensure comparability).[23]

  • Compound Addition : Add serial dilutions of the test compounds (e.g., Azetidine-A, Azetidine-B) and controls.

  • Incubation : Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection : Stop the kinase reaction and add the HTRF detection reagents (Europium-antibody and Streptavidin-acceptor). Incubate for 60 minutes.

  • Measurement : Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[19][24] The ratiometric signal is plotted against compound concentration to determine the IC50 value.

Visualization: Biochemical Screening Workflow

This diagram illustrates the logical progression from a high-throughput screen to detailed mechanistic studies for promising hits.

G cluster_0 Biochemical Evaluation A Compound Library (Azetidine Derivatives) B Single-Point % Inhibition Screen (e.g., @ 1 µM) A->B Primary Screen C Dose-Response Curve (IC50 Determination) B->C Identify Hits D Hit Confirmation & Orthogonal Assay C->D Validate Potency

Caption: Workflow for biochemical hit identification and validation.

Chapter 3: Cellular Assays: Target Engagement and Functional Impact

A potent compound in a biochemical assay is a great start, but the critical question is whether it can engage its target in the complex environment of a living cell and elicit the desired biological response.[25][26][27]

Cellular Target Engagement (NanoBRET™)

Expertise & Experience: To confirm that your compound binds to its intended target inside intact cells, the NanoBRET™ Target Engagement assay is the gold standard.[25][28] It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competitive inhibitor.[29][30] This provides a quantitative measure of target occupancy and intracellular affinity, which often differs from biochemical potency due to factors like cell permeability and efflux.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation : Use cells transiently or stably expressing the kinase of interest fused to NanoLuc® luciferase.[30]

  • Assay Plating : Seed the cells in a white, 96- or 384-well assay plate.

  • Compound and Tracer Addition : Add serial dilutions of the test compound, followed immediately by the addition of the specific NanoBRET™ fluorescent tracer at its optimized concentration.

  • Incubation : Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow compound entry and binding equilibrium.

  • Detection : Add the Nano-Glo® substrate/inhibitor solution, which lyses the cells and provides the substrate for the NanoLuc® enzyme.

  • Measurement : Immediately read the plate in a luminometer equipped with two filters to measure the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission signals. A decrease in the BRET ratio indicates displacement of the tracer by the test compound.[29]

Downstream Pathway Inhibition

Expertise & Experience: Engaging the target is one thing; inhibiting its function is another. A cell-based phospho-protein assay confirms that target engagement translates into functional pathway modulation.[27][28][31][32] This is a crucial link between target binding and a phenotypic outcome.

Experimental Protocol: Phospho-Substrate Western Blot

  • Cell Treatment : Plate cells and starve them of serum overnight to reduce basal signaling. Treat with serial dilutions of the test compound for 1-2 hours.

  • Stimulation : Stimulate the signaling pathway with an appropriate growth factor or activator for a short period (e.g., 10-15 minutes).

  • Lysis : Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Determine protein concentration using a BCA assay.

  • Western Blot : Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated form of a known downstream substrate and for the total amount of that substrate protein.

  • Analysis : Use a fluorescently-labeled secondary antibody and an imaging system to quantify the band intensities. The ratio of phosphorylated to total substrate protein is calculated and plotted against inhibitor concentration to determine the cellular EC50 (Effective Concentration, 50%).

Visualization: Cellular Assay Cascade

This diagram shows the logical flow for evaluating a compound's performance in a cellular context.

G cluster_1 Cellular Evaluation E Biochemical Hit (e.g., Azetidine-A) F Cellular Target Engagement (NanoBRET™ Assay) E->F Does it enter cells & bind the target? G Functional Pathway Inhibition (Phospho-Substrate Assay) F->G Does binding inhibit kinase function? H Phenotypic Outcome (e.g., Anti-Proliferation Assay) G->H Does pathway inhibition affect cell fate?

Caption: Connecting target engagement to cellular function.

Data Comparison Table 2: Biochemical vs. Cellular Potency

A key analysis is comparing biochemical potency (IC50) with cellular potency (EC50) and target engagement (Intracellular IC50). A large discrepancy may indicate issues with cell permeability or efflux.

CompoundBiochemical IC50 (nM) (HTRF)Intracellular IC50 (nM) (NanoBRET)Cellular EC50 (nM) (pSubstrate)
Azetidine-A 154560
Azetidine-B 8550>1000
Benchmark Drug X 203040

Analysis: Azetidine-A shows excellent translation from the biochemical to the cellular environment. Azetidine-B, while potent biochemically, appears to have poor cell permeability or is subject to efflux, as indicated by the >50-fold shift in potency in the cellular assays. This makes Azetidine-A the superior lead candidate for further development.

Conclusion and Forward Look

This guide outlines a rigorous, multi-step in vitro assay cascade designed to thoroughly characterize novel compounds derived from the promising this compound scaffold. By systematically evaluating foundational ADME properties, biochemical potency, cellular target engagement, and functional pathway modulation, researchers can build a comprehensive data package. This approach allows for the objective comparison of novel derivatives against established benchmarks, enabling data-driven decisions to advance only those candidates with the highest probability of success. The subsequent steps for a promising lead, such as Azetidine-A, would involve broader selectivity profiling (e.g., screening against a panel of kinases) and progression into in vivo pharmacokinetic and efficacy models.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • AxisPharm. Microsomal Stability Assay Protocol.

  • Sygnature Discovery. In vitro drug metabolism: for the selection of your lead compounds.

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Reaction Biology. Spotlight: Cell-based kinase assay formats.

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays.

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). In vitro solubility assays in drug discovery. PubMed.

  • Domainex. Microsomal Clearance/Stability Assay.

  • MarinBio. Advanced ADME-Tox Assays | Preclinical Drug Development.

  • Promega Corporation. ADME-Tox Assays.

  • Berthold Technologies. HTRF®.

  • Revvity. HTRF - Guide to homogeneous time resolved fluorescence.

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

  • Revvity. HTRF Principle.

  • International Journal of Pharmaceutical and Chemical Sciences. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

  • Jo, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.

  • Cell Guidance Systems. A beginners guide to ADME Tox.

  • Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells.

  • Li, Z., et al. (2014). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central.

  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development.

  • Miller, W. R., et al. (2015). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PubMed Central.

  • DiscoverX Corporation. Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function.

  • Dickerson, W. M., et al. (2013). Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. AACR Journals.

  • Cayman Chemical. Methods for Detecting Kinase Activity.

  • Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science.

  • Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF).

  • Profacgen. Cell-based Kinase Assays.

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.

  • IRIS. DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS.

  • Desai, D. H., et al. (2016). Abstract 4805: In vitro characterization of novel inhibitors of ROCK and MRCK kinases as anticancer agents. AACR Journals.

  • Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.

  • Promega Corporation. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol.

  • Basak, S., et al. (2017). Importance of Scaffold Flexibility/Rigidity in the Design and Directed Evolution of Artificial Metallo-β-lactamases. PubMed.

  • Orman, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

  • Stevers, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. NIH.

  • Vasta, J. D., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. ResearchGate.

Sources

X-ray crystal structure of derivatives of "1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the X-ray Crystal Structure of Azetidine Dicarboxylate Derivatives

For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. This structural data, most definitively obtained through single-crystal X-ray diffraction, underpins our understanding of molecular interactions and informs the design of novel therapeutics.[1] Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly utilized as bioisosteres and conformational constraints in medicinal chemistry.[2][3] This guide focuses on the crystallographic analysis of derivatives of "1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate," a scaffold of significant interest.

While a definitive crystal structure for the parent compound, this compound, is not publicly available in the Cambridge Structural Database (CSD) as of the time of this writing, a detailed analysis of a closely related derivative provides critical insights into the conformational preferences and packing interactions of this class of molecules.[4] This guide will present a comparative analysis, leveraging the available crystallographic data of a functionalized analogue to infer and discuss the structural characteristics of the broader family.

Case Study: Crystal Structure of tert-butyl 3-cyano-3-((trifluoromethyl)thio)azetidine-1-carboxylate

A key example from the literature that provides a solid foundation for structural comparison is the crystal structure of tert-butyl 3-cyano-3-((trifluoromethyl)thio)azetidine-1-carboxylate.[5] The synthesis of this and related compounds highlights a versatile approach to functionalized azetidines, and its crystallographic analysis offers a rare, detailed glimpse into the solid-state conformation of a 1,3-dicarboxylate azetidine derivative.[5]

The determination of the crystal structure of this analogue provides a wealth of information. The key parameters from this analysis are summarized in the table below, offering a benchmark for comparison with other small molecules.[5]

Parameter Value
CCDC Number 1826005
Empirical Formula C10H13F3N2O2S
Formula Weight 282.28
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions
a (Å)12.4840(2)
b (Å)10.2765(2)
c (Å)10.8302(2)
β (°)110.1610(10)
Volume (ų)1304.29(4)
Z 4
Calculated Density (g/cm³)1.438

Table 1: Crystallographic data for tert-butyl 3-cyano-3-((trifluoromethyl)thio)azetidine-1-carboxylate.[5]

The determined structure of the cyano- and trifluoromethylthio-substituted azetidine reveals important conformational features. The azetidine ring is, as expected, puckered. The substituents at the C3 position, being sterically demanding, will significantly influence this puckering and the overall molecular conformation. For the parent compound, "this compound," one would anticipate a similar puckered azetidine core. However, the nature and interactions of the substituents would differ.

The tert-butoxycarbonyl (Boc) group on the nitrogen atom is a common protecting group and its conformation is crucial for intermolecular interactions. In the case of the analyzed structure, the bulky trifluoromethylthio and cyano groups at C3 likely dictate the crystal packing arrangement through dipole-dipole interactions and close contacts. In contrast, the gem-dimethyl groups of the target compound would lead to different packing motifs, likely driven by weaker van der Waals forces.

The comparison with other simpler azetidine derivatives, such as 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, where hydrogen bonding can play a significant role in the crystal lattice, further highlights the impact of C3 substitution on the solid-state assembly.[5] The absence of strong hydrogen bond donors in the target molecule suggests that its crystal packing would be primarily governed by steric hindrance and weaker intermolecular forces.

Experimental Protocol for Small Molecule X-ray Crystallography

The successful determination of a crystal structure is contingent on a meticulous experimental workflow. The following protocol is a validated, step-by-step guide for obtaining high-quality single crystals and subsequent X-ray diffraction analysis, based on established methodologies.[5]

The initial and often most challenging step is the growth of diffraction-quality single crystals.

  • Material Purification: Start with highly pure material (>98%). Impurities can inhibit crystallization or lead to poorly ordered crystals.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures. A common technique is slow evaporation from a solution in a suitable solvent (e.g., ethyl acetate, hexane, or a mixture thereof).

  • Crystallization Conditions:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely capped vial and allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the compound solution can induce crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

Once suitable crystals are obtained, X-ray diffraction data can be collected.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Diffractometer Setup: The data is collected on a single-crystal X-ray diffractometer, often equipped with a micro-focus X-ray source (e.g., Cu Kα radiation, λ = 1.54178 Å) and a sensitive detector (e.g., a CMOS detector).[5]

  • Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion. A series of diffraction images are collected as the crystal is rotated.

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and make corrections for absorption.[5]

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using full-matrix least-squares on F².[5] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for small molecule X-ray crystallography.

X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification Compound Purification (>98%) Crystallization Single Crystal Growth Purification->Crystallization Obtain pure sample Mounting Crystal Mounting Crystallization->Mounting Select suitable crystal Diffraction X-ray Diffraction Mounting->Diffraction Expose to X-rays Processing Data Processing & Integration Diffraction->Processing Collect diffraction pattern Solution Structure Solution Processing->Solution Determine initial phases Refinement Structure Refinement Solution->Refinement Optimize atomic positions Validation Validation & Analysis Refinement->Validation Assess model quality

A generalized workflow for small molecule X-ray crystallography.

Conclusion

The X-ray crystal structure of tert-butyl 3-cyano-3-((trifluoromethyl)thio)azetidine-1-carboxylate provides an invaluable reference point for understanding the structural properties of 1,3-disubstituted azetidine dicarboxylates. While the crystal structure of the specific target, "this compound," remains to be determined, the detailed analysis of this close analogue allows for informed predictions regarding its conformation and packing. The provided experimental protocol offers a robust framework for researchers seeking to elucidate the structures of novel small molecules, a critical step in modern drug discovery and development.

References

  • Yadav, J. S., et al. (2018). Rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(4), S1-S48. [Link]

  • Zhang, P., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(30), 11414-11420. [Link]

  • Molbase. (n.d.). Azetidine-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2000).
  • Singh, G., & Singh, P. (2022). Structure of azetidine-containing compounds found in nature. ResearchGate. [Link]

  • Sharma, P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48866-48892. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to the Analysis of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the analysis of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate (CAS No. 898228-37-0), a key building block in medicinal chemistry. Recognizing the critical importance of analytical rigor in drug discovery and development, this document delves into the expected data from a Certificate of Analysis (CoA), compares it with relevant structural analogs, and provides detailed experimental protocols.

While a publicly available Certificate of Analysis for this specific compound is not accessible, this guide has been constructed using authenticated data from closely related structural analogs and established analytical principles. This approach ensures a scientifically grounded and practically valuable resource for researchers.

Introduction: The Significance of Substituted Azetidines

Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to introduce conformational rigidity and novel vector orientations for substituents in drug candidates.[1] The target molecule, this compound, belongs to a class of constrained amino acid analogs that are increasingly utilized in the design of potent and selective therapeutics. The presence of the 3-methyl group introduces a chiral center and specific steric hindrance, which can profoundly influence binding affinity and metabolic stability compared to its unsubstituted counterpart.

This guide will focus on the analytical techniques required to ascertain the identity, purity, and quality of this compound, drawing comparisons with the closely related 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate (CAS No. 610791-05-4), which lacks the additional methyl group at the 3-position.

The Certificate of Analysis: A Critical Evaluation

A Certificate of Analysis is the cornerstone of quality assurance for any chemical reagent. Below is a representative CoA for our target compound, populated with expected values based on its structure and data from analogous compounds.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationResult (Illustrative)Method
Appearance Colorless to light yellow oilConformsVisual Inspection
Identity by ¹H NMR Conforms to structureConforms¹H NMR Spectroscopy
Purity by HPLC ≥95.0%98.5%HPLC-UV
Mass Spectrum Conforms to expected m/zConformsESI-MS
Residual Solvents Per USP <467>Meets requirementsGC-HS
Water Content ≤0.5%0.1%Karl Fischer Titration

Comparative Analysis with a Structural Analog

The seemingly minor difference of a single methyl group at the 3-position can have significant implications for the physicochemical properties and, consequently, the analytical readouts of these molecules.

Table 2: Comparative Physicochemical and Analytical Data

PropertyThis compound (Target)1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate (Analog)Rationale for Differences
CAS Number 898228-37-0610791-05-4Different chemical entities.
Molecular Formula C₁₁H₁₉NO₄C₁₀H₁₇NO₄Addition of a CH₂ unit.
Molecular Weight 229.27 g/mol 215.25 g/mol Mass of a methyl group.
¹H NMR Additional singlet for the 3-methyl group (~1.5 ppm). Azetidine ring protons will show altered chemical shifts and coupling patterns due to the gem-dimethyl effect.Azetidine ring protons at the 3-position will be a multiplet.The 3-methyl group introduces a new set of protons and influences the electronic environment of the azetidine ring.
¹³C NMR Additional quaternary carbon signal for the 3-position and a new methyl carbon signal.A methine carbon at the 3-position.Presence of the extra methyl group.
HPLC Retention Time Expected to be slightly longer.Baseline.Increased lipophilicity due to the additional methyl group generally leads to longer retention times on a reverse-phase column.
LogP (Predicted) HigherLowerIncreased alkyl substitution increases lipophilicity.

Experimental Protocols

To ensure the trustworthiness of analytical data, the underlying experimental methods must be robust and well-documented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous identification of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set a relaxation delay of 5 seconds to ensure full relaxation of all protons.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically >1024) to obtain a good signal-to-noise ratio for all carbon signals, including the quaternary carbons.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry. A well-developed HPLC method can separate the main compound from any impurities, including starting materials, byproducts, and degradation products.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound, offering orthogonal confirmation of its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Protocol:

  • Instrumentation: A mass spectrometer equipped with an ESI source, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

  • Sample Introduction: Infuse the sample solution (prepared as for HPLC) directly into the mass spectrometer or analyze the eluent from the HPLC.

  • Data Acquisition: Scan a mass range that includes the expected molecular ion, for example, m/z 100-500.

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 230.2. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 252.2, may also be present.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for reproducible results.

Analytical_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Characterization Synthesis Chemical Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (Identity & Structure) Purification->NMR HPLC HPLC-UV (Purity) Purification->HPLC MS Mass Spectrometry (Molecular Weight) Purification->MS CoA Certificate of Analysis Generation NMR->CoA HPLC->CoA MS->CoA

Caption: Workflow from synthesis to final CoA generation.

Logical Relationships in Data Interpretation

The data from different analytical techniques should be consistent and complementary.

Data_Interpretation cluster_data Experimental Data Compound 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate NMR_Data NMR Spectra Compound->NMR_Data HPLC_Data HPLC Chromatogram Compound->HPLC_Data MS_Data Mass Spectrum Compound->MS_Data Structure Correct Structure Identity Confirmed Identity Structure->Identity Purity High Purity Purity->Identity NMR_Data->Structure Confirms Connectivity HPLC_Data->Purity Quantifies Purity MS_Data->Structure Confirms Molecular Formula

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, a substituted azetidine compound. By providing in-depth, actionable information, this document aims to be an essential resource for maintaining a safe and compliant laboratory environment.

I. Hazard Assessment and Safety Profile

Based on data from analogous compounds, this compound should be handled as a potentially hazardous substance. Azetidine derivatives are often classified as irritants, and some can be flammable and corrosive.[3][4][5] The primary hazards associated with similar compounds include skin, eye, and respiratory irritation.[5][6]

Table 1: Inferred Hazard Profile and Safety Recommendations

Hazard CategoryGHS Classification (Inferred)Description & Precautionary Statements
Acute Oral ToxicityCategory 4H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[6]
II. Essential Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.[4]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[3]

  • Eye and Face Protection: Use chemical safety goggles and/or a face shield.[1]

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a potential splash hazard, a chemical-resistant apron or suit should be considered.[4]

  • Respiratory Protection: All handling should be performed in a certified chemical fume hood to prevent inhalation of vapors.[3]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[5] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[5]

1. Pre-Disposal Considerations:

  • Neutralization: Avoid neutralization attempts unless a validated and safe procedure is available for this specific compound. Acid-base reactions can be exothermic and may lead to the generation of hazardous byproducts.

  • Chemical Incompatibility: Do not mix this compound with incompatible waste streams. Based on general principles for esters and amines, avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

2. Waste Collection and Storage:

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of waste.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[9]

3. Final Disposal:

  • Licensed Waste Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.

  • Incineration: For organic compounds like this, high-temperature incineration is a common and effective disposal method.[10]

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

1. Spill Containment and Cleanup:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial spill pads to contain the substance.[3]

  • Collect: Carefully collect the absorbed material and any contaminated items (e.g., gloves, paper towels) into a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), followed by a rinse. All cleaning materials should be disposed of as hazardous waste.[6]

2. First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with copious amounts of soap and water.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Tree for this compound Start Start: Disposal of This compound Assess Assess Hazards (Irritant, Potentially Flammable/Corrosive) Start->Assess PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) Assess->PPE WasteCollection Collect in Labeled, Sealed Hazardous Waste Container PPE->WasteCollection CheckSpill Spill or Contamination? PPE->CheckSpill During Handling Store Store Waste in Designated Area (Ventilated, Secondary Containment) WasteCollection->Store SpillProcedure Follow Spill Cleanup Protocol (Contain, Absorb, Collect, Decontaminate) CheckSpill->SpillProcedure Yes CheckSpill->Store No SpillProcedure->WasteCollection Collect Contaminated Materials Contractor Arrange for Licensed Waste Contractor Pickup Store->Contractor End End: Proper Disposal Contractor->End

Sources

Personal protective equipment for handling 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide for Handling 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The procedural guidance herein is designed to answer specific operational questions and to foster a culture of safety and precision in the laboratory.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the potential hazards associated with its structural components and data from structurally similar azetidine compounds. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care in a controlled laboratory environment.

Understanding the Potential Hazards

Based on the hazard information available for analogous compounds such as 1-(tert-Butyl) 3-methyl 2,2-dimethylazetidine-1,3-dicarboxylate and other tert-butyl carboxylate azetidine derivatives, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed.[1]

  • A cause of skin irritation.[1][2][3]

  • A cause of serious eye irritation.[1][2][3]

  • Harmful if inhaled.[1]

  • A cause of respiratory irritation.[2][3]

These potential hazards necessitate the use of appropriate personal protective equipment (PPE) and adherence to strict safety protocols.

Personal Protective Equipment (PPE): Your Primary Defense

The consistent and correct use of PPE is the primary line of defense when handling this compound.[4] The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Storage and Inspection Safety glasses with side shieldsNitrile or neoprene glovesLong-sleeved laboratory coatNot generally required if containers are sealed
Weighing and Transferring Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene recommended)Chemical-resistant lab coatRequired if not performed in a fume hood. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]
Solution Preparation and Reactions Chemical splash goggles or a full-face shieldChemical-resistant gloves, changed frequentlyChemical-resistant lab coatOperations should be conducted in a certified chemical fume hood.[4][5]
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsA NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling and Operational Plan

A systematic approach to handling is critical to ensure safety and maintain the integrity of the compound.

Preparation and Engineering Controls
  • Designated Work Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and waste containers, before commencing work.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and fire extinguisher are readily accessible.

Step-by-Step Handling Protocol
  • Donning PPE: Before entering the designated area, put on the appropriate PPE as outlined in the table above.

  • Transferring the Compound:

    • When transferring the solid, use a spatula or weighing paper. Avoid creating dust.

    • For solutions, use a calibrated pipette or a syringe with a needle.

    • Always keep the container sealed when not in use.[6]

  • During the Reaction:

    • Continuously use the fume hood to mitigate exposure to any vapors.

    • Maintain a clean and organized workspace to prevent accidental spills.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent.

    • Properly label and store any unused compound.

    • Remove and dispose of contaminated PPE in a designated hazardous waste container.[4]

    • Wash hands thoroughly with soap and water after removing gloves.[6]

Spill Management Workflow

In the event of a spill, a prompt and organized response is crucial. The following workflow outlines the necessary steps.

Spill_Management_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Decontamination Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain the Spill with Absorbent Material DonPPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Contaminated Material Neutralize->Collect Dispose Dispose of Waste in Labeled Container Collect->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Workflow for handling a chemical spill.

Disposal Plan

Proper disposal is a critical aspect of the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Collect any unused or waste compound in a clearly labeled, sealed, and compatible container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, must be collected in a designated hazardous waste container.[4]

  • Disposal Vendor: Arrange for the disposal of all hazardous waste through a licensed and approved environmental waste management company.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's Chemical Hygiene Plan (CHP) for specific local requirements.[7][8]

References

  • Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate. Retrieved from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.